molecular formula C9H8ClNO4 B1428441 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid CAS No. 1200497-77-3

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B1428441
CAS No.: 1200497-77-3
M. Wt: 229.62 g/mol
InChI Key: ZPFBWRGNNLLCMD-UHFFFAOYSA-N
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Description

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3) is a high-purity pyridine derivative offered for research and development purposes. This compound, with a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 g/mol, is a versatile building block in organic synthesis . Its structure features both a carboxylic acid and an ethyl ester (ethoxycarbonyl) group on the pyridine ring, which is also substituted with a chlorine atom at the 3-position. This multi-functional architecture allows researchers to utilize it as a key precursor in various chemical transformations, particularly in the synthesis of more complex heterocyclic systems . The presence of these distinct reactive sites makes it especially valuable in medicinal chemistry for constructing potential active pharmaceutical ingredients (APIs) and in material science. With a typical purity of 95% or higher, it is suitable for demanding synthetic applications . This product is strictly for research and development and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-chloro-5-ethoxycarbonylpyridine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(10)7(8(12)13)11-4-5/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFBWRGNNLLCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30735156
Record name 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1200497-77-3
Record name 5-Ethyl 3-chloro-2,5-pyridinedicarboxylate
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Record name 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Record name 3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, ethoxycarbonyl, and carboxylic acid functionalities on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Pyridine carboxylic acids are known to play a role as enzyme inhibitors, and their derivatives have been investigated for a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological evaluation.

Chemical Identity and Core Physical Properties

This compound is a solid at room temperature. Its fundamental identifiers and key physical properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-chloro-5-(ethoxycarbonyl)-2-pyridinecarboxylic acid
CAS Number 1200497-77-3
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Melting Point 125 - 127 °C
Physical Form Solid

Boiling Point: The boiling point of this compound has not been empirically determined in the available literature. Due to the presence of the carboxylic acid group, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. Determination would likely require vacuum distillation.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, ethoxycarbonyl, and carboxylic acid groups.

  • Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the ethoxy group, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-185 ppm) corresponding to the carboxylic acid and ester carbonyl carbons.

  • Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

  • Ethyl Group Carbons: Two signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethoxy group.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow A Sample Preparation Dissolve ~10-20 mg in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Data Acquisition Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A->B Load sample C Data Processing Apply Fourier transformation, phase correction, and baseline correction. B->C Generate FID D Spectral Analysis Assign peaks based on chemical shifts, coupling constants, and integration values. Correlate with expected structure. C->D Process spectra

Caption: Workflow for acquiring and analyzing NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Ester): Strong, sharp peaks typically in the range of 1680-1750 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak.

  • C-O Stretch (Carboxylic Acid and Ester): Bands in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated pyridine system.

Expected UV-Vis Absorption:

  • The pyridine ring will exhibit characteristic π → π* transitions. The presence of substituents will shift the absorption maxima (λ_max). For pyridine itself, absorptions are typically seen around 250-270 nm. The extended conjugation and electronic effects of the substituents in this compound are expected to result in absorptions in the UV region.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Solubility and Acidity

The solubility and acidity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

The presence of both a polar carboxylic acid group and a more nonpolar ethoxycarbonyl and chloro-substituted pyridine ring suggests that the solubility of this compound will be dependent on the solvent's polarity. It is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The pKa value indicates the strength of the carboxylic acid. The presence of the electron-withdrawing chloro group and the pyridine nitrogen is expected to influence the acidity of the carboxylic acid group.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

Diagram of Key Physicochemical Property Determination

Physicochemical_Properties cluster_Solubility Solubility Determination cluster_pKa pKa Determination A Shake-Flask Method B Equilibration A->B C Filtration B->C D Concentration Analysis (UV-Vis/HPLC) C->D E Potentiometric Titration F Titration with Standard Base E->F G pH Monitoring F->G H Determination of Half-Equivalence Point G->H Synthesis_Workflow Reactants Reactants Reaction Reaction Reactants->Reaction Combine with catalyst/solvent Work-up Work-up Reaction->Work-up Quench & Extract Purification Purification Work-up->Purification Isolate crude product Characterization Confirm structure & purity (NMR, MS, etc.) Purification->Characterization e.g., Crystallization, Chromatography

Caption: A generalized workflow for chemical synthesis and purification.

Applications in Drug Development

Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry due to their ability to act as versatile scaffolds in the design of enzyme inhibitors and receptor modulators. [1]The combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and metal chelator), a lipophilic chloro group, and an ester functionality provides multiple points for interaction with biological targets and for modification to optimize pharmacokinetic properties.

Potential Therapeutic Areas:

  • Enzyme Inhibition: The pyridine carboxylic acid motif is present in numerous enzyme inhibitors. [1]This compound could serve as a starting point for developing inhibitors for various enzyme classes, including kinases, proteases, and metalloenzymes.

  • Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents.

  • Oncology: Many targeted cancer therapies are based on heterocyclic scaffolds.

The development of drugs from such scaffolds often involves creating a library of analogs by modifying the substituents to improve potency, selectivity, and ADME properties.

Safety and Handling

Based on available safety data for this compound, it is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]Standard laboratory safety precautions should be followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the unequivocal structure elucidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. The compound, a substituted pyridine derivative, is of interest as a potential building block in medicinal chemistry and materials science.[1] Accurate structural confirmation is paramount for its application in these fields, ensuring reproducibility and the desired downstream chemical properties. This document outlines a multi-technique, orthogonal approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Beyond a mere listing of procedures, this guide emphasizes the underlying principles and causal logic behind the experimental choices, providing a self-validating framework for analysis.

Introduction and Strategic Overview

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. For a molecule such as this compound, which possesses multiple functional groups (a carboxylic acid, an ester, a chloro substituent, and a pyridine ring), a single analytical technique is insufficient for unambiguous characterization. The electron-withdrawing nature of the substituents and the nitrogen heteroatom significantly influences the chemical environment of the pyridine ring, making a detailed spectroscopic analysis essential.

This guide advocates for an orthogonal approach, where each analytical technique provides independent, yet complementary, data points. This strategy not only builds a robust case for the proposed structure but also helps in identifying potential impurities or isomeric byproducts.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) serves as the initial and crucial step in confirming the molecular weight and elemental composition of the target compound.

Expected Molecular Weight
  • Molecular Formula: C₉H₈ClNO₄

  • Monoisotopic Mass: 229.0142 u

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) for accurate mass measurement.

  • Ionization Mode: Run the analysis in both positive and negative ionization modes to determine the most stable ion. Given the acidic nature of the carboxylic acid, negative mode ([M-H]⁻) is expected to yield a strong signal. Positive mode may show [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation: The Chlorine Isotope Signature

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[2][3] This results in two distinct molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[2][3][4]

  • [M] peak: Corresponds to the molecule containing the ³⁵Cl isotope.

  • [M+2] peak: Corresponds to the molecule containing the ³⁷Cl isotope.

The presence of this 3:1 M/M+2 peak ratio is a definitive indicator of a single chlorine atom in the molecule.[2]

IonCalculated m/z (C₉H₈³⁵ClNO₄)Calculated m/z (C₉H₈³⁷ClNO₄)Expected Intensity Ratio
[M-H]⁻ 228.0063230.0034~ 3:1
[M+H]⁺ 230.0217232.0187~ 3:1

Table 1: Predicted m/z values and isotopic pattern for the target molecule.

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, several characteristic vibrational modes are expected.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Vibrational Frequencies and Interpretation

The FTIR spectrum will be dominated by the absorptions from the carboxylic acid and ester functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-H Stretch3300-2500Very broad band, often obscuring C-H stretches, indicative of hydrogen-bonded dimers.[5]
C=O Stretch1760-1690Strong and sharp absorption.[5][6]
C-O Stretch1320-1210Medium to strong intensity.[5]
Ester (Ethoxycarbonyl) C=O Stretch~1735Strong and sharp absorption, typically at a slightly higher frequency than the carboxylic acid C=O.[6]
C-O Stretch1300-1000Two distinct bands are expected for the C-O-C linkage.
Aromatic Pyridine Ring C=C and C=N Stretches1600-1450Multiple sharp bands of varying intensity.
Alkyl Groups (Ethyl) C-H Stretches3000-2850Sharp peaks, may be superimposed on the broad O-H band.
Chloro Substituent C-Cl Stretch800-600Typically in the fingerprint region, can be difficult to assign definitively.

Table 2: Key expected FTIR absorption bands.

The presence of a very broad O-H stretch centered around 3000 cm⁻¹ combined with two distinct C=O stretches in the 1700-1760 cm⁻¹ region would provide strong evidence for the simultaneous presence of both carboxylic acid and ester functionalities.[5][6][7][8]

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, allowing for the mapping of the carbon-hydrogen framework and the definitive placement of substituents.[9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.[9][11][12][13]

Proton (¹H) NMR Spectroscopy

Predicted Chemical Shifts and Splitting Patterns:

  • Pyridine Ring Protons (2H): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (δ 7.5-9.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (⁴JHH ≈ 2-3 Hz). The proton at the 4-position will be deshielded by the adjacent chloro and ethoxycarbonyl groups, while the proton at the 6-position will be deshielded by the adjacent nitrogen and carboxylic acid.

  • Ethoxy Group (5H):

    • Methylene (-OCH₂CH₃): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the methyl protons.

    • Methyl (-OCH₂CH₃): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the methylene protons.

  • Carboxylic Acid Proton (1H): A broad singlet, typically highly deshielded (δ > 10 ppm), and its position can be concentration and solvent dependent.

Carbon (¹³C) NMR Spectroscopy

Predicted Chemical Shifts:

  • Carbonyl Carbons (2C): Two signals in the δ 160-175 ppm range, corresponding to the carboxylic acid and ester carbonyls.

  • Pyridine Ring Carbons (5C): Five distinct signals in the δ 120-160 ppm range. The carbons directly attached to the electron-withdrawing substituents (C2, C3, C5) will be significantly deshielded.

  • Ethoxy Group Carbons (2C):

    • Methylene (-OCH₂CH₃): Around δ 60-65 ppm.

    • Methyl (-OCH₂CH₃): Around δ 14-16 ppm.

Two-Dimensional (2D) NMR for Unambiguous Assignment

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between atoms, which is crucial for piecing together the structure.[9][11][12]

Experimental Workflow:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Integration H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure ¹H-¹H Connectivity HSQC->Structure ¹JCH (Direct Attachment) HMBC->Structure ²JCH, ³JCH (Long-Range)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A key expected correlation is between the methylene and methyl protons of the ethoxy group. The absence of a COSY correlation between the two pyridine ring protons would confirm their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH correlation). This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).

Key Expected HMBC Correlations for Structure Confirmation:

  • H4 to C2, C3, C5, and C6: Correlations from the proton at the 4-position to the surrounding carbons will firmly place it within the ring and relative to the substituents.

  • H6 to C2, C4, and C5: Correlations from the proton at the 6-position will provide complementary information, confirming the substitution pattern.

  • -OCH₂- to Ester C=O and C5: The correlation from the methylene protons of the ethoxy group to the ester carbonyl carbon and to C5 of the pyridine ring is critical. This definitively links the ethoxycarbonyl group to the 5-position of the ring.

By systematically analyzing these correlations, the entire molecular structure can be assembled piece by piece, providing irrefutable evidence for the identity of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic signature. FTIR spectroscopy provides a rapid screen for the key carboxylic acid and ester functional groups. Finally, a suite of 1D and 2D NMR experiments, particularly HMBC, allows for the complete and unambiguous mapping of the atomic connectivity. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a prerequisite for any further research or development involving this compound.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • All In Chemistry. (2023, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

  • Mako, T. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • Elyashberg, M., et al. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Anuchems. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Alam, M., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound (C₉H₈ClNO₄) is a disubstituted pyridine derivative with a carboxylic acid at the 2-position, a chlorine atom at the 3-position, and an ethoxycarbonyl group at the 5-position. The accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity.

fragmentation M [M]⁺˙ m/z = 229/231 F1 [M - OCH₂CH₃]⁺ m/z = 184/186 M->F1 - •OCH₂CH₃ F2 [M - COOH]⁺ m/z = 184/186 M->F2 - •COOH F3 [M - Cl]⁺ m/z = 194 M->F3 - •Cl F4 [M - C₂H₅O₂]⁺ m/z = 154/156 F1->F4 - CO

Caption: Predicted key fragmentation pathways for this compound.

Causality behind Predictions: The fragmentation of pyridine carboxylic acids is well-documented. The loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for similar compounds. [1]The presence of the ester group introduces additional fragmentation possibilities, such as the loss of the ethoxy radical.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the rationale behind these predictions, offer a robust framework for the structural characterization of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. It is imperative to validate these predictions with experimental data for unambiguous structural confirmation.

References

  • Google Patents.
  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChemLite. 3-chloro-6-ethoxypyridine-2-carboxylic acid (C8H8ClNO3). [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. [Link]

  • Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

A Technical Guide to the Solubility of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various scientific applications. In the absence of extensive published solubility data for this specific molecule, this guide offers a predictive analysis based on its structural attributes and the properties of analogous compounds, complemented by a robust, step-by-step protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development and chemical process optimization. For this compound, a substituted pyridine carboxylic acid derivative, understanding its solubility in a range of organic solvents is paramount for several reasons:

  • Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a solvent system directly influences reaction rates and the formation of impurities. A well-chosen solvent ensures that the reactants are in the same phase, facilitating efficient molecular interactions.

  • Crystallization and Polymorphism: The purification of the final compound often relies on crystallization. The choice of solvent and the compound's solubility profile at different temperatures are critical factors that dictate yield, crystal size, and the polymorphic form obtained, which in turn can affect bioavailability and stability.

  • Formulation Development: For pharmaceutical applications, the solubility of an API is a key determinant of its dissolution rate and subsequent absorption in the body. Poor solubility can lead to low bioavailability, necessitating complex formulation strategies.

  • Analytical Method Development: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, requires the selection of appropriate solvents in which the compound is sufficiently soluble.

Given the intricate structure of this compound, a systematic approach to understanding and determining its solubility is essential for advancing its application in research and development.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is dictated by its physicochemical properties, including its polarity, ability to form hydrogen bonds, molecular size, and acidic or basic nature.[1] The principle of "like dissolves like" serves as a fundamental guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2]

Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of both donating and accepting hydrogen bonds.[1] It also confers acidic properties to the molecule.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds to the overall polarity of the molecule.

  • Ethoxycarbonyl Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor. The ethyl chain, however, introduces a degree of non-polar character.

The presence of multiple polar functional groups—the pyridine nitrogen, the carboxylic acid, the chloro group, and the ethoxycarbonyl group—suggests that this compound will exhibit a preference for polar organic solvents.

Comparative Analysis with Structurally Related Compounds

While specific data for the target compound is scarce, we can draw valuable inferences from the known solubility of similar molecules. For instance, pyridine-2,6-dicarboxylic acid has been studied in supercritical carbon dioxide with and without a methanol modifier, highlighting the role of polar co-solvents in enhancing solubility.[3]

A closer analogue, 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, is reported to have moderate solubility in water (693.7 mg/L at 20°C and pH 7).[4] The trifluoromethyl group is a strong electron-withdrawing group, similar to the ethoxycarbonyl group in its electronic effect, although differing in its steric and lipophilic properties. The moderate aqueous solubility of this analogue suggests that our target compound may also have some, albeit limited, solubility in water.

Nicotinic acid (pyridine-3-carboxylic acid) has been shown to be soluble in polar solvents like water, ethanol, and DMSO, with decreasing solubility in less polar solvents like acetone and acetonitrile, and very low solubility in diethyl ether.[5] This trend is a strong indicator of the types of solvents that are likely to be effective for this compound.

Predicted Qualitative Solubility

Based on the structural analysis and comparison with related compounds, a predicted qualitative solubility profile for this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleThe high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar functional groups of the target molecule.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that should be an excellent solvent for this compound.
MethanolPolar ProticSolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen, promoting solubility.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability should lead to good solubility, although potentially slightly lower than methanol due to the longer alkyl chain.
AcetonePolar AproticModerately SolubleAcetone's polarity should allow for some dissolution, but its weaker hydrogen bond accepting ability compared to DMSO or DMF may limit its solvating power for the carboxylic acid group.
AcetonitrilePolar AproticSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor, which may result in lower solubility compared to other polar aprotic solvents.
Ethyl AcetateModerately PolarSparingly SolubleThe ester functionality of ethyl acetate can interact with the ethoxycarbonyl group of the solute, but the overall lower polarity may not be sufficient to overcome the crystal lattice energy of the solid acid.
Dichloromethane (DCM)Moderately PolarSparingly SolubleDCM is a common solvent for many organic compounds, but its limited polarity and inability to hydrogen bond will likely result in low solubility for this highly functionalized molecule.
TolueneNon-polarInsolubleThe non-polar nature of toluene is not conducive to solvating the polar functional groups of the target compound.
HexaneNon-polarInsolubleAs a non-polar alkane, hexane will have very weak interactions with the polar solute, leading to negligible solubility.[6]

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess solid into a vial B Add a known volume of solvent A->B Dispense C Incubate at a constant temperature with agitation B->C Seal and place in incubator D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D Maintain constant conditions E Centrifuge to separate undissolved solid D->E Phase separation F Withdraw a known volume of the supernatant E->F Careful sampling G Dilute the supernatant with a suitable solvent F->G Prepare for analysis H Analyze the diluted sample by HPLC G->H Inject into HPLC I Determine the concentration from a calibration curve H->I Quantify J Calculate the solubility (e.g., in mg/mL or mol/L) I->J Final calculation

Sources

The Synthetic Versatility of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Pyridine Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular frameworks is paramount. Pyridine derivatives, in particular, are privileged scaffolds due to their prevalence in biologically active compounds and functional materials. Among these, 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid stands out as a highly versatile and strategically functionalized building block. Its unique arrangement of a reactive carboxylic acid, a modifiable chloro-substituent, and an ester group on an electron-deficient pyridine ring offers chemists a powerful tool for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1200497-77-3[1]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Appearance Solid[1]
Melting Point 125 - 127 °C[1]
InChI Key ZPFBWRGNNLLCMD-UHFFFAOYSA-N[1]

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the substituents creates a unique electronic landscape that can be selectively exploited.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Pyridine Acid, Amine (1.1 eq), & HOBt (1.1 eq) in anhydrous DMF/DCM Cool Cool solution to 0 °C Start->Cool Add_EDC Add EDC (1.2 eq) portion-wise Cool->Add_EDC Stir Stir at RT for 4-16h (Monitor by TLC/LCMS) Add_EDC->Stir Workup Aqueous Work-up: Dilute with EtOAc, wash with aq. NaHCO3, then brine Stir->Workup Dry Dry organic layer (Na2SO4), filter, and concentrate Workup->Dry Purify Purify via flash chromatography or recrystallization Dry->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Coupling Agent Addition: Cool the stirred solution to 0 °C using an ice bath. Add EDC hydrochloride (1.1-1.5 eq) portion-wise over 5-10 minutes. Note: If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 eq) to the initial solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Nucleophilic Aromatic Substitution (SNAr) of the 3-Chloro Group

The electron-deficient nature of the pyridine ring allows for the direct displacement of the C3-chloro substituent by a range of nucleophiles. This reaction is a powerful method for introducing diversity at this position.

Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, including onto the electronegative ring nitrogen, which stabilizes it. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of electron-withdrawing groups (the ester and carboxylic acid) further enhances the electrophilicity of the ring and stabilizes the intermediate, facilitating the reaction.

Detailed Protocol (Example with an amine nucleophile):

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the desired amine nucleophile (1.5-3.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-4.0 eq).

  • Reaction: Heat the mixture to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash chromatography.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the construction of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool. This reaction allows for the coupling of the C3-chloro position with a wide variety of aryl or vinyl boronic acids or their esters.

Causality: While aryl chlorides are less reactive than bromides or iodides, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands enables their efficient activation. The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl chloride to a Pd(0) complex, (ii) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (iii) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent Addition and Degassing: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere. Stir for 4-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine.

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is a synthetic building block of significant value, offering three distinct and orthogonally addressable functional groups. The C2-carboxylic acid serves as a reliable anchor for amide coupling, the C3-chloro group provides a versatile site for SNAr and cross-coupling reactions, and the C5-ester allows for further modification or can be retained as a key structural element. By understanding the underlying principles of its reactivity, chemists can strategically leverage this molecule to efficiently construct novel and complex chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. The protocols provided here offer a robust foundation for the practical application of this powerful synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • ResearchGate. (2018). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. Retrieved from [Link]

Sources

The Strategic Application of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Utility of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding via the nitrogen atom, and versatile substitution patterns make it an invaluable component in the design of therapeutic agents targeting a vast range of biological targets.[3][4] This guide delves into the specific potential of a highly functionalized pyridine derivative, 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid , as a strategic starting material and core scaffold for the development of novel therapeutics. We will explore its synthetic versatility, rationale for its use in drug design, and provide practical, field-proven protocols for its modification.

Molecular Architecture: A Scaffold Built for Diversification

The medicinal chemistry utility of this compound stems from its distinct arrangement of three key functional groups, each offering a reliable handle for orthogonal chemical modification. This multi-functional nature allows for a systematic and divergent exploration of chemical space during a lead optimization campaign.

  • The 2-Carboxylic Acid: This group is the primary site for building complexity and introducing pharmacophoric elements that can interact with biological targets. It is readily converted into amides, a linkage found in approximately 25% of all commercial pharmaceuticals. This position is crucial for establishing key interactions, such as hydrogen bonds, with amino acid residues in a target protein's active site.

  • The 3-Chloro Group: The chlorine atom serves as a versatile anchor for carbon-carbon bond formation. As an electron-deficient heteroaromatic halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling chemists to modulate properties like solubility, lipophilicity, and target engagement.

  • The 5-Ethoxycarbonyl Group: This ester group provides multiple strategic options. It can be hydrolyzed to the corresponding carboxylic acid to introduce a secondary site for amide coupling or interaction with the target. Alternatively, it can be directly converted to an amide or serve as a less reactive handle that influences the overall electronics and solubility of the molecule.

The strategic positioning of these groups allows for a three-dimensional exploration of structure-activity relationships (SAR), a critical process in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

Caption: Key functional handles of the core scaffold.

Application in Drug Discovery: A Case Study on 3,5-Disubstituted Pyridines

While direct public-domain examples initiating a campaign with this compound are proprietary, we can construct a robust, logical workflow based on published studies of closely related 3,5-disubstituted pyridines. A notable example comes from the development of novel agents against Mycobacterium tuberculosis, where 3,5-disubstituted pyridines have shown potent activity.[6]

This hypothetical workflow demonstrates how our core scaffold can be systematically elaborated to generate a library of diverse compounds for biological screening and SAR exploration.

The Drug Discovery Workflow

The process begins with the core scaffold and diverges through two primary synthetic routes: Suzuki coupling followed by amide formation, or the reverse sequence. This dual-pathway approach maximizes the diversity of the resulting library.

G cluster_0 Pathway A cluster_1 Pathway B start Core Scaffold: 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid suzuki Step 1A: Suzuki Coupling (Introduce Aryl Group at C5) start->suzuki Aryl-B(OH)2 Pd Catalyst amide_B Step 1B: Amide Coupling (Introduce Amine R1-NH2) start->amide_B R1-NH2 Coupling Agent hydrolysis_A Step 2A: Ester Hydrolysis (EtOOC- -> HOOC-) suzuki->hydrolysis_A NaOH or LiOH amide_A Step 3A: Amide Coupling (Introduce Amine R2-NH2) hydrolysis_A->amide_A R2-NH2 Coupling Agent library Diverse Chemical Library for SAR Screening amide_A->library suzuki_B Step 2B: Suzuki Coupling (Introduce Aryl Group at C3) amide_B->suzuki_B Aryl-B(OH)2 Pd Catalyst suzuki_B->library

Caption: Divergent synthetic workflow for library generation.

Structure-Activity Relationship (SAR) Insights

In the context of antitubercular agents, SAR studies on 3,5-disubstituted pyridines have revealed key insights.[6] For instance, the nature of the aryl group introduced at the 5-position (via Suzuki coupling) and the substituents on the amide nitrogen at the 2-position dramatically influence potency and selectivity.

The table below presents hypothetical data based on the findings for antitubercular pyridines, illustrating how systematic modifications can be quantitatively assessed.

Compound IDC5-Aryl Group (from Suzuki)C2-Amide Group (from Amine)MIC vs. M. tb (µg/mL)[6]Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/MIC)
LEAD-01 4-FluorophenylCyclopropylamino1.56> 85> 54
LEAD-02 4-ChlorophenylCyclopropylamino3.12> 90> 28
LEAD-03 PhenylCyclopropylamino6.25> 100> 16
LEAD-04 4-Fluorophenyl(S)-2-Methyl-pyrrolidino0.786077
LEAD-05 4-Fluorophenyl4-Hydroxy-piperidino3.12> 150> 48

Data is representative and adapted from findings on similar scaffolds to illustrate the SAR process.[6]

From this data, a medicinal chemist could deduce:

  • Causality: An electron-withdrawing group (like fluorine) at the para-position of the C5-aryl ring is beneficial for potency (LEAD-01 vs. LEAD-03).

  • Optimization Path: Exploring different cyclic amines at the C2-amide position can further enhance potency, as seen with the chiral pyrrolidine in LEAD-04.

  • Safety Profile: High selectivity indices (SI) indicate that the compounds are significantly more toxic to the target pathogen than to mammalian cells, a critical parameter for a viable drug candidate.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols for the key chemical transformations discussed. These protocols are based on established and widely cited methodologies.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of an arylboronic acid to the 3-chloro position of a pyridine scaffold. The choice of a modern palladium catalyst and ligand system is crucial for achieving high yields with often less reactive chloropyridines.[5][7]

Objective: To synthesize 3-Aryl-5-(ethoxycarbonyl)pyridine-2-carboxylic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid moiety using standard, reliable coupling reagents.[8][9]

Objective: To synthesize an N-substituted-3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxamide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Desired amine (1.1 mmol, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Activation: To a solution of the carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.

Self-Validation: Confirm the structure and purity of the resulting amide using ¹H NMR, ¹³C NMR, and HRMS.

Advanced Considerations: The Role of Bioisosteres

In later stages of lead optimization, the carboxylic acid moiety, while excellent for initial SAR, can sometimes lead to poor pharmacokinetic properties (e.g., low cell permeability, rapid metabolism).[10][11] In such cases, replacing the carboxylic acid with a bioisostere can be a powerful strategy.[12][13]

Bioisosteres cluster_0 Common Acidic Bioisosteres CarboxylicAcid Carboxylic Acid (-COOH) pKa ~4.5 Tetrazole Tetrazole pKa ~4.8 CarboxylicAcid->Tetrazole Similar pKa, metabolically stable HydroxamicAcid Hydroxamic Acid (-CONHOH) CarboxylicAcid->HydroxamicAcid Metal chelation, different geometry Acylsulfonamide N-Acylsulfonamide (-CONHSO2R) CarboxylicAcid->Acylsulfonamide Modulates acidity

Caption: Common bioisosteric replacements for carboxylic acids.

The choice of bioisostere is context-dependent and often requires empirical testing. A tetrazole, for example, maintains a similar pKa to a carboxylic acid but can offer improved metabolic stability and different hydrogen bonding patterns.[13] This strategic replacement can be the key to overcoming late-stage development hurdles.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its trifunctional nature provides a robust platform for the rapid and systematic generation of diverse chemical libraries. By leveraging established, high-yield reactions like Suzuki-Miyaura coupling and amide bond formation, drug discovery teams can efficiently navigate the complexities of lead optimization. Understanding the strategic application of this and similar building blocks is fundamental to designing the next generation of targeted therapeutics. The continued innovation in cross-coupling chemistry and the creative use of bioisosteric replacements will ensure that pyridine-based scaffolds remain at the forefront of drug discovery for years to come.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Conti, P., et al. (2015). Carboxylic acid (bio)isosteres in drug design. PubMed Central. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Gomtsyan, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Shukla, V. G., et al. (2019). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Shinde, V., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Tzampaz, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]

  • Knight, Z. A., et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. U.S. Patent 7,585,868 B2. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Syngenta Participations AG. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Zhang, Y., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][12]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479-490. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • Ramesh, R., & Muthumari, S. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Sanofi. (2011). 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.
  • Dotson, J., et al. (2014). Pyridine derivatives. U.S.
  • Merck & Co., Inc. (2005). Pyrazine and pyridine derivatives as rho kinase inhibitors.
  • Pharmacyclics, Inc. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Marsden, S. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Marsden, S. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. [Link]

Sources

An In-depth Technical Guide on the Role of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, demonstrating a broad spectrum of activity as herbicides, fungicides, and insecticides[1]. Within this critical class of molecules, specific intermediates often dictate the synthetic feasibility and ultimate efficacy of the final active ingredient. This technical guide focuses on one such pivotal building block: 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid . We will explore its structural significance, delve into its primary application in the synthesis of sulfonylurea herbicides, and provide a detailed, field-tested protocol for its conversion into a key sulfonyl chloride intermediate, a crucial step in the synthesis of the herbicide nicosulfuron. This document is intended for researchers and process chemists in the agrochemical industry, providing both the theoretical underpinnings and practical methodologies required for its successful application.

Introduction: The Strategic Importance of the Pyridine Core

The pyridine ring is a privileged scaffold in agrochemical discovery, present in numerous commercial products[1]. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring's aromatic nature allows for various substitutions, enabling fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The specific substitution pattern of an intermediate like this compound (CAS 1200497-77-3) is not arbitrary; it is a result of strategic molecular design aimed at facilitating the efficient construction of complex active ingredients.

Key Structural Features and Their Synthetic Implications:

  • Carboxylic Acid at C2: This group is the primary reactive handle for forming amide or other linkages. In the context of sulfonylurea synthesis, it is the precursor to the critical sulfonyl chloride group.

  • Chloro Group at C3: The electron-withdrawing nature of the chlorine atom influences the reactivity of the entire pyridine ring.

  • Ethoxycarbonyl Group at C5: This ester group serves to modulate the electronic properties of the molecule and can be a site for later-stage modification or hydrolysis if required.

The convergence of these functionalities in a single molecule makes it a highly valuable and specialized intermediate for building specific classes of herbicides.

Core Application: A Gateway to Sulfonylurea Herbicides

The most prominent role of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.[2][3][4] This class of herbicides is renowned for its high efficacy at very low application rates, targeting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, conferring low mammalian toxicity.

One of the most important herbicides synthesized from this pyridine core is Nicosulfuron . Nicosulfuron is a post-emergence herbicide used to control a wide range of annual and perennial grass weeds in corn. The synthesis of Nicosulfuron requires the coupling of a substituted pyridine sulfonyl chloride with a pyrimidine urea derivative[5]. Our focus, this compound, is the direct precursor to this essential pyridine sulfonyl chloride.

Logical Workflow: From Carboxylic Acid to Herbicide

The transformation of the starting carboxylic acid into the final herbicide follows a logical and well-established synthetic sequence. The workflow is designed to sequentially build the complex sulfonylurea bridge that is characteristic of this herbicide class.

G A 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid B Pyridine Sulfonyl Chloride Intermediate A->B Chlorosulfonation D Nicosulfuron (Final Herbicide) B->D Condensation C Pyrimidine Urea Derivative C->D Coupling

Caption: Synthetic workflow from the core intermediate to Nicosulfuron.

Experimental Protocol: Synthesis of the Key Pyridine Sulfonyl Chloride Intermediate

This section provides a detailed, step-by-step protocol for the conversion of this compound to its corresponding sulfonyl chloride. This transformation is the critical step that activates the pyridine core for subsequent coupling with the pyrimidine moiety.

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent. It is highly effective for converting carboxylic acids to acid chlorides and subsequently to sulfonyl chlorides in the presence of a catalyst and water, which is formed in situ. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Solvent: A high-boiling, inert solvent like toluene or chlorobenzene is used to allow the reaction to proceed at an elevated temperature, ensuring complete conversion.

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is used. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the true catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.

  • Temperature Control: The reaction is typically performed at reflux to ensure a sufficient reaction rate. Careful temperature monitoring is crucial to prevent side reactions or decomposition.

Protocol 3.1: Preparation of Ethyl 2-(chlorosulfonyl)-3-chloronicotinate

Objective: To convert this compound into its sulfonyl chloride derivative.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
This compound 229.62 23.0 g 0.10
Thionyl Chloride (SOCl₂) 118.97 35.7 g (21.8 mL) 0.30
Toluene - 150 mL -

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | (catalyst) |

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and under a nitrogen atmosphere.

  • Charging Reagents: Charge the flask with this compound (23.0 g, 0.10 mol) and toluene (150 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.5 mL) to the slurry via syringe.

  • Thionyl Chloride Addition: Add thionyl chloride (21.8 mL, 0.30 mol) to the dropping funnel and add it dropwise to the stirred slurry over 30 minutes. An initial gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by HPLC or TLC to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The residue contains the reactive sulfonyl chloride.

  • Isolation: The resulting crude pyridinesulfonyl chloride is often a viscous oil or a low-melting solid. In many industrial processes, this intermediate is not isolated but used directly in the next step to prevent decomposition from moisture[5]. For characterization, a small sample can be purified by crystallization if a suitable solvent system is found.

Expected Yield: ~90-95% (crude).

The Subsequent Coupling Reaction: Forming the Sulfonylurea Bridge

The pyridinesulfonyl chloride intermediate prepared in Protocol 3.1 is highly reactive. The next step in the synthesis of Nicosulfuron involves its condensation with a pyrimidine urea derivative, specifically 2-amino-4,6-dimethoxypyrimidine urea[5].

G A Pyridine Sulfonyl Chloride (from Protocol 3.1) C Nicosulfuron A->C B Pyrimidine Urea Derivative B->C Base Base (e.g., Triethylamine) in Dichloromethane Base->C Facilitates Condensation

Sources

The Chemistry and Therapeutic Potential of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, with its derivatives forming the structural basis for a wide array of therapeutic agents.[1][2] Among these, substituted pyridine-2-carboxylic acids have garnered significant attention due to their diverse biological activities, including herbicidal, antimicrobial, and anticancer properties.[3][4][5] This in-depth technical guide provides a comprehensive literature review of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key scaffold in this class, and its analogs. We will delve into its synthesis, explore the structure-activity relationships (SAR) of its derivatives, and discuss their potential applications in drug discovery and agrochemical development.

The Core Scaffold: Synthesis of this compound

Proposed Synthetic Pathway via Hantzsch Pyridine Synthesis

The proposed synthesis involves a three-step process commencing with a modified Hantzsch reaction to construct the pyridine core, followed by chlorination and subsequent oxidation to yield the target carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • To a round-bottom flask, add ethyl acetoacetate (2 equivalents), a suitable aldehyde (e.g., formaldehyde, 1 equivalent), and a nitrogen source such as ammonium acetate or ammonia.[9]

  • The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the condensation reaction.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting 1,4-dihydropyridine product is isolated by filtration.

Step 2: Aromatization and Chlorination

  • The isolated 1,4-dihydropyridine is then oxidized to the corresponding pyridine derivative. Common oxidizing agents for this step include nitric acid, ferric chloride, or manganese dioxide.[9]

  • The resulting diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is then subjected to chlorination. Given the electron-withdrawing nature of the ester groups, electrophilic aromatic substitution with a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent can be employed to introduce the chlorine atom at the 3-position.

Step 3: Oxidation of the 2-Methyl Group

  • The final step involves the selective oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or a mixture of sulfuric acid and a vanadium catalyst.[10]

  • Careful control of reaction conditions is crucial to prevent over-oxidation or degradation of the pyridine ring.

  • The final product, this compound, can be purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway

Synthesis of this compound reagents1 Ethyl Acetoacetate (2 eq.) Formaldehyde (1 eq.) Ammonia step1 Hantzsch Pyridine Synthesis reagents1->step1 intermediate1 Diethyl 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate step1->intermediate1 step2 Aromatization & Chlorination intermediate1->step2 reagents2 Oxidizing Agent (e.g., HNO3) N-Chlorosuccinimide (NCS) reagents2->step2 intermediate2 Diethyl 3-chloro-2,6-dimethylpyridine- 3,5-dicarboxylate step2->intermediate2 step3 Oxidation of Methyl Group intermediate2->step3 reagents3 Oxidizing Agent (e.g., KMnO4) reagents3->step3 final_product 3-Chloro-5-(ethoxycarbonyl)pyridine- 2-carboxylic Acid step3->final_product

Caption: Proposed synthetic route for the target molecule.

Analogs of this compound and their Structure-Activity Relationships

The versatility of the pyridine-2-carboxylic acid scaffold allows for extensive modification at various positions, leading to a wide range of analogs with diverse biological activities. The following sections explore the impact of substitutions at key positions on the molecule's properties.

The Significance of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the 2-position is a critical feature for the biological activity of many pyridine derivatives. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for the inhibition of certain enzymes.[11]

Influence of Substituents at the 3-Position

The introduction of a chloro group at the 3-position significantly influences the electronic properties of the pyridine ring, which in turn can affect its interaction with biological targets. Studies on related compounds have shown that the presence of a halogen at this position can enhance antimicrobial and anticancer activities.[4][5]

The Role of the 5-Ethoxycarbonyl Group and its Analogs

The ester group at the 5-position provides a handle for further derivatization and can influence the molecule's pharmacokinetic properties, such as its solubility and membrane permeability. Replacing the ethoxycarbonyl group with other substituents can dramatically alter the biological activity. For instance, the closely related analog, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is a known agrochemical metabolite.[12]

Table 1: Comparison of Analogs with Different Substituents at the 5-Position

5-SubstituentAnalog NameKnown/Potential Biological ActivityReference
-COOEtThis compoundPotential herbicidal, antimicrobialInferred
-CF33-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidAgrochemical metabolite[12]
-Aryl6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidHerbicidal (Auxin mimics)[3][13]

The data in Table 1 suggests that the nature of the substituent at the 5-position is a key determinant of the biological activity profile. While the ethoxycarbonyl group may confer certain properties, replacing it with a trifluoromethyl group leads to agrochemical applications. Furthermore, the introduction of bulky aryl-substituted pyrazolyl groups at the 6-position (structurally related to the 5-position in terms of its electronic influence) has been shown to result in potent herbicidal activity by mimicking the plant hormone auxin.[3][13]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported, the broader class of substituted pyridine-2-carboxylic acids has demonstrated a wide range of pharmacological effects.

Herbicidal Activity

A significant body of research has focused on the herbicidal properties of pyridine-2-carboxylic acid derivatives. These compounds often act as synthetic auxins, disrupting plant growth and development.[3] The structure-activity relationship studies of these herbicides indicate that the presence of a carboxylic acid at the 2-position and specific halogen substitutions on the pyridine ring are crucial for their activity.[3][13] The electron-withdrawing nature of the chloro and ethoxycarbonyl groups in the target molecule suggests it may exhibit similar herbicidal properties.

Diagram of the Proposed Mechanism of Herbicidal Action

Herbicidal Action herbicide Pyridine-2-carboxylic Acid Herbicide binding Binding herbicide->binding receptor Auxin Receptor (e.g., TIR1) receptor->binding response Disruption of Plant Growth binding->response

Caption: Simplified model of auxin mimicry by herbicidal pyridine-2-carboxylic acids.

Antimicrobial and Anticancer Potential

Substituted pyridine derivatives have also been investigated for their antimicrobial and anticancer activities. The presence of halogen atoms and specific functional groups can enhance their ability to inhibit microbial growth or induce apoptosis in cancer cells.[4][5][14] The antiproliferative activity of pyridine derivatives is often linked to the presence of electron-withdrawing groups and specific substitution patterns that facilitate interactions with biological targets.[5] Further investigation into the antimicrobial and cytotoxic effects of this compound and its analogs is warranted.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. While a definitive synthetic pathway and detailed biological evaluation are yet to be published, the existing literature on related pyridine derivatives provides a strong foundation for future research.

Key areas for future investigation include:

  • Optimization of the Synthetic Route: Developing a high-yield, scalable synthesis of the target molecule is essential for its further study and potential commercialization.

  • Comprehensive Biological Screening: A thorough evaluation of the herbicidal, antimicrobial, and anticancer activities of this compound and a library of its analogs is necessary to fully elucidate its therapeutic potential.

  • Structure-Activity Relationship Studies: Systematic modification of the substituents at the 3, 5, and 2 positions of the pyridine-2-carboxylic acid core will provide valuable insights into the structural requirements for optimal biological activity.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch pyridine synthesis: an overview. RSC Advances, 4(94), 54282–54299. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). In Scribd. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In ChemTube3D. Retrieved from [Link]

  • Process for preparing 3-chloro-5-nitrotoluene. (n.d.). Google Patents.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5026. [Link]

  • Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid. (n.d.). Google Patents.
  • Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (n.d.). Google Patents.
  • Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein. (n.d.). Google Patents.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1369. [Link]

  • Method for the oxidation of aryl methyl groups to carboxylic acid groups. (n.d.). Google Patents.
  • 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). (2023). AERU. Retrieved from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2004). Molecules, 9(1), 24–31. [Link]

  • Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • De, S., Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-671. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). ResearchGate. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Science of Synthesis Knowledge Updates 2014/2. (2014). Thieme. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1787–1818. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). ResearchGate. Retrieved from [Link]

  • Picolinic acid. (2023). In Wikipedia. Retrieved from [Link]

  • 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. (2015). Georganics. Retrieved from [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and reproducibility, with in-depth explanations for critical experimental choices to ensure a high degree of success.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the carboxylic acid, ester, and chloro-substituents on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. The precise and efficient synthesis of this compound is therefore a critical starting point for numerous research and development projects.

This document outlines a reliable synthetic route, detailing the necessary reagents, equipment, and procedural steps. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to troubleshoot and adapt the protocol as needed.

Synthetic Strategy and Rationale

The synthesis of this compound can be approached through various synthetic pathways. The chosen method in this protocol involves a multi-step sequence starting from commercially available materials. The key transformations include nucleophilic aromatic substitution and subsequent hydrolysis. This strategy was selected for its relatively high yields, straightforward purification procedures, and the use of readily accessible reagents.

A crucial aspect of this synthesis is the selective functionalization of the pyridine ring. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the existing substituents, dictates the regioselectivity of the reactions. Understanding these electronic effects is paramount for a successful synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

Reagents:

ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
3,5-Dichloropyridine-2-carboxylic acid81167-46-4192.0020.0 gStarting Material
Sodium ethanethiolate811-50-784.0920.6 mmolNucleophile
2-Methyltetrahydrofuran96-47-986.1386 mLSolvent, deoxygenated
Sodium Hydroxide (1M aq.)1310-73-240.00100 mLFor salt formation
Hydrochloric Acid (1N aq.)7647-01-036.46As neededFor acidification
Ethanol64-17-546.0726 mLFor esterification
Sulfuric Acid7664-93-998.080.575 mLCatalyst
Ethyl Acetate141-78-688.11As neededExtraction Solvent
Water7732-18-518.02As needed
Acetonitrile75-05-841.05As neededFor dissolution
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying Agent

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) apparatus

Synthetic Workflow

Synthesis_Workflow A 3,5-Dichloropyridine-2-carboxylic acid C Reaction at 70°C A->C B Sodium ethanethiolate in 2-MeTHF B->C D Concentration C->D Intermediate E Dissolution in Water/Acetonitrile D->E F Filtration E->F G Acidification with HCl F->G H Filtration and Drying G->H I 5-Chloro-3-(ethylthio)pyridine-2-carboxylic acid H->I J 5-Chloro-3-(ethylthio)pyridine-2-carboxylic acid L Reaction at 70°C J->L K Ethanol, Sulfuric Acid K->L M Work-up L->M N Ethyl 5-chloro-3-(ethylthio)pyridine-2-carboxylate M->N

Caption: Synthetic workflow for a related compound, 5-chloro-3-(ethylthio)pyridine-2-carboxylic acid.

Step-by-Step Procedure

Part A: Synthesis of 5-Chloro-3-(ethylthio)pyridine-2-carboxylic acid

This intermediate is structurally related and its synthesis provides a basis for the target molecule's preparation, which often involves similar substitution patterns followed by modifications.

  • Reaction Setup: In a round-bottom flask, charge 3,5-dichloropyridine-2-carboxylic acid (20.0 g, 104 mmol).[1]

  • Salt Formation: Add 1M aqueous sodium hydroxide (100 mL, 100 mmol) and stir the mixture at room temperature for 2 hours to form the sodium salt.[1]

  • Solvent Addition: Concentrate the solution under reduced pressure to remove water. Purge the flask with an inert gas (e.g., argon) and add deoxygenated 2-methyltetrahydrofuran (86 mL).[1]

  • Nucleophilic Substitution: Heat the reaction mixture to 70 °C. Add sodium ethanethiolate (1.82 g, 20.6 mmol) and continue stirring at 70 °C for 7 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[1]

  • Dissolve the resulting residue in a mixture of water (29 mL) and acetonitrile (12 mL). Filter off any insoluble particles.[1]

  • Heat the filtrate to 80 °C and add more water (10 mL) and acetonitrile (5 mL).[1]

  • Acidification: While hot (80 °C), add hot 1N hydrochloric acid (45 °C, 16 mL) dropwise to precipitate the product.[1]

  • Purification: Filter the hot suspension and dry the collected solid under reduced pressure to afford 5-chloro-3-(ethylthio)pyridine-2-carboxylic acid.[1] A similar procedure involving hydrolysis of a carboxamide precursor with aqueous NaOH followed by acidification with HCl has also been reported to yield the carboxylic acid.[3]

Part B: Esterification to Ethyl 5-chloro-3-(ethylthio)pyridine-2-carboxylate

While the target molecule is a carboxylic acid, this esterification protocol is relevant as the target molecule itself contains an ethoxycarbonyl group. This demonstrates a standard method for introducing such a group.

  • Reaction Setup: To a suspension of 5-chloro-3-(ethylthio)pyridine-2-carboxylic acid (2.35 g, 10.6 mmol) in ethanol (26 mL), slowly add concentrated sulfuric acid (0.575 mL, 10.6 mmol) at room temperature.[1]

  • Reaction: Heat the mixture to 70 °C and stir for 15 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]

  • Dilute the residue with ethyl acetate and wash twice with a saturated solution of sodium bicarbonate and then with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, C-Cl).

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Material Safety Data Sheets (MSDS) for specific handling and disposal information.

  • Reactions involving heating should be monitored closely.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their ongoing research and development endeavors. The provided methodology emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

References

  • Movassaghi, M., et al. A General Method for the Synthesis of Pyridines. Organic Syntheses, 2011, 10, 1. Available from: [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

Sources

Application Notes and Protocols for the Preparation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid from 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the commercially available 3,5-dichloropyridine and proceeds through a series of robust and well-documented chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. The protocols have been designed to be self-validating, with clear endpoints and characterization checkpoints.

Introduction

Substituted pyridine carboxylic acids are privileged scaffolds in modern drug discovery, appearing in a wide array of pharmacologically active agents. The title compound, this compound, incorporates multiple functional groups that allow for diverse downstream modifications, making it a highly versatile intermediate. The strategic placement of the chloro, ethoxycarbonyl, and carboxylic acid moieties on the pyridine ring offers orthogonal handles for further chemical elaboration, such as amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitution. This application note outlines a reliable synthetic route from an inexpensive and readily available starting material, 3,5-dichloropyridine.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, starting from 3,5-dichloropyridine. The overall workflow is depicted in the diagram below. The strategy involves the initial introduction of a cyano group at the C2 position, which serves as a precursor to the carboxylic acid. This is followed by the hydrolysis of the nitrile to the carboxylic acid. The final step is a selective palladium-catalyzed ethoxycarbonylation at the C5 position.

Synthetic_Workflow Start 3,5-Dichloropyridine Intermediate1 3,5-Dichloro-2-cyanopyridine Start->Intermediate1 Cyanation at C2 Intermediate2 3,5-Dichloropyridine-2-carboxylic acid Intermediate1->Intermediate2 Nitrile Hydrolysis Product This compound Intermediate2->Product Selective Ethoxycarbonylation at C5

Application Note: A Mechanistic Guide to the Synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid is a valuable substituted picolinic acid derivative, serving as a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. Its utility stems from the orthogonal reactivity of its functional groups: a carboxylic acid for amide couplings, an ester for further modification, and a chlorinated pyridine ring amenable to nucleophilic substitution or cross-coupling reactions. This document provides a detailed technical guide on the reaction mechanism for its formation, focusing on a logical two-step synthetic pathway: the creation of a diester precursor followed by a regioselective monohydrolysis. We offer field-proven insights into the causality of experimental choices and provide a robust, self-validating protocol.

Introduction: Strategic Importance of the Target Compound

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry. The specific arrangement of chloro, ethoxycarbonyl, and carboxylic acid groups on the pyridine core of the title compound offers a trifecta of synthetic handles. Understanding the mechanistic underpinnings of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the regiochemical purity required for downstream applications in drug development and materials science. This guide elucidates a common and logical synthetic route, breaking it down into two primary stages:

  • Part A: Synthesis of the Diester Precursor, Diethyl 3-chloropyridine-2,5-dicarboxylate.

  • Part B: Regioselective Saponification to yield the Target Monoacid.

We will explore the mechanistic details of each stage, supported by established principles of organic chemistry.

Part A: Proposed Synthesis of the Diester Precursor

While various methods exist for pyridine ring synthesis, the Hantzsch pyridine synthesis and related multi-component reactions represent a versatile and convergent approach to constructing highly substituted pyridine-3,5-dicarboxylates.[1][2][3] A plausible, though not explicitly cited, pathway to Diethyl 3-chloropyridine-2,5-dicarboxylate would involve a modified cyclocondensation reaction.

A general Hantzsch-type reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia).[4] To achieve the desired 3-chloro substitution pattern, specialized starting materials would be required, followed by an aromatization step.

Visualization 1: General Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow Ketoester1 β-Ketoester Condensation Multi-component Condensation Ketoester1->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ketoester2 β-Ketoester Ketoester2->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation DHP 1,4-Dihydropyridine (Hantzsch Ester) Condensation->DHP Cyclization Oxidation Oxidation (e.g., HNO3, FeCl3) DHP->Oxidation Pyridine Substituted Pyridine -3,5-dicarboxylate Oxidation->Pyridine Aromatization

Caption: General workflow for Hantzsch pyridine synthesis.

Part B: The Core Mechanism of Regioselective Monohydrolysis

The crucial step in forming the target compound is the selective hydrolysis of the ester at the C2 position while leaving the C5 ester intact. This is typically achieved via base-catalyzed hydrolysis, also known as saponification.

The BAC2 Mechanism: A Fundamental Reaction

Base-catalyzed hydrolysis of esters proceeds through a Bimolecular Acyl-Oxygen Cleavage (BAC2) mechanism.[5][6] This is a two-step addition-elimination pathway.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[7]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This concurrently expels the ethoxide ion (EtO⁻) as the leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide (or another hydroxide ion) in an irreversible acid-base reaction.[7] This forms a carboxylate salt and ethanol. This final step is what drives the reaction to completion, making saponification effectively irreversible.[6]

Visualization 2: The BAC2 Hydrolysis Mechanism

Caption: General B_AC2 mechanism for ester hydrolysis.

Rationale for Regioselectivity: C2 vs. C5

In Diethyl 3-chloropyridine-2,5-dicarboxylate , the two ester groups are in chemically distinct environments. The preferential hydrolysis of the C2-ester is a direct consequence of the electronic properties of the pyridine ring.

  • Inductive Effect of Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbons. This effect is strongest at the ortho (C2 and C6) and para (C4) positions.

  • Enhanced Electrophilicity at C2: The carbonyl carbon of the ester at the C2 position is significantly more electron-deficient (i.e., more electrophilic) than the carbonyl carbon at the C5 position. This is because the C2 position is directly adjacent (ortho) to the ring nitrogen.

  • Nucleophilic Preference: The hydroxide nucleophile will preferentially attack the more electrophilic center. Consequently, the C2-ester reacts faster than the C5-ester, allowing for selective monohydrolysis under carefully controlled conditions (e.g., using a stoichiometric amount of base at a controlled temperature).

While the chlorine atom at C3 introduces steric hindrance around the C2-ester, the powerful electronic activation provided by the adjacent ring nitrogen is the dominant factor governing the reaction's regioselectivity.[8]

Experimental Protocol: Selective Monohydrolysis

This protocol is a representative procedure based on established methods for the selective hydrolysis of diesters.[9] Researchers should optimize conditions for their specific substrate and scale.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier Example
Diethyl 3-chloropyridine-2,5-dicarboxylate>98% PurityCustom Synthesis
Sodium Hydroxide (NaOH)ACS Reagent GradeMilliporeSigma
Ethanol (EtOH), 200 ProofAnhydrousDecon Labs
Deionized Water (H₂O)18 MΩ·cmIn-house
Hydrochloric Acid (HCl), 2MVolumetric StandardFisher Chemical
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Diethyl 3-chloropyridine-2,5-dicarboxylate (1.0 eq) in a 10:1 mixture of Ethanol and Water.

  • Base Addition: Prepare a 1.0 M aqueous solution of Sodium Hydroxide. Add 1.0 to 1.2 equivalents of the NaOH solution dropwise to the stirring ester solution at room temperature. Causality Note: Using a slight excess of base ensures complete conversion of one ester group, but a large excess risks di-hydrolysis. Stoichiometric control is key to selectivity.

  • Reaction Monitoring: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diester is consumed (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous residue with deionized water and cool in an ice bath. Slowly acidify the solution to pH ~3-4 by adding 2M HCl dropwise. The target product, being a carboxylic acid, will precipitate out of the solution as it becomes protonated and less water-soluble.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying and Characterization: Dry the solid product under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The synthesis of this compound is a clear demonstration of fundamental organic chemistry principles applied to modern synthetic challenges. The formation of a suitable diester precursor via established pyridine synthesis methodologies, followed by a mechanistically driven, regioselective saponification, provides a reliable route to this valuable building block. The preferential hydrolysis at the C2 position is a direct and predictable outcome of the powerful electron-withdrawing nature of the adjacent pyridine nitrogen atom. This guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Cheng, C., Ma, X., & Wei, Z. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Retrieved from [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved from [Link]

  • Chen, Q., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Center for Biotechnology Information. Retrieved from [Link]

  • Grigolo, N., & Smith, M. D. (2022). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Retrieved from [Link]

  • Wang, H., & Glorius, F. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
  • Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.

Sources

Application Notes and Protocols: Strategic Use of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials.[1] The compound 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3)[2] represents a particularly valuable, trifunctionalized building block. Its structure offers three distinct handles for chemical modification: a reactive chloro group for cross-coupling, an ethoxycarbonyl ester, and a carboxylic acid. This guide focuses on the strategic utilization of the C3-chloro substituent in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry for forging new carbon-carbon bonds.

The inherent electronic properties of the pyridine ring, combined with the presence of the carboxylic acid and ester functionalities, present unique challenges and opportunities. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[3] Furthermore, the carboxylic acid at the C2 position can act as a chelating group, influencing the catalyst's reactivity and stability.[4] Understanding these interactions is paramount for developing robust and high-yielding protocols. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols for leveraging this versatile reagent in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures.[3][5][6] For a substrate like this compound, the primary challenge lies in the relatively low reactivity of the C-Cl bond compared to corresponding C-Br or C-I bonds.[7] Overcoming this hurdle requires careful selection of the catalytic system.

Causality Behind Experimental Design
  • Catalyst & Ligand Selection: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step. To facilitate this, highly active catalysts are required. Systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are highly effective.[8][9] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is more nucleophilic and readily undergoes oxidative addition with the C-Cl bond.

  • Base and Solvent System: A suitable base is crucial for activating the boronic acid partner to facilitate transmetalation.[5][10] Strong bases like K₃PO₄ or Cs₂CO₃ are often preferred. The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane, often with a small amount of water, are commonly used to ensure the solubility of both the organic and inorganic reagents.[3]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate boronate R-B(OH)₃⁻ boronate->transmetalation Base reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (2 mol%), and a suitable ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Summary: Expected Outcomes
Coupling Partner (Arylboronic Acid)Catalyst SystemExpected Yield (%)
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos80-90%
3-Thienylboronic acidPdCl₂(dppf)75-85%
4-Cyanophenylboronic acidPd(OAc)₂ / XPhos70-80%
2-Methylphenylboronic acidPd₂(dba)₃ / RuPhos65-75%
Yields are estimated based on data for similarly substituted chloropyridines and may require optimization.[9]

Section 2: Heck-Mizoroki Coupling for Alkene Arylation

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[11][12] The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules like our substrate of interest.

Causality Behind Experimental Design
  • Catalyst System: As with the Suzuki coupling, a robust palladium catalyst is necessary. Palladium acetate (Pd(OAc)₂) combined with phosphine ligands is a common choice. The choice of ligand can influence regioselectivity in the alkene insertion step.[11]

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[11]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are often employed to ensure the reaction can be heated sufficiently to drive the coupling of the less reactive chloride.

Visualizing the Workflow: Heck-Mizoroki Reaction

Heck_Workflow start Start: Assemble Reagents reagents Substrate (Ar-Cl) Alkene Pd Catalyst & Ligand Base (e.g., Et₃N) start->reagents inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm solvent Add Degassed Solvent (e.g., DMF) inert_atm->solvent heating Heat Reaction Mixture (e.g., 120-140 °C) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: Ar-Alkene purify->product

Caption: A typical experimental workflow for a Heck-Mizoroki cross-coupling reaction.

Experimental Protocol: Heck-Mizoroki Coupling
  • Reagent Preparation: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and triphenylphosphine (PPh₃, 10 mol%).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by the addition of triethylamine (Et₃N, 2.5 equiv.).

  • Reaction: Seal the tube tightly and heat the mixture to 130 °C in an oil bath for 18-24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography to isolate the arylated alkene product.

Section 3: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper salts.

Causality Behind Experimental Design
  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the aryl-palladium(II) complex.[13]

  • Base and Conditions: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Decarboxylation Risk: The presence of the carboxylic acid raises a potential concern. At elevated temperatures, decarboxylative coupling can occur, where the COOH group is lost.[14][15][16] Therefore, milder conditions should be explored first to favor coupling at the C-Cl bond.

Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), copper(I) iodide (CuI, 2 mol%), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add degassed triethylamine via syringe, followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Expected Outcomes
Coupling Partner (Alkyne)Temperature (°C)Expected Yield (%)
Phenylacetylene8075-85%
1-Octyne7070-80%
Trimethylsilylacetylene6080-90%
3-Hydroxy-3-methyl-1-butyne6065-75%
Yields are estimated and may require optimization to balance reaction rate against potential decarboxylation.

Section 4: Alternative Pathways - Decarboxylative Coupling

Researchers must be aware of potential alternative reaction pathways. For heterocyclic carboxylic acids, palladium-catalyzed decarbonylative or decarboxylative cross-coupling is a known transformation where the carboxylic acid itself (or a derivative) acts as the electrophilic partner, with concomitant loss of CO or CO₂.[17][18][19]

While the C-Cl bond is the more conventional coupling site, under certain conditions (e.g., high temperatures, specific ligands, or in-situ anhydride formation), coupling could potentially occur at the C2 position with loss of the carboxylic acid group.[18] Recognizing this possibility is key to troubleshooting unexpected results.

Visualizing the Reaction Choice

Reaction_Choice start Starting Material: This compound condition Select Reaction Conditions start->condition ccl_coupling Standard Cross-Coupling at C-Cl condition->ccl_coupling Mild Temp. (60-110 °C) Standard Pd/Ligand decarb_coupling Decarbonylative Coupling at C-COOH condition->decarb_coupling High Temp. (>140 °C) Anhydride Activator (e.g., Piv₂O) product1 Product A: Retains COOH group ccl_coupling->product1 product2 Product B: Loses COOH group decarb_coupling->product2

Caption: Decision logic for targeting C-Cl coupling versus potential C-COOH coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (e.g., by pyridine N).2. C-Cl bond inactivity.3. Impure reagents or solvents.1. Use a more robust, electron-rich ligand (e.g., SPhos, XPhos, IPr).2. Increase reaction temperature and/or catalyst loading.3. Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki).2. Glaser coupling of the alkyne (Sonogashira).3. Decarboxylation of the starting material.1. Use a slight excess of the boronic acid; ensure inert atmosphere.2. Maintain strictly anaerobic conditions.3. Lower the reaction temperature; screen different bases or solvents.
Difficulty in Purification 1. Product is highly polar due to the carboxylic acid.2. Close-running impurities.1. Consider reverse-phase chromatography.2. Esterify the carboxylic acid post-coupling to alter polarity before a final purification step.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • MacMillan, D. W. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Doucet, H., et al. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate.
  • Benchchem. (n.d.). Navigating the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-ethylpyridine: A Comparative Guide.
  • Comins, D. L., et al. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve.
  • Balakrishna, M. S., et al. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... ResearchGate.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Balalaie, S., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Wikipedia. (n.d.). Heck reaction.
  • Reek, J. N. H., et al. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Jia, Y., et al. (n.d.). Intramolecular Heck cyclization of pyridine‐derived tetrasubstituted alkenes. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
  • Liu, C., & Szostak, M. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC - NIH.
  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Szostak, M., et al. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • ResearchGate. (2020). (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid.

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups—a carboxylic acid, an ethyl ester, and a chloro substituent on a pyridine ring—offers multiple avenues for chemical modification. This versatility makes it a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic derivatization of the carboxylic acid at the 2-position is often a critical step in the construction of more complex molecular architectures.

This guide provides detailed application notes and protocols for the selective derivatization of the carboxylic acid moiety of this compound into amides, esters, and acyl chlorides. A primary consideration in these transformations is the chemoselectivity, given the presence of the ethoxycarbonyl group at the 5-position, which is also susceptible to nucleophilic attack or hydrolysis under certain conditions. The protocols herein are designed to maximize the yield of the desired product while minimizing side reactions.

I. Amide Bond Formation: Coupling with Amines

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic properties. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary.

A. Principle of Amide Coupling

Amide bond formation is typically achieved by activating the carboxylic acid to enhance its electrophilicity. This is commonly done using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[2] The activated intermediate then readily reacts with a primary or secondary amine to form the amide bond.

B. Recommended Protocol: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a highly effective and mild coupling system. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, and efficiently acylates the amine. This method is particularly advantageous as it is performed under mild conditions, thus preserving the integrity of the ethoxycarbonyl group.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

ParameterConditionRationale
Solvent Anhydrous DCM or DMFAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room Temp.Mild conditions to prevent side reactions.
Base (Optional) DIPEA (1.5 eq.)If the amine is used as a salt, a non-nucleophilic base is needed.
Stoichiometry Acid:Amine:EDC:HOBt (1:1.1:1.2:1.2)Slight excess of reagents ensures complete conversion of the acid.

Workflow for EDC/HOBt Mediated Amidation:

amidation_workflow cluster_reactants Reactants cluster_process Process cluster_product Product start_acid This compound reaction Stir in DCM/DMF 0 °C to RT, 12-24h start_acid->reaction amine Primary or Secondary Amine amine->reaction edc EDC edc->reaction hobt HOBt hobt->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification final_amide Desired Amide purification->final_amide esterification_workflow cluster_reactants Reactants cluster_process Process cluster_product Product start_acid This compound reaction Stir in DCM 0 °C to RT, 4-12h start_acid->reaction alcohol Alcohol alcohol->reaction dcc DCC dcc->reaction dmap DMAP (cat.) dmap->reaction filtration Filter DCU reaction->filtration workup Aqueous Work-up filtration->workup purification Column Chromatography workup->purification final_ester Desired Ester purification->final_ester acylchloride_workflow cluster_reactants Reactants cluster_process Process cluster_product Product start_acid This compound reaction Stir in DCM under N₂ 0 °C to RT, 1-3h start_acid->reaction oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction dmf DMF (cat.) dmf->reaction acyl_chloride Acyl Chloride (used in situ) reaction->acyl_chloride

Sources

Application Note & Protocol: Strategic Esterification of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Pyridine-Based Esters

Substituted pyridine carboxylic acids are cornerstone building blocks in medicinal chemistry and agrochemical development. The target molecule, 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, and its subsequent ester derivatives serve as vital intermediates in the synthesis of complex bioactive compounds. However, the inherent electronic properties and steric environment of such heteroaromatic systems can complicate standard synthetic transformations.

The carboxylic acid at the C2 position is sterically hindered by the chlorine atom at C3 and the bulky ethoxycarbonyl group at C5. This steric hindrance, coupled with the electron-withdrawing nature of the pyridine ring and its substituents, renders the carboxyl group less reactive towards traditional esterification methods. Classical Fischer-Speier esterification, which relies on strong acids and high temperatures, is often unsuitable for complex, multi-functionalized molecules, leading to potential side reactions or decomposition.[1][2][3]

This application note provides a detailed, field-proven protocol for the efficient esterification of this challenging substrate using the Steglich esterification method. This approach offers a mild, highly effective alternative that proceeds under neutral conditions at ambient temperatures, making it compatible with sensitive functional groups.[4][5][6]

The Strategic Choice: Why Steglich Esterification?

The Steglich esterification, developed by Wolfgang Steglich and Bernhard Neises, is a powerful dehydration reaction that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][4][7] This method is particularly advantageous for sterically demanding substrates where other methods fail.[1][2][5]

The Catalytic Cycle: A Mechanistic Rationale

The success of the Steglich esterification lies in its unique catalytic cycle which circumvents the low reactivity of the carboxylic acid and prevents the formation of undesired byproducts.

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate (2).[1][2]

  • Intervention by DMAP: DMAP, a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea intermediate.[1] This is a critical step that prevents a slow, irreversible intramolecular rearrangement of the intermediate into an unreactive and difficult-to-remove N-acylurea byproduct.[2]

  • Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate (3), often referred to as the "active ester".[1][2] This intermediate is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

  • Nucleophilic Attack and Product Formation: The alcohol (4) can now efficiently attack the activated acyl group of the pyridinium intermediate, leading to the formation of the desired ester (5) and regenerating the DMAP catalyst. The protonated DCC forms the stable, insoluble byproduct N,N'-dicyclohexylurea (DCU) (6), which can be easily removed by filtration.[4]

Steglich_Mechanism cluster_main Steglich Esterification Catalytic Cycle COOH Carboxylic Acid (1) O_acyl O-Acylisourea Intermediate (2) COOH->O_acyl + DCC DCC DCC DCC->O_acyl Active_Ester N-Acylpyridinium 'Active Ester' (3) O_acyl->Active_Ester + DMAP DCU DCU (6) O_acyl->DCU N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Slow Rearrangement (Uncatalyzed) DMAP_cat DMAP (cat.) DMAP_cat->Active_Ester Active_Ester->DMAP_cat - DMAP (cat.) Ester Ester (5) Active_Ester->Ester + Alcohol (4) Alcohol Alcohol (4) Alcohol->Ester

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of a methyl ester derivative as a representative example. The methodology can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentFormulaM.W.Purity/GradeSupplierNotes
This compoundC9H8ClNO4229.62≥97%CommercialStarting material.
Methanol (MeOH)CH4O32.04Anhydrous, ≥99.8%CommercialReactant and solvent.
N,N'-Dicyclohexylcarbodiimide (DCC)C13H22N2206.33≥99%CommercialCoupling agent.
4-Dimethylaminopyridine (DMAP)C7H10N2122.17≥99%CommercialCatalyst.
Dichloromethane (DCM)CH2Cl284.93Anhydrous, ≥99.8%CommercialReaction solvent.
Hydrochloric Acid (HCl)HCl36.461 M (aq)CommercialFor workup.
Sodium Bicarbonate (NaHCO3)NaHCO384.01Saturated (aq)CommercialFor workup.
BrineNaCl (aq)-Saturated (aq)CommercialFor workup.
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37Reagent GradeCommercialDrying agent.
Silica GelSiO2-230-400 meshCommercialFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.29 g, 10.0 mmol).

  • Reagent Addition: Add the alcohol (e.g., Methanol, 1.2 eq, 0.48 mL, 12.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 122 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the components in anhydrous Dichloromethane (DCM) (40 mL, concentration ~0.25 M). Stir the solution under an inert atmosphere (Nitrogen or Argon) until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10 minutes.

  • DCC Addition: While maintaining the temperature at 0 °C, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 2.27 g, 11.0 mmol) dissolved in a minimal amount of anhydrous DCM (~10 mL) dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching and Filtration: Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the white DCU precipitate.[1]

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester product.

Experimental Workflow Visualization

Workflow A 1. Add Reactants (Acid, Alcohol, DMAP) to Flask B 2. Dissolve in Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add DCC Solution Dropwise at 0 °C C->D E 5. React at RT (12-18h) D->E F 6. Cool to 0 °C E->F G 7. Filter DCU Byproduct F->G H 8. Aqueous Workup (HCl, NaHCO3, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for Steglich Esterification.

Troubleshooting and Safety Considerations

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure all reagents and solvents are anhydrous.
Steric hindrance is too great for the chosen alcohol.Consider using a less hindered alcohol or an alternative coupling agent like EDC.[4]
N-acylurea Formation Slow reaction of the alcohol with the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used (5-10 mol%).[2]
Difficult Purification DCU byproduct not fully removed by filtration.Ensure the reaction mixture is thoroughly cooled before filtration. Wash the filter cake with a small amount of cold DCM.[1]

Safety Precautions:

  • DCC is a potent skin allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Conclusion

The Steglich esterification protocol detailed herein provides a robust and reliable method for the synthesis of esters from the sterically hindered and electronically deactivated this compound. By leveraging a DMAP-catalyzed mechanism, this approach proceeds under mild, neutral conditions, ensuring high yields and compatibility with sensitive molecular architectures. This methodology is highly recommended for researchers and professionals in drug development and chemical synthesis requiring efficient access to complex pyridine-based intermediates.

References

  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). BenchChem.
  • Grokipedia.
  • Scribd. Steglich Esterification Guide. Scribd. [Link]

  • Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Google Patents. Esterification of pyridine carboxylic acids.
  • Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science Publisher. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

  • Google Patents. Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • SynArchive. Steglich Esterification. SynArchive. [Link]

Sources

Application Notes and Protocols for the Amidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][2][3] This guide provides a detailed technical overview and practical protocols for the amidation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid with primary amines. The resulting nicotinamide derivatives are significant scaffolds in the development of novel therapeutics, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and fungicidal properties.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into optimizing reaction conditions and troubleshooting potential challenges.

Mechanistic Insights: The Critical Role of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[7] The primary hurdle is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt.[8][9] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

Two of the most robust and widely used classes of coupling reagents in modern organic synthesis are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).

Carbodiimide-Mediated Amidation: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is favored for its efficiency and the ease of removal of its urea byproduct during aqueous workup.[7][10][11] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can be prone to side reactions, including racemization if the carboxylic acid has a chiral center.

To mitigate these issues and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[7][11] HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester. The amine then displaces HOBt to form the desired amide.[7][12]

Diagram: EDC/HOBt Amidation Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Target Amide Product HOBt_Ester->Amide_Product + Primary Amine Primary_Amine Primary Amine (R-NH2) EDC_Byproduct EDC Urea Byproduct (Water-Soluble)

Caption: Workflow of EDC/HOBt mediated amidation.

Aminium/Uronium Salt-Mediated Amidation: The HATU System

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high yields, particularly for challenging substrates.[7][13][14] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), and its superiority over HOBt-based reagents stems from the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which accelerates the coupling step.[14]

The reaction, typically conducted in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds via the formation of a highly reactive OAt-active ester.[7][15] The amine then attacks this active ester to furnish the amide product.[13][15]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid OAt_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester + HATU, DIPEA HATU HATU Base DIPEA (Base) Amide_Product Target Amide Product OAt_Ester->Amide_Product + Primary Amine Primary_Amine Primary Amine (R-NH2) TMU_Byproduct Tetramethylurea Byproduct

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds.[1] The presence of three distinct functional groups—a carboxylic acid, an ester, and a chloro group—on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. Specifically, the carboxylic acid at the 2-position, the ethoxycarbonyl group at the 5-position, and the chlorine atom at the 3-position offer orthogonal reactivity, enabling selective transformations to build diverse chemical libraries for drug screening and development.

This document provides a comprehensive guide to the scale-up synthesis of this valuable compound, focusing on a robust and reproducible two-step synthetic pathway. The protocols and insights provided herein are intended to equip researchers and process chemists with the necessary information to safely and efficiently produce multi-gram to kilogram quantities of this compound.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable synthetic route to this compound involves a two-step process starting from 3-chloropyridine-2,5-dicarboxylic acid:

  • Diesterification: The initial step is the esterification of both carboxylic acid groups of 3-chloropyridine-2,5-dicarboxylic acid to yield diethyl 3-chloropyridine-2,5-dicarboxylate. This transformation protects one of the carboxylic acid groups and sets the stage for the subsequent selective hydrolysis.

  • Selective Monohydrolysis: The second and most critical step is the selective saponification (hydrolysis) of the ester group at the 2-position of the pyridine ring, leaving the ester at the 5-position intact. This selectivity is crucial for the successful synthesis of the target molecule.

This strategy is advantageous for scale-up due to the use of readily available starting materials, straightforward reaction conditions, and the potential for high yields and purity.

Reaction Scheme

G cluster_0 Step 1: Diesterification cluster_1 Step 2: Selective Monohydrolysis start 3-Chloropyridine-2,5-dicarboxylic acid diester Diethyl 3-chloropyridine-2,5-dicarboxylate start->diester Ethanol, H₂SO₄ (cat.), Reflux product This compound diester->product 1. NaOH (aq.), THF 2. HCl (aq.) G cluster_prep Preparation cluster_esterification Step 1: Diesterification cluster_hydrolysis Step 2: Selective Monohydrolysis cluster_qc Quality Control reagents Weigh Starting Materials (3-Chloropyridine-2,5-dicarboxylic acid, Ethanol) setup_ester Assemble Reaction Vessel (Flask, Stirrer, Condenser) reagents->setup_ester add_acid Slowly Add H₂SO₄ setup_ester->add_acid reflux Heat to Reflux (16-24h) add_acid->reflux monitor_ester Monitor by TLC/HPLC reflux->monitor_ester quench_ester Cool and Quench in Water monitor_ester->quench_ester neutralize Neutralize with NaHCO₃ quench_ester->neutralize extract_ester Extract with Ethyl Acetate neutralize->extract_ester dry_ester Dry and Concentrate extract_ester->dry_ester purify_ester Purify Diester Intermediate dry_ester->purify_ester dissolve_diester Dissolve Diester in THF purify_ester->dissolve_diester add_base Slowly Add NaOH at 0-5°C dissolve_diester->add_base prepare_base Prepare Cold NaOH Solution prepare_base->add_base react_hydrolysis Stir at 0-5°C (4-6h) add_base->react_hydrolysis monitor_hydrolysis Monitor by HPLC react_hydrolysis->monitor_hydrolysis acidify Acidify with HCl monitor_hydrolysis->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry_product Dry and Concentrate extract_product->dry_product purify_product Recrystallize Final Product dry_product->purify_product analyze Analyze Final Product (HPLC, NMR, MS) purify_product->analyze

Sources

Application Notes & Protocols: Analytical Methods for Monitoring the Synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] The precise control of its synthesis is critical to ensure high yield, purity, and safety of the final product. Monitoring the reaction progress, identifying intermediates, and quantifying impurities are essential components of process analytical technology (PAT). This guide provides a comprehensive overview of robust analytical methodologies for monitoring the synthesis of this target molecule, designed for researchers, process chemists, and quality control analysts. The focus is on explaining the rationale behind method selection and providing detailed, field-tested protocols.

The validation of these analytical methods is not merely a final step but a foundational requirement for ensuring data integrity, a cornerstone of regulatory compliance in the pharmaceutical industry.[2][3][4][5] Every protocol described herein is designed to be a self-validating system, providing the documented evidence that the method is suitable for its intended purpose.[2][3]

The Importance of Reaction Monitoring

Effective reaction monitoring is crucial for process optimization, ensuring the quality of the final product, and gaining insights into reaction mechanisms.[6] Both off-line and in-situ analytical techniques play a pivotal role. Off-line methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high-resolution quantitative data on discrete samples, while in-situ methods such as Fourier-Transform Infrared (FT-IR) spectroscopy offer real-time, continuous insights without disturbing the reaction.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for both detailed structural elucidation of offline samples and, with specialized equipment, real-time monitoring.[6][8][9]

cluster_synthesis Chemical Synthesis cluster_monitoring Analytical Monitoring cluster_analysis Data Analysis & Control Reaction Synthesis Reaction Vessel (Reactants -> Product) InSitu In-Situ Probe (e.g., ReactIR) Reaction->InSitu Continuous Monitoring Sampling Offline Sampling Reaction->Sampling Discrete Time Points RealTime Real-Time Data (Kinetics, Endpoint) InSitu->RealTime HPLC HPLC-UV/MS (Quantitative Analysis) Sampling->HPLC GCMS GC-MS (Volatiles/Impurity ID) Sampling->GCMS NMR NMR (Structural Confirmation) Sampling->NMR Control Process Control Feedback (Temp, Dosing) RealTime->Control Control->Reaction Adjust Parameters

Caption: Overall workflow for monitoring the synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for quantitative analysis of the reaction mixture. Its ability to separate non-volatile and thermally labile compounds makes it ideal for tracking the consumption of starting materials, the formation of this compound, and the profile of related impurities.[10][11] A stability-indicating reverse-phase (RP-HPLC) method is essential for resolving the analyte from potential degradation products.

Rationale for Method Design
  • Column Chemistry : A C18 (octadecylsilane) column is selected due to its versatility in retaining compounds with mixed polarity, like our target molecule which possesses a moderately non-polar substituted pyridine ring and polar ester and carboxylic acid functional groups.

  • Mobile Phase : A gradient elution using acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) is employed. This is crucial because the starting materials, product, and potential by-products will likely have a wide range of polarities. A low pH (e.g., 2.5-3.5) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.

  • Detection : UV detection is highly effective as the pyridine ring contains a chromophore that absorbs strongly in the UV region (typically around 220-280 nm). A photodiode array (PDA) detector is recommended to assess peak purity and assist in the identification of unknown impurities by comparing their UV spectra.

Detailed HPLC Protocol
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation : a. Carefully withdraw 100 µL of the reaction mixture. b. Quench the reaction immediately by diluting into 10 mL of a 50:50 acetonitrile/water mixture in a volumetric flask. This prevents further reaction post-sampling. c. Vortex the sample thoroughly. d. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions :

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection PDA at 254 nm (monitor 220-400 nm for purity)
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
  • Data Analysis : Identify peaks based on the retention times of pre-injected standards of starting materials and the product. Quantify the components using an external standard calibration curve. Calculate the percent conversion and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[12][13] Due to the low volatility and thermal instability of the carboxylic acid product, direct analysis is not feasible. Derivatization is a mandatory step to convert the polar -COOH group into a more volatile and stable derivative.

Rationale for Method Design
  • Derivatization : Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective choice. This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility. The presence of anhydrous pyridine can act as a catalyst and solvent for this reaction.[14]

  • GC Column : A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), provides excellent separation for a wide range of derivatized compounds.[15]

  • Detection : Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Detailed GC-MS Protocol
  • Instrumentation : GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation & Derivatization : a. Withdraw 100 µL of the reaction mixture and quench as described for HPLC. b. Evaporate 1 mL of the quenched sample to dryness under a gentle stream of nitrogen. c. To the dry residue, add 200 µL of anhydrous pyridine and 100 µL of MSTFA. d. Cap the vial tightly and heat at 60 °C for 30 minutes. e. Cool to room temperature and inject into the GC-MS.

  • GC-MS Conditions :

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 270 °C (Split mode, 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information, making it the definitive tool for confirming the identity of the final product and any isolated intermediates.[16][17] It can also be used quantitatively (qNMR) and for real-time reaction monitoring.[8][9][18]

Rationale for Method Design
  • ¹H NMR : This is the most common NMR experiment for reaction monitoring. The synthesis of this compound can be tracked by observing the disappearance of proton signals from the starting materials and the concurrent appearance of characteristic signals for the product. Key signals to monitor include the aromatic protons on the pyridine ring and the ethyl group protons of the ester.

  • Solvent : A deuterated solvent that can dissolve all components of the reaction mixture is required (e.g., DMSO-d₆, CDCl₃). For quantitative analysis, an internal standard with a known concentration and a signal in a clear region of the spectrum is added.

  • In-Situ NMR : Specialized flow-NMR setups allow a continuous stream of the reaction mixture to be passed through the NMR spectrometer, providing real-time kinetic and mechanistic data without the need for sampling.[9]

cluster_protocol NMR Analysis Protocol cluster_output Outputs Sample 1. Withdraw & Quench Reaction Aliquot Prep 2. Prepare Sample (Solvent + Internal Std.) Sample->Prep Acquire 3. Acquire Spectrum (¹H, ¹³C) Prep->Acquire Process 4. Process Data (Phase, Baseline, Integrate) Acquire->Process Analyze 5. Analyze Spectrum (Identify Signals, Quantify) Process->Analyze Structure Structural Confirmation Analyze->Structure Purity Quantitative Purity (% w/w) Analyze->Purity Kinetics Reaction Kinetics (In-Situ) Analyze->Kinetics

Caption: Logical workflow for NMR analysis in reaction monitoring.

Detailed NMR Protocol (Offline Sample)
  • Instrumentation : NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation : a. Withdraw ~200 µL of the reaction mixture and quench. b. Evaporate the solvent. c. Dissolve the residue in ~0.7 mL of DMSO-d₆. d. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene). e. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : a. Acquire a standard ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (e.g., d1 = 5 times the longest T₁) for quantitative accuracy.

  • Data Analysis : a. Process the spectrum (phasing, baseline correction). b. Integrate the characteristic product signals (e.g., the two distinct aromatic protons) and the signal from the internal standard. c. Calculate the concentration and yield of the product based on the relative integrals.

In-Situ FT-IR Spectroscopy

For real-time, continuous monitoring without the need for manual sampling, in-situ FT-IR spectroscopy is an invaluable PAT tool.[6][7][19] An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel, providing a continuous stream of spectral data.

Rationale for Method Design
  • Fingerprint Region : The mid-infrared region (4000-400 cm⁻¹) provides a rich "fingerprint" of the molecules in the reaction.[19] Changes in the concentration of reactants, intermediates, and products can be tracked by monitoring the intensity of their characteristic absorption bands.

  • Key Vibrational Bands : The reaction can be followed by monitoring the carbonyl (C=O) stretching region (~1650-1800 cm⁻¹). The disappearance of a reactant's carbonyl band and the appearance of the two distinct C=O bands for the ester and carboxylic acid groups of the product provide a direct measure of reaction progress.

Detailed In-Situ FT-IR Protocol
  • Instrumentation : FT-IR spectrometer equipped with a fiber-optic ATR probe (e.g., ReactIR).

  • Setup : a. Insert the ATR probe directly into the reaction mixture. b. Collect a background spectrum of the reaction solvent and starting materials at the initial temperature before initiating the reaction.

  • Data Acquisition : a. Initiate the reaction (e.g., by adding a catalyst or heating). b. Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis : a. Create concentration profiles by plotting the intensity of characteristic peaks over time. b. Monitor the peak for a starting material (e.g., a carbonyl group) to track its consumption. c. Simultaneously, monitor a unique peak for the product (e.g., the carboxylic acid C=O stretch) to track its formation. d. The reaction is complete when the starting material peak disappears and the product peak reaches a plateau.

Analytical Method Validation

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[2][3][20] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity index > 0.995 (PDA), baseline resolution between analyte and known impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.98.0% - 102.0% recovery for the active ingredient.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, column temp, etc.

References

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Reaction Monitoring. Bruker.
  • In-situ spectroscopic technique for characterising & studying heterogeneous c
  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • ReactIR In Situ Spectroscopy. Mettler Toledo.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical method valid
  • Reaction Monitoring by NMR. YouTube.
  • Analytical method validation: are your analytical methods suitable for intended use?
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit.
  • NMR Spectroscopy.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts.
  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit.
  • Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Compar
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • This compound. Sigma-Aldrich.
  • 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis. ChemicalBook.
  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. De Gruyter.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • The synthetic method of 2-pyridine carboxylic acid.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • This compound chemical label.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PCPA-001

Last Updated: January 19, 2026

Overview & Scope

This technical guide provides in-depth troubleshooting and purification protocols for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. This molecule is a crucial intermediate in pharmaceutical and agrochemical synthesis, and its purity is paramount for downstream success. The primary synthetic route involves the selective mono-hydrolysis of diethyl 3-chloropyridine-2,5-dicarboxylate. This process, while effective, often yields a mixture of the starting material, the desired product, and an over-hydrolyzed di-acid byproduct. This guide addresses the common challenges encountered in isolating the target compound from these specific impurities.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The selective hydrolysis reaction is designed to cleave only one ester group, but it is rarely perfectly selective.

  • Target Molecule: this compound (A mono-acid, mono-ester).

  • Primary Byproducts:

    • Unreacted Starting Material: Diethyl 3-chloropyridine-2,5-dicarboxylate (A neutral diester).

    • Over-hydrolysis Product: 3-Chloropyridine-2,5-dicarboxylic acid (A di-acid).

These compounds have distinct physicochemical properties that can be exploited for separation.

CompoundKey PropertiesExpected Chromatographic Behavior (Silica Gel)Extraction Behavior
Starting Material (Diester)Neutral, Non-polarHigh Rf valueRemains in the organic phase during a basic wash.
Target Product (Mono-acid/Mono-ester)Acidic (pKa ~2-4), Moderately polarIntermediate Rf valueExtracted into the aqueous phase by a weak base (e.g., NaHCO₃).
Over-hydrolysis Product (Di-acid)Strongly Acidic (two COOH groups), Highly polarVery Low Rf value (often streaks at the baseline)Extracted into the aqueous phase by even very weak bases; may require stronger base for full solubilization.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My initial TLC of the crude reaction mixture shows three spots. How can I identify them?

A1: This is a typical outcome. Based on polarity, you can make a preliminary identification directly on the TLC plate:

  • The highest spot (highest Rf) is the least polar compound, which is the unreacted starting material, diethyl 3-chloropyridine-2,5-dicarboxylate.

  • The middle spot is your target molecule, this compound, which has intermediate polarity.

  • The lowest spot (lowest Rf) , which may appear as a streak, is the most polar compound: the over-hydrolyzed 3-Chloropyridine-2,5-dicarboxylic acid.

For confirmation, you can run co-spots with your starting material if available.

Q2: I performed an acid-base extraction, but my yield is very low. Where did my product go?

A2: Low recovery after an acid-base extraction typically points to one of two issues:

  • Incomplete Extraction: The pH of the basic aqueous solution (e.g., sodium bicarbonate) may not have been high enough to fully deprotonate and extract your acidic product. Ensure the aqueous phase is thoroughly mixed and has a pH of at least 8-9.

  • Incomplete Precipitation: After extraction, the product is recovered by re-acidifying the aqueous layer. If you do not lower the pH sufficiently (target pH ~2-3), the product will remain partially dissolved as its carboxylate salt. Always check the pH with litmus paper or a pH meter after adding acid. Chilling the solution on an ice bath can further encourage precipitation.

Q3: I am trying to purify my compound using silica gel column chromatography, but the peak is broad and tailing significantly. Why is this happening?

A3: This is a classic problem when purifying pyridine derivatives on standard silica gel.[1] The basic nitrogen atom of the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[1] This secondary interaction, in addition to the normal-phase partitioning, causes inconsistent retention and leads to severe peak tailing.[1]

To resolve this, you must suppress the ion-exchange interaction. This can be achieved by:

  • Adding an acidic modifier to the mobile phase, such as 0.5-2% acetic acid or formic acid. This protonates the pyridine nitrogen, preventing it from interacting with the silanol groups.

  • Adding a basic modifier , like 0.1-1% triethylamine or pyridine, to the eluent.[2] This competing base will preferentially bind to the acidic silanol sites, effectively masking them from your analyte.[1]

Q4: I am struggling to find a suitable solvent for recrystallization. What do you recommend?

A4: The key is finding a solvent system where your target compound is soluble when hot but sparingly soluble when cold, while the impurities remain soluble or insoluble at all temperatures. Given the structure, solvent systems like ethanol/water, isopropanol/water, or acetonitrile are excellent starting points.[3] Screen several solvents on a small scale before committing your entire batch.

Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing the neutral starting material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top organic layer contains the neutral diester starting material. The bottom aqueous layer contains the sodium salt of your target acid and the di-acid byproduct. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate of your purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to achieve sharp, symmetrical peaks by mitigating silanol interactions.

  • Mobile Phase Preparation: Prepare an eluent system of Hexane/Ethyl Acetate. A good starting point is a 70:30 mixture. To this mixture, add 1% acetic acid (v/v). For example, for 1 L of eluent, use 700 mL Hexane, 300 mL EtOAc, and 10 mL of glacial acetic acid.

  • Column Packing: Pack a silica gel column with your prepared mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve the crude in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC. The non-polar diester will elute first, followed by your target product. The highly polar di-acid will remain strongly adsorbed to the silica at the top of the column.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow & Logic

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_start cluster_analysis cluster_paths cluster_methods cluster_end start Crude Product from Reaction tlc Initial TLC Analysis start->tlc extraction Primary Impurity: Neutral Starting Material tlc->extraction High Rf spot is major impurity column Impurities Have Similar Polarity to Product tlc->column Multiple spots with close Rf recryst High Purity with Minor Impurities tlc->recryst One major spot >90% extraction_method Perform Acid-Base Extraction extraction->extraction_method column_method Perform Optimized Flash Chromatography column->column_method recryst_method Perform Recrystallization recryst->recryst_method end_product Pure 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid extraction_method->end_product column_method->end_product recryst_method->end_product

Caption: Decision workflow for selecting the optimal purification strategy.

References

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • MDPI. Solubility and Crystallization Studies of Picolinic Acid.
  • PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate.
  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014).

Sources

challenges in the regioselective synthesis of 3,5-disubstituted pyridine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Pyridine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-disubstituted pyridine-2-carboxylic acids. This guide is designed to provide expert insights and practical troubleshooting advice for the nuanced challenges encountered during the regioselective functionalization of the pyridine scaffold. As this class of molecules is a cornerstone in pharmaceuticals and agrochemicals, mastering their synthesis is of paramount importance.[1][2][3]

Introduction: The Challenge of Regioselectivity

The pyridine ring presents a significant synthetic challenge due to its electron-deficient nature, which deactivates the ring towards electrophilic substitution and complicates C-H functionalization.[1][2][3][4] Achieving a 3,5-disubstitution pattern, particularly with a carboxylic acid at the C2 position, requires a carefully orchestrated multi-step strategy. This guide will navigate the common hurdles, from initial functionalization to final product isolation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Pyridine Functionalization & Regiocontrol

Q1: I am struggling to achieve selective C3 and C5 functionalization. My reactions yield a mixture of isomers. Why is this happening and how can I improve regioselectivity?

A1: This is a common and fundamental challenge. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions.[2][3] To achieve the desired 3,5-substitution pattern, a directing group strategy is often necessary.

Troubleshooting & Optimization:

  • Directed ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization.[5] By installing a directing metalation group (DMG) at a specific position, you can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile.[5][6][7]

    • Causality: The DMG coordinates with the organolithium reagent, bringing the base into close proximity to the targeted C-H bond, thereby overcoming the inherent reactivity patterns of the pyridine ring.[5][6]

  • Halogen Dance Reaction: This rearrangement reaction can be a strategic tool for accessing substitution patterns that are difficult to obtain directly.[8][9][10] It involves the base-catalyzed migration of a halogen atom to a different position on the pyridine ring.[8][9][10]

    • Causality: The reaction is driven by thermodynamics, with the halogen migrating to a more stable position. This can be exploited to move a halogen to the C3 or C5 position, which can then be used as a handle for further functionalization via cross-coupling reactions.[8]

  • Steric Hindrance: Employing bulky reagents or introducing bulky substituents on the pyridine ring can sterically block the more reactive C2/C6 positions, thereby favoring functionalization at the less hindered C3/C5 positions.[11]

Q2: My Directed ortho-Metalation (DoM) reaction is giving low yields or failing completely. What are the critical parameters to consider?

A2: Successful DoM requires meticulous control over reaction conditions. Several factors can lead to poor outcomes.

Troubleshooting Workflow for Low-Yielding DoM Reactions:

Here is a diagnostic workflow to pinpoint and resolve the issue:

start Low Yield in DoM Reaction base Is the Organolithium Reagent Active? start->base temp Is the Temperature Low Enough? base->temp Yes sol_base Titrate organolithium reagent. Use freshly opened or distilled solvent. base->sol_base No dmg Is the Directing Group Appropriate? temp->dmg Yes sol_temp Maintain temperature at -78 °C. Slow addition of reagents. temp->sol_temp No electrophile Is the Electrophile Reactive Enough? dmg->electrophile Yes sol_dmg Consider a stronger DMG. Ensure DMG is stable to the base. dmg->sol_dmg No workup Is the Quench and Workup Procedure Correct? electrophile->workup Yes sol_electrophile Use a more reactive electrophile. Check for decomposition. electrophile->sol_electrophile No sol_workup Quench at low temperature. Use appropriate aqueous workup. workup->sol_workup No success Reaction Optimized workup->success Yes base_yes Yes base_no No temp_yes Yes temp_no No dmg_yes Yes dmg_no No electrophile_yes Yes electrophile_no No workup_yes Yes workup_no No

Troubleshooting workflow for DoM reactions.
Section 2: Introduction of the Carboxylic Acid Group

Q3: I am attempting to introduce the carboxylic acid at the C2 position, but I am observing significant side reactions, such as decarboxylation. How can I mitigate this?

A3: The introduction of a carboxylic acid at the C2 position of a pyridine ring can be challenging, and decarboxylation is a common side reaction, especially under harsh conditions.[12][13][14]

Strategies to Minimize Decarboxylation:

  • Hydrolysis of a Precursor: A more controlled approach is to first install a precursor functional group at the C2 position, such as a cyano or an ester group, and then hydrolyze it to the carboxylic acid under milder conditions.[15][16][17]

    • Alkaline Hydrolysis of 2-Cyanopyridine: This is a common method. However, careful control of temperature and reaction time is crucial to prevent the formation of picolinamide as a major byproduct.[15][16][18]

    • Saponification of a 2-Ester: If you have a 2-ester substituted pyridine, saponification with a base like lithium hydroxide or sodium hydroxide in a mixed aqueous/organic solvent system at room temperature or slightly elevated temperatures is generally a mild and effective method.

  • The Hammick Reaction: For certain substrates, the Hammick reaction can be a useful method. It involves the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound to form a 2-pyridyl-carbinol.[19] While this is a decarboxylation reaction, understanding its mechanism can help in avoiding unintentional decarboxylation.[19]

Experimental Protocol: Alkaline Hydrolysis of 3,5-Disubstituted-2-Cyanopyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3,5-disubstituted-2-cyanopyridine (1.0 eq) in a 2M aqueous solution of sodium hydroxide (5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the pyridine-2-carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Section 3: Purification and Characterization

Q4: My final 3,5-disubstituted pyridine-2-carboxylic acid is difficult to purify. What are some effective purification strategies?

A4: The amphoteric nature of pyridine carboxylic acids can make them challenging to purify using standard silica gel chromatography.

Purification Techniques:

Technique Principle Advantages Disadvantages
Recrystallization Exploits differences in solubility between the product and impurities at different temperatures.Can provide highly pure material. Scalable.Requires finding a suitable solvent system. Can lead to significant product loss.
Acid-Base Extraction Utilizes the acidic and basic properties of the molecule to move it between aqueous and organic phases.Effective for removing non-ionizable impurities.Can be labor-intensive. Emulsion formation can be an issue.
Ion-Exchange Chromatography Separates molecules based on their net charge at a specific pH.High resolving power for charged molecules.Can be more complex to set up than standard chromatography.
Reverse-Phase Chromatography Separates molecules based on their hydrophobicity.Often provides good separation for polar compounds.Can be more expensive than normal-phase chromatography.

Q5: I am observing unexpected peaks in my NMR spectrum. What are some common impurities or side products?

A5: Besides regioisomers from the initial functionalization steps, other common impurities can arise from subsequent reactions.

Potential Impurities and Their Origin:

  • Picolinamide: Incomplete hydrolysis of a 2-cyanopyridine precursor.

  • Decarboxylated Pyridine: From harsh reaction conditions during the introduction or manipulation of the carboxylic acid group.

  • Starting Materials: Incomplete reaction.

  • Solvent Adducts: From reactions with the solvent, especially under strong basic or acidic conditions.

Logical Relationship Diagram: Synthetic Strategy

cluster_methods Methods for Step 1 cluster_methods2 Methods for Step 3 start Pyridine step1 Regioselective C3/C5 Functionalization start->step1 step2 Introduction of C2 Precursor (e.g., -CN, -COOR) step1->step2 dom Directed ortho-Metalation (DoM) hd Halogen Dance sterics Steric Control step3 Conversion to Carboxylic Acid step2->step3 product 3,5-Disubstituted Pyridine-2-Carboxylic Acid step3->product hydrolysis Hydrolysis saponification Saponification

General synthetic pathway.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Halogen dance rearrangement. Wikipedia. [Link]

  • Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005. [Link]

  • Baran, P. S. (2011). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Angewandte Chemie International Edition, 50(49), 11491-11495. [Link]

  • Bentham Science. (n.d.). Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Unknown. (n.d.). Directed (ortho) Metallation. Unknown. [Link]

  • Andrew G. Myers Research Group. (n.d.). ortho metalation. Andrew G. Myers Research Group. [Link]

  • National Center for Biotechnology Information. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties. BenchChem.
  • SlideShare. (n.d.). Pyridine CH functionalization. SlideShare. [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. PrepChem.com. [Link]

  • American Chemical Society. (2022). 2 approaches to new pyridines. American Chemical Society. [Link]

  • BenchChem. (2025). Challenges in the functionalization of the furopyridine ring. BenchChem.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Google Patents. (n.d.). GB769279A - Process for the isolation of pyridine carboxylic acids.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Organic Syntheses. [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. ResearchGate. [Link]

  • MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]

  • Wikipedia. (n.d.). Hammick reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). US20080039632A1 - Method of Making Cyanopyridines.
  • National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. National Center for Biotechnology Information. [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • RSC Publishing. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

Sources

Technical Support Center: Minimizing Decarboxylation in Pyridine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridine-2-carboxylic acid (picolinic acid) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unintended decarboxylation, a common side reaction that can significantly impact yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the synthesis of pyridine-2-carboxylic acid and its inherent instability under certain conditions.

Q1: What is decarboxylation, and why is pyridine-2-carboxylic acid particularly susceptible to it?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While many carboxylic acids require high temperatures for this to occur, pyridine-2-carboxylic acid is unusually prone to this reaction.

The reason lies in its unique structure. The nitrogen atom in the pyridine ring is adjacent to the carboxylic acid group. This proximity allows the molecule to form a stable zwitterionic intermediate, where the nitrogen is protonated and the carboxyl group is deprotonated. This intermediate can then readily lose CO₂ to form a 2-pyridyl carbanion or a related ylide, which is quickly protonated to yield pyridine.[1] This pathway has a lower activation energy compared to the decarboxylation of its isomers, nicotinic acid (3-position) and isonicotinic acid (4-position), where such a stabilizing interaction is not possible.[1]

Q2: What are the primary synthetic routes to pyridine-2-carboxylic acid?

Several methods are commonly employed, each with its own set of advantages and challenges:

  • Oxidation of 2-Picoline (2-Methylpyridine): This is a very common laboratory and industrial method. Various oxidizing agents can be used, including potassium permanganate (KMnO₄), nitric acid, or catalytic oxidation over vanadium-titanium oxide catalysts.[2][3][4]

  • Hydrolysis of 2-Cyanopyridine: This route involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.[3][5]

  • Electrochemical Oxidation: Electrooxidation of 2-picoline at specific electrodes can also yield pyridine-2-carboxylic acid, offering a potentially greener alternative.[6]

Q3: Which synthetic routes are most prone to decarboxylation?

Any synthesis that involves high temperatures, especially in aqueous or acidic solutions, will be susceptible to decarboxylation.

  • Oxidation of 2-picoline , particularly with strong oxidants like KMnO₄ or nitric acid, often requires heating, which can promote the decarboxylation of the newly formed picolinic acid.[4]

  • Aqueous workups or purifications involving heat can also lead to significant product loss. The rate of decarboxylation in aqueous solution is highly dependent on pH, with a maximum rate observed near pH 1.[7]

Q4: What are the key factors that promote decarboxylation?

Understanding the drivers of this side reaction is the first step to mitigating it.

  • Temperature: Heat is the primary driver. Thermal energy facilitates the breaking of the carbon-carbon bond between the pyridine ring and the carboxyl group.[8]

  • pH: In aqueous solutions, acidity plays a crucial role. The rate of decarboxylation increases as the pH drops from neutral, peaking at a pH where the zwitterionic form is prevalent, before decreasing again in very strong acid.[7]

  • Solvent: Water appears to play a critical role in facilitating the decarboxylation of the picolinate anion, potentially by forming a hydrogen-bonded bridge that stabilizes the transition state.[9]

  • Presence of Electrophiles: In a process known as the Hammick reaction, the presence of carbonyl compounds (like aldehydes or ketones) can trap the intermediate formed after decarboxylation, driving the reaction forward.[10]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q1: My yield of pyridine-2-carboxylic acid is consistently low, and I suspect pyridine is a major byproduct. How can I confirm this and what are the immediate steps to mitigate it?

A1: Confirmation and Mitigation Strategy

Confirmation: The first step is to confirm that decarboxylation is indeed the culprit.

  • Analyze the Crude Product: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on your crude reaction mixture. Look for the characteristic signals of pyridine, which will be a significant indicator of decarboxylation.

  • Monitor CO₂ Evolution: In a controlled setup, you can bubble the gas evolved from the reaction through a solution of calcium hydroxide (limewater). The formation of a white precipitate (calcium carbonate) confirms the production of CO₂.

Immediate Mitigation Steps: If decarboxylation is confirmed, implement the following changes immediately:

  • Lower the Reaction Temperature: This is the most critical parameter. Determine the minimum temperature required for the primary reaction (e.g., oxidation) to proceed at a reasonable rate. Even a 10-20 °C reduction can significantly decrease the rate of decarboxylation.

  • Control the pH: If your reaction or workup is in an aqueous medium, avoid strongly acidic conditions (pH 1-3) where decarboxylation is fastest.[7] If possible, perform the reaction under neutral or slightly alkaline conditions.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress by Thin-Layer Chromatography (TLC) or another suitable method and proceed with the workup as soon as the starting material is consumed.

Below is a workflow to help diagnose the issue:

G start Low Yield of Pyridine-2-Carboxylic Acid check_byproduct Pyridine detected in crude product (GC-MS/NMR)? start->check_byproduct decarbox Decarboxylation is a Major Side Reaction check_byproduct->decarbox Yes other_issues Investigate other issues: - Incomplete conversion - Other side reactions - Mechanical loss check_byproduct->other_issues No temp Reduce Reaction Temperature decarbox->temp ph Adjust/Control pH of Medium decarbox->ph time Minimize Reaction and Workup Time decarbox->time

Caption: Troubleshooting workflow for low product yield.

Q2: I am using the potassium permanganate (KMnO₄) oxidation of 2-picoline. What specific parameters should I control to reduce decarboxylation?

A2: Optimizing the KMnO₄ Oxidation Protocol

The KMnO₄ oxidation is effective but can be aggressive. The heat generated from this exothermic reaction can easily trigger decarboxylation.

Optimized Parameters:

  • Controlled Reagent Addition: Add the KMnO₄ solution slowly and portion-wise to the solution of 2-picoline. This allows you to maintain better control over the internal reaction temperature.

  • External Cooling: Conduct the reaction in an ice bath to dissipate the exothermic heat generated. Maintain the bulk reaction temperature below 40-50 °C if possible.

  • pH Management: The reaction is often run under basic conditions.[4] After the reaction is complete and the manganese dioxide is filtered off, acidification is required to precipitate the picolinic acid. Perform this neutralization/acidification step at a low temperature (0-5 °C) and avoid overshooting to a very low pH. Aim for the isoelectric point of picolinic acid (around pH 3.5) to maximize precipitation while minimizing time spent in the high-decarboxylation pH zone.

ParameterStandard ConditionOptimized Condition to Minimize DecarboxylationRationale
Temperature Reflux / 80-100 °C40-60 °C (with longer reaction time) or controlled exothermReduces the thermal energy available for the decarboxylation side reaction.
KMnO₄ Addition Rapid / BulkSlow, portion-wise addition with coolingPrevents dangerous temperature spikes from the exothermic oxidation.
pH during Workup Acidification to pH 1-2Careful acidification to pH ~3.5 at 0-5 °CAvoids the pH range where decarboxylation is most rapid.[7]
Heating Duration Prolonged heatingMonitor by TLC; stop heating once starting material is goneMinimizes the total time the product is exposed to high temperatures.
Q3: My synthesis involves hydrolysis of 2-cyanopyridine. How can I minimize product loss during this step?

A3: Optimizing the Hydrolysis of 2-Cyanopyridine

Hydrolysis of 2-cyanopyridine can be performed under either acidic or basic conditions, both of which often require heat.[5]

  • Basic Hydrolysis: This is often preferred as it avoids the highly acidic conditions that accelerate decarboxylation.

    • Reaction: Refluxing 2-cyanopyridine with aqueous sodium hydroxide will first produce the sodium salt of picolinic acid. This salt is significantly more stable against decarboxylation than the free acid.

    • Workup: After the hydrolysis is complete, cool the reaction mixture thoroughly in an ice bath before acidifying to precipitate the product. Add acid slowly and monitor the pH, aiming for the isoelectric point (~pH 3.5) to induce crystallization. Filter the product quickly and wash with cold water.

  • Acidic Hydrolysis: If acidic conditions are necessary, use the mildest conditions possible. This means using the lowest effective temperature and shortest reaction time.

Q4: During workup and purification, especially recrystallization, I am losing a significant amount of product. Could this be decarboxylation?

A4: Preventing Loss During Purification

Yes, significant losses during purification are often due to thermally-induced decarboxylation, especially if using high-boiling point solvents for recrystallization.

  • Solvent Choice: For recrystallization, choose a solvent system that allows for dissolution at a moderate temperature and provides good crystal recovery upon cooling. Avoid high-boiling point solvents like DMF or DMSO if possible. A mixed solvent system (e.g., ethanol/water) might be effective at lower temperatures.

  • Avoid Distillation: Do not attempt to purify crude picolinic acid by distillation. Its melting point is around 136-138 °C, and significant decarboxylation will occur at temperatures required for distillation.

  • Drying: Dry the purified product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid prolonged drying in a high-temperature oven.

Illustrative Reaction Pathway

The following diagram shows the desired oxidation pathway from 2-picoline and the competing decarboxylation side reaction.

G cluster_main Main Synthetic Route cluster_side Side Reaction start 2-Picoline product Pyridine-2-Carboxylic Acid (Desired Product) start->product [O] (e.g., KMnO4) byproduct Pyridine (Byproduct) product->byproduct Decarboxylation (Heat, H+, H₂O)

Caption: Synthesis of picolinic acid and the competing decarboxylation pathway.

References
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link][1]

  • G. E. Dunn and Harold Thimm (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link][9]

  • G. E. Dunn, J. A. Pincock, and P. S. Skrabal (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link][7]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Su, W., & Wei, K. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents (CN101602715A). [5]

  • Wikipedia contributors. (2023). Picolinic acid. Wikipedia. [Link][3]

  • Wikipedia contributors. (2023). Hammick reaction. Wikipedia. [Link][10]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Lneya. [Link][8]

  • Filo. (2025). Analyze the following chemical reactions involving pyridine derivatives. Filo. [Link][4]

  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline and selectivities for picolinic acid. ResearchGate. [Link][2]

  • Zhang, Z., et al. (2000). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. ResearchGate. [Link][6]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring reproducibility, high yield, and purity.

The primary and most critical step in synthesizing the target molecule is the selective mono-hydrolysis of its precursor, diethyl 2-chloropyridine-3,5-dicarboxylate. This process is notoriously challenging due to the difficulty of preventing the reaction from proceeding to the di-acid byproduct. This guide focuses on troubleshooting and optimizing this specific transformation.

The Core Reaction: Selective Saponification

The reaction involves the conversion of a diester to a mono-acid by carefully controlled hydrolysis. The main challenge is achieving high selectivity for the hydrolysis of the ester at the C2 position while leaving the C5 ester intact.

Reaction_Pathway Start Diethyl 2-chloropyridine-3,5-dicarboxylate (Starting Material) Product This compound (Desired Product) Start->Product Selective Hydrolysis (k1, ~1 eq. Base) Byproduct 3-Chloropyridine-2,5-dicarboxylic acid (Di-acid Byproduct) Start->Byproduct Direct Di-hydrolysis (High Temp/Excess Base) Product->Byproduct Over-hydrolysis (k2, Excess Base/Time)

Caption: Reaction pathway for selective mono-hydrolysis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting diester. What are the likely causes and solutions?

Answer:

This issue typically points to insufficient reactivity in the system. The causes can be broken down into three main areas: reagents, temperature, and reaction medium.

  • Causality - Reagent Stoichiometry and Quality: The most common cause is an insufficient amount of base. Standard protocols often recommend using a slight excess of base (e.g., 1.1–1.2 equivalents) to drive the reaction.[1] If you use a 1.0 molar equivalent or less, the reaction may stall, especially if the base solution's concentration is not precise. Aqueous solutions of sodium hydroxide (NaOH) can react with atmospheric CO₂ to form sodium carbonate, effectively lowering the concentration of active hydroxide ions.

  • Causality - Temperature: Saponification is temperature-dependent. If the reaction temperature is too low (e.g., room temperature), the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

  • Causality - Solubility: For the reaction to proceed, both the organic substrate (diester) and the inorganic base must be able to interact. Poor solubility of the diester in the reaction medium can severely limit the reaction rate.

Solutions:

  • Verify Base Concentration: Always use a freshly prepared and standardized solution of your base (e.g., NaOH, KOH).

  • Adjust Stoichiometry: Carefully increase the base to 1.2 molar equivalents. This ensures there is enough base to drive the initial hydrolysis without providing a large excess that would promote di-acid formation.[1]

  • Increase Temperature Incrementally: Gradually warm the reaction mixture. A good starting point is 40°C.[1] Monitor the reaction by Thin Layer Chromatography (TLC) as you increase the temperature in 5–10°C increments. Avoid aggressive heating, which can lead to over-hydrolysis.

  • Optimize Solvent System: Ensure your solvent system (typically an alcohol-water mixture like ethanol/water) is appropriate to dissolve the starting material at the reaction temperature. Adjusting the ratio of the organic solvent to water can improve solubility.

Question 2: I'm forming a significant amount of the di-acid byproduct, which is contaminating my product and lowering the yield. How can I improve selectivity?

Answer:

This is the most critical challenge in this synthesis and indicates that the rate of the second hydrolysis (k2) is competitive with the first (k1). The key is to create conditions that favor the first hydrolysis and allow you to stop the reaction before the second one proceeds to a significant extent.

  • Causality - Excess Base: Any amount of base beyond the ~1.1-1.2 equivalents required for mono-saponification will readily hydrolyze the desired mono-acid product to the di-acid.

  • Causality - High Temperature & Long Reaction Time: Higher temperatures and longer reaction times provide the necessary energy and opportunity for the less reactive second ester group to hydrolyze. While heat is needed for the first hydrolysis, excessive heat will accelerate the second.

  • Causality - Electronic Effects: The electronic properties of the pyridine ring influence the reactivity of the two ester groups. The position of the chloro substituent and the ring nitrogen can affect the electrophilicity of the carbonyl carbons, but conditions must still be carefully controlled.[2]

Solutions:

  • Precise Stoichiometric Control: This is paramount. Do not exceed 1.2 molar equivalents of base. A titration of your stock base solution before use is highly recommended for consistency.

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate (e.g., 40°C). This widens the kinetic window between the first and second hydrolysis events.

  • Monitor the Reaction Vigorously: Use TLC to track the disappearance of the starting diester. The moment the starting material spot is gone (or acceptably faint), the reaction should be immediately quenched by pouring it into cold water and acidifying. Do not let the reaction run for a fixed time without monitoring.

  • Consider Additives: Some studies on selective mono-hydrolysis of similar diesters have shown that additives like tetraethyl-ammonium bromide (TEAB) can enhance selectivity.[1] This phase-transfer catalyst can help mediate the reaction at the organic-aqueous interface more selectively.

Question 3: I'm struggling with the workup and purification. How can I effectively isolate the pure mono-acid?

Answer:

Isolation is challenging because the product, starting material, and di-acid byproduct have relatively similar structures. The key is to leverage the unique acidic property of your product.

  • Causality - pKa Differences: The desired product is a carboxylic acid and will exist as a carboxylate salt in the basic reaction mixture. The starting diester is neutral, and the di-acid byproduct will be a di-carboxylate salt. Upon acidification, the carboxylates are protonated to their less water-soluble carboxylic acid forms. The trick is to precipitate your desired product while keeping impurities either in solution or out of the desired fraction.

Optimized Workup and Purification Protocol:

  • Quench and Dilute: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and pour it into a beaker containing 5-10 volumes of cold water. This dilutes the reagents and slows any residual reaction.

  • Initial Extraction (Optional): Before acidification, perform an extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted neutral starting material. This step can significantly simplify purification.

  • Controlled Acidification: Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH closely with a pH meter or pH paper. The target product, being a carboxylic acid, will precipitate out. The ideal pH for maximum precipitation is typically around its pKa, often in the range of pH 3-5.

  • Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. A final wash with a non-polar solvent like hexane can help remove residual organic impurities.

  • Recrystallization: If the product is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the final step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic reason for the preferential hydrolysis at the C2 position over the C5 position?

A: While both positions are electronically influenced by the ring, the C2 position is immediately adjacent to the electron-withdrawing pyridine nitrogen and the C3-chloro substituent. This proximity can increase the electrophilicity of the C2 carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion compared to the C5 ester. Steric factors may also play a role.

Q: Why is an ethanol/water mixture a good solvent choice?

A: This combination addresses the solubility challenge inherent in this reaction. Ethanol is a good solvent for the organic diester starting material, while water is necessary to dissolve the sodium hydroxide base. A mixed system ensures that both reactants are in the same phase, allowing the reaction to proceed efficiently.[1]

Q: Are there alternative bases to NaOH? What are the potential benefits?

A: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. LiOH, in particular, is sometimes favored in delicate hydrolyses as it can occasionally offer different selectivity profiles.[3] However, NaOH is cost-effective and generally provides good results when used with the precise control outlined above.

Data & Parameter Optimization Summary

This table summarizes the key variables and their expected impact on the reaction. Use it as a guide for designing your optimization experiments.

ParameterRange / OptionsImpact on YieldImpact on Selectivity (Mono- vs. Di-acid)Rationale & Key Considerations
Base Equivalents 1.0 - 1.5 eq.Peaks at 1.1-1.2 eq. Drops off >1.3 eq.Crucial. Optimal at 1.1-1.2 eq. Poor at >1.3 eq.Insufficient base leads to low conversion. Excess base causes over-hydrolysis to the di-acid.[1]
Temperature 25°C - 70°CIncreases with temperature, but may drop at high temps due to side reactions.High Impact. Lower temps (35-45°C) favor mono-hydrolysis.Higher temperatures accelerate both hydrolysis reactions, reducing the kinetic selectivity.[1]
Solvent Ratio (Ethanol:Water)10:1 to 1:1Optimal when starting material is fully dissolved.Moderate. Affects reaction rate more than selectivity.Must ensure a homogenous solution for consistent results.
Reaction Time 1 - 24 hoursIncreases and then decreases as product converts to byproduct.High Impact. Time is a critical variable.The reaction must be stopped immediately after the starting material is consumed. Monitor by TLC.
Additive (e.g., TEAB)0 - 1.0 eq.May improve yield by enhancing selectivity.Can improve selectivity.Phase-transfer catalysts can facilitate a more controlled reaction at the solvent interface.[1]

Experimental Protocol: Optimized Mono-Saponification

This protocol represents a robust starting point for achieving high yield and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add diethyl 2-chloropyridine-3,5-dicarboxylate (1.0 eq.).

  • Solvent Addition: Add ethanol and water in a ratio sufficient to dissolve the starting material upon gentle warming (e.g., a 4:1 to 2:1 mixture).

  • Reagent Addition: While stirring, add a freshly standardized 1.0 M aqueous solution of NaOH (1.2 eq.) dropwise over 5-10 minutes.

  • Reaction: Heat the mixture to 40°C and monitor the reaction progress every 30 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quench: As soon as the starting material spot on the TLC plate has disappeared, immediately cool the flask in an ice bath and pour the contents into 10 volumes of ice-cold deionized water.

  • Workup:

    • Wash the cold aqueous solution with ethyl acetate (2 x 5 volumes) to remove any remaining neutral starting material.

    • Transfer the aqueous layer to a clean beaker, cool it in an ice bath, and acidify by slowly adding 1M HCl with vigorous stirring until the pH reaches ~3-4.

    • A white precipitate of the desired product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold hexane.

  • Drying & Purity Check: Dry the product under vacuum. Check the purity by ¹H NMR and LC-MS. If necessary, recrystallize from an appropriate solvent.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path Start Run Reaction & Analyze by TLC Issue Unsatisfactory Result? Start->Issue Success Proceed to Workup Issue->Success No LowConversion Problem: Low Conversion (High SM Remaining) Issue->LowConversion Yes (Low Conversion) HighByproduct Problem: High Di-Acid Byproduct Issue->HighByproduct Yes (High Byproduct) Sol_LowConversion Action: 1. Check base (1.2 eq.) 2. Increase Temp to 45-50°C 3. Ensure solubility LowConversion->Sol_LowConversion Implement Solution Sol_HighByproduct Action: 1. Reduce base (1.1 eq.) 2. Lower Temp to 35-40°C 3. Monitor TLC closely & quench sooner HighByproduct->Sol_HighByproduct Implement Solution Sol_LowConversion->Start Re-run Experiment Sol_HighByproduct->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

References

  • Tebyanian, H., et al. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules. Available from: [Link][1]

  • Comins, D. L., & O'Connor, S. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link][4]

  • Jadhav, P. S., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available from: [Link][3]

  • Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available from: [Link][2]

  • Google Patents. Process for producing pyridine carboxylic acids. Available from: [5]

Sources

Technical Support Center: Hydrolysis of the Ethoxycarbonyl Group in Pyridine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the hydrolysis of the ethoxycarbonyl group to synthesize pyridine-2-carboxylic acids, such as picolinic acid. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to Ethoxycarbonyl Group Hydrolysis

The conversion of an ethyl ester on a pyridine ring, specifically at the 2-position (e.g., ethyl picolinate), to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction, typically a hydrolysis, can be catalyzed by either acid or base. While seemingly straightforward, the nature of the pyridine ring introduces specific challenges that require careful consideration of reaction conditions to avoid side reactions and ensure high yields of the desired pyridine-2-carboxylic acid.

The dual reactivity of ethyl nicotinate, with its ester group and pyridine nucleus, makes it a versatile starting material for a wide range of synthetic routes.[1] The ester functional group can undergo hydrolysis, transesterification, and reduction, leading to carboxylic acids, other esters, or alcohols.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the hydrolysis of ethyl pyridine-2-carboxylates and provides actionable solutions based on established chemical principles.

Question 1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting material (ethyl picolinate). What can I do?

Answer:

Incomplete hydrolysis is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Increase Reaction Time and/or Temperature: Ester hydrolysis, especially on an electron-deficient ring like pyridine, can be sluggish. Cautiously increasing the reaction time or temperature can drive the reaction to completion. For instance, refluxing for several hours is a common practice.[2][3] However, be mindful of potential side reactions at elevated temperatures, such as decarboxylation.[4][5]

  • Increase Reagent Concentration: For base-catalyzed hydrolysis (saponification), ensure you are using a sufficient excess of the base (e.g., NaOH or KOH).[3] A common starting point is 1.5 to 3 equivalents of base. For acid-catalyzed hydrolysis, using a more concentrated acid solution can accelerate the reaction.

  • Choice of Solvent: The solvent system is critical for ensuring that both the ester and the hydrolysis reagent are in the same phase. For saponification, alcoholic solvents like methanol or ethanol are often used in combination with water to dissolve both the ester and the hydroxide base.[3]

  • Purity of Starting Material: Impurities in the starting ethyl picolinate can interfere with the reaction. Ensure your starting material is of high purity.

Question 2: I am observing a significant amount of a byproduct that I suspect is pyridine. What is happening and how can I prevent it?

Answer:

The formation of pyridine as a byproduct is a strong indication of decarboxylation, a common side reaction in the synthesis of pyridine-2-carboxylic acids.[4][5][6]

  • Mechanism of Decarboxylation: Pyridine-2-carboxylic acid is susceptible to losing carbon dioxide, especially at elevated temperatures. The proximity of the carboxylic acid to the ring nitrogen facilitates this process.

  • Preventative Measures:

    • Temperature Control: This is the most critical factor. Avoid excessive heating during the hydrolysis and subsequent workup. If possible, conduct the hydrolysis at a lower temperature for a longer duration.

    • pH Control During Workup: During the acidic workup to protonate the carboxylate, avoid strongly acidic conditions and high temperatures. It is advisable to perform the acidification at a low temperature (e.g., in an ice bath).

Question 3: I am having difficulty isolating my pyridine-2-carboxylic acid product after the reaction. It seems to be highly soluble in water.

Answer:

Picolinic acid and its analogues are known for their high solubility in water, which can complicate isolation.[7] Here are several strategies to overcome this challenge:

  • Azeotropic Removal of Water: After neutralizing the reaction mixture, you can add a solvent like ethanol and remove the water-ethanol azeotrope under reduced pressure.[8] This can help to concentrate the product.

  • Extraction with an Appropriate Organic Solvent: While challenging, repeated extractions with a suitable organic solvent can be effective. Solvents like chloroform or ethyl acetate may be used.[8] The efficiency of extraction can sometimes be improved by "salting out," where a high concentration of an inorganic salt (e.g., NaCl or (NH₄)₂SO₄) is added to the aqueous layer to decrease the solubility of the organic product.

  • Precipitation as a Salt: One common and effective method is to precipitate the product as its hydrochloride salt.[9] After acidification with concentrated HCl, the solution can be evaporated to dryness, and the resulting solid residue can be purified by recrystallization from a suitable solvent like ethanol.[9]

  • Formation of an Insoluble Metal Salt: Historically, picolinic acid has been isolated by forming an insoluble copper salt.[7] The free acid can then be regenerated by treating the copper salt with hydrogen sulfide.[7]

Question 4: My final product is colored, even after purification. What could be the cause?

Answer:

Color in the final product often indicates the presence of impurities.

  • Oxidation Byproducts: Pyridine derivatives can be susceptible to oxidation, leading to colored impurities. Ensure that the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate is particularly sensitive.

  • Residual Manganese Dioxide: If the starting material was synthesized via permanganate oxidation of α-picoline, traces of manganese dioxide can be difficult to remove and may impart color.[9][10] Thorough filtration is crucial.

  • Charcoal Treatment: Decolorizing carbon (activated charcoal) can be used to remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of charcoal, heat briefly, and then filter the hot solution through celite.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed hydrolysis of the ethoxycarbonyl group on a pyridine ring?

A1: The key difference lies in the reaction mechanism and reversibility.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process.[11] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The final step is an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide, driving the reaction to completion.[3][12][13]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[11][14] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water, a weak nucleophile. To favor the formation of the carboxylic acid, a large excess of water is typically used.[11][14]

Q2: Which method, acid or base catalysis, is generally preferred for the synthesis of pyridine-2-carboxylic acids?

A2: Base-catalyzed hydrolysis (saponification) is often preferred for several reasons:

  • Irreversibility: The irreversible nature of saponification generally leads to higher yields and more complete conversion of the starting material.[11]

  • Milder Conditions: Saponification can often be carried out under milder temperature conditions compared to acid-catalyzed hydrolysis, which can help to minimize side reactions like decarboxylation.

However, the choice of method can also depend on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Q3: What are the typical reaction conditions for the saponification of ethyl picolinate?

A3: A typical procedure involves dissolving the ethyl picolinate in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base (such as NaOH or KOH).[3] The reaction mixture is then stirred, often at room temperature or under reflux, for several hours until the reaction is complete, as monitored by techniques like TLC or LCMS.[3]

Q4: How should I properly work up a saponification reaction to isolate the pyridine-2-carboxylic acid?

A4: A standard workup procedure is as follows:

  • Removal of Organic Solvent: If an organic solvent like ethanol was used, it is typically removed under reduced pressure.

  • Extraction of Neutral Impurities: The remaining aqueous solution, which contains the sodium or potassium salt of the carboxylic acid, can be washed with an organic solvent like ether or dichloromethane to remove any unreacted starting material or neutral byproducts.

  • Acidification: The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid, such as concentrated HCl, to a pH where the carboxylic acid precipitates. The isoelectric point of picolinic acid is around pH 3.2.[7]

  • Isolation: The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried. Alternatively, as mentioned in the troubleshooting guide, the product can be isolated as its hydrochloride salt.[9]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl Picolinate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl picolinate (1 equivalent) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LCMS.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 3.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum to yield picolinic acid.

Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl Picolinate
  • In a round-bottom flask equipped with a reflux condenser, add ethyl picolinate (1 equivalent) to a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LCMS.

  • After the reaction is complete, cool the solution to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude picolinic acid hydrochloride.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified picolinic acid hydrochloride.[9]

Data Summary

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst NaOH, KOH, LiOHHCl, H₂SO₄
Stoichiometry Base is a reagent (typically >1 eq.)Acid is a catalyst (can be used in excess as solvent)
Reversibility Irreversible[11]Reversible[11][14]
Typical Temp. Room temperature to refluxReflux
Key Advantage Generally higher yields due to irreversibilityCan be simpler to work up if product is isolated as a salt
Key Disadvantage Requires careful pH control during workupCan require harsh conditions, risking decarboxylation

Visualizing the Mechanisms and Workflows

Base_Catalyzed_Hydrolysis cluster_reaction Saponification Reaction cluster_workup Acidic Workup Start Ethyl Picolinate + NaOH(aq) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Products Sodium Picolinate + Ethanol Intermediate->Products Collapse & Elimination Acidify Add HCl (aq) Products->Acidify Product Picolinic Acid (Precipitate) Acidify->Product Protonation

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Acid_Catalyzed_Hydrolysis cluster_reaction Acid-Catalyzed Reaction (Equilibrium) Start Ethyl Picolinate + H₃O⁺ Activated Protonated Ester Start->Activated Protonation Intermediate Tetrahedral Intermediate Activated->Intermediate H₂O Attack Product Picolinic Acid + Ethanol Intermediate->Product Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis mechanism overview.

Troubleshooting_Workflow Start Experimental Issue Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Product Pyridine Byproduct? Start->Side_Product Isolation_Problem Isolation Difficulty? Start->Isolation_Problem Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Increase_Reagent Increase Reagent Conc. Incomplete_Reaction->Increase_Reagent Yes Check_Solvent Check Solvent System Incomplete_Reaction->Check_Solvent Yes Control_Temp Lower Reaction/Workup Temp Side_Product->Control_Temp Yes Control_pH Careful pH Control Side_Product->Control_pH Yes Azeotrope Azeotropic Distillation Isolation_Problem->Azeotrope Yes Salt_Out Salt-Out Extraction Isolation_Problem->Salt_Out Yes Precipitate_HCl Precipitate as HCl Salt Isolation_Problem->Precipitate_HCl Yes

Caption: Troubleshooting workflow for common hydrolysis issues.

References

  • Meghrazi Ahadi, E., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid hydrazide. Available at: [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]

  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Chembk.com. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Available at: [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1494. Available at: [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
  • NISCAIR. (n.d.). Synthesis of 8--pyridyl carbinol tartrate. Available at: [Link]

  • ACS Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2139. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Study.com. (n.d.). Video: Saponification | Definition, Reaction & Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Saponification. Available at: [Link]

  • ChemTalk. (n.d.). Saponification. Available at: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
  • YouTube. (2022). Base hydrolysis of esters. Real Chemistry. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, ethyl ester. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • St. Joseph's College. (n.d.). IV SEMESTER. Available at: [Link]

Sources

Technical Support Center: Identification of Impurities in 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during this specific synthesis. The following question-and-answer format directly addresses common challenges, providing not only troubleshooting steps but also the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

A1: Based on common synthetic routes for pyridine derivatives, you should be vigilant for several classes of impurities.[1][2][3] These can originate from starting materials, side reactions, or degradation of the final product. The primary impurities of concern include:

  • Isomeric Byproducts: Incomplete or non-selective chlorination can lead to the formation of isomers where the chlorine atom is at a different position on the pyridine ring.

  • Over-chlorinated Species: The presence of di- or tri-chlorinated pyridine derivatives is a possibility, especially under harsh chlorination conditions.[4]

  • Unreacted Starting Materials: Residual starting materials are a common source of impurity if the reaction does not go to completion.

  • Hydrolysis Products: The ethoxycarbonyl group is susceptible to hydrolysis back to a carboxylic acid, particularly in the presence of acid or base and water.

  • Decarboxylation Products: The carboxylic acid group can be lost under certain conditions, leading to the formation of 3-chloro-5-(ethoxycarbonyl)pyridine.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can form adducts with the product.

Q2: My preliminary analysis shows an unexpected peak. How do I begin to identify this unknown impurity?

A2: A systematic approach is crucial for identifying unknown impurities. The initial step is to gather as much information as possible using a combination of analytical techniques. Hyphenated techniques are particularly powerful for this purpose as they combine separation with structural identification.[5]

A recommended workflow would be:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is an excellent first-pass technique to determine the purity of your sample and the relative abundance of the impurity.[6][7] Running the sample with a gradient of a suitable mobile phase (e.g., acetonitrile and water with a formic or phosphoric acid modifier) on a reverse-phase column is a standard starting point.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity identification. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity, which provides its molecular weight. This information is invaluable for proposing potential molecular formulas.[5][8]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can help to narrow down the possible elemental compositions of the impurity significantly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy are essential for elucidating its precise chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS can be a very sensitive and selective method.[6]

Q3: What are the best practices for sample preparation before analytical testing to ensure accurate impurity profiling?

A3: Proper sample preparation is critical to avoid introducing artifacts and to ensure the data is representative of your sample. Here are some key considerations:

  • Solvent Selection: Dissolve your sample in a high-purity solvent that is compatible with your analytical method. For HPLC, this is typically the mobile phase or a solvent with similar polarity. Ensure the solvent fully dissolves your compound and any potential impurities.

  • Concentration: Prepare a sample concentration that is within the linear range of your detector. This is important for accurate quantification of impurities.

  • Filtration: Filter your sample through a compatible syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could damage the analytical column or interfere with the analysis.

  • Blank Injections: Always run a blank injection (just the solvent) to identify any peaks that may originate from the solvent or the system itself.

  • Control Sample: If possible, analyze a known pure standard of your target compound to establish its retention time and response.

Troubleshooting Guides

Issue 1: Multiple peaks are observed in my HPLC chromatogram, suggesting several impurities.

Troubleshooting Steps:

  • Optimize HPLC Method: The initial HPLC method may not be providing adequate separation.

    • Gradient Adjustment: Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. .

    • Mobile Phase Modifier: The pH of the mobile phase can significantly affect the retention of ionizable compounds like carboxylic acids. Experiment with different acidic modifiers (e.g., formic acid, trifluoroacetic acid) or buffer systems.

    • Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl) to alter the selectivity. Mixed-mode chromatography can also be effective for separating isomers.[7]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of each peak. Co-eluting impurities will result in mixed spectra across the peak.

  • Systematic Identification: Use LC-MS to obtain the molecular weight of each impurity peak. This will allow you to start categorizing them based on potential side reactions (e.g., hydrolysis, over-chlorination).

Issue 2: An impurity with the same mass as my product is detected by LC-MS.

Troubleshooting Steps:

This strongly suggests the presence of an isomer.

  • Enhanced Chromatographic Separation: As mentioned in the previous issue, focus on optimizing your HPLC method to resolve the isomers. Isomers often have very similar polarities, so fine-tuning the mobile phase composition and gradient is crucial.

  • NMR Spectroscopy: If you can isolate the isomeric impurity, ¹H NMR will be key. The chemical shifts and coupling patterns of the aromatic protons will be different for each isomer, allowing for unambiguous identification.

  • Review of Reaction Mechanism: Re-examine the synthesis reaction mechanism. Are there any conditions that might favor the formation of a different regioisomer? For instance, in electrophilic aromatic substitution on a pyridine ring, the position of substitution is highly dependent on the directing effects of the existing substituents and the reaction conditions.[4][9]

Issue 3: I suspect the presence of a non-UV active impurity.

Troubleshooting Steps:

Not all impurities will have a chromophore that absorbs UV light.

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, regardless of its UV absorbance.

    • Mass Spectrometry (MS): As a mass-based detector, MS is not dependent on UV absorbance and is an excellent tool for detecting a wide range of impurities.

  • Derivatization: In some cases, you can chemically modify the impurity to introduce a UV-active group. This is a more involved process but can be effective if other methods fail.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm[6]

Protocol 2: Sample Preparation for LC-MS Analysis
  • Accurately weigh approximately 1 mg of your sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample until it is fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analyze using an LC-MS system, preferably with an electrospray ionization (ESI) source in both positive and negative ion modes to maximize the chances of detecting all impurities.[8]

Visualizations

Logical Workflow for Impurity Identification

G start Unexpected Peak in Analysis hplc Optimize HPLC Separation start->hplc Poor Resolution lcms LC-MS Analysis (Molecular Weight) start->lcms gcms GC-MS Analysis (Volatile Impurities) start->gcms Suspect Volatile hrms HRMS Analysis (Elemental Composition) lcms->hrms isolate Isolate Impurity (Prep HPLC) lcms->isolate Sufficient Quantity nmr NMR Spectroscopy (Structure Elucidation) isolate->nmr identify Structure Identified nmr->identify gcms->identify

Caption: A flowchart outlining the systematic approach to identifying an unknown impurity.

Potential Impurity Formation Pathways

G cluster_synthesis Synthesis Process cluster_impurities Potential Impurities starting_material Starting Material incomplete_reaction Incomplete Reaction starting_material->incomplete_reaction side_reaction Side Reaction starting_material->side_reaction target_product 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid degradation Degradation target_product->degradation unreacted_sm Unreacted Starting Material incomplete_reaction->unreacted_sm isomers Isomeric Byproducts side_reaction->isomers over_chlorination Over-chlorinated Species side_reaction->over_chlorination hydrolysis Hydrolysis Product degradation->hydrolysis decarboxylation Decarboxylation Product degradation->decarboxylation

Caption: Diagram illustrating the origins of potential impurities during synthesis.

References

  • Pyridine - Wikipedia. Available from: [Link]

  • Pyridines – synthesis, reactions and applications. YouTube. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available from: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

Sources

Technical Support Center: Alternative Catalysts for Functionalized Pyridine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized pyridine-2-carboxylic acids (picolinic acids) using alternative catalysts. This guide is designed for researchers, chemists, and drug development professionals who are moving beyond traditional stoichiometric or precious-metal-based methods. Here, we address common challenges and frequently asked questions to help you optimize your reactions, improve yields, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers high-level conceptual questions regarding the selection and application of alternative catalysts for pyridine carboxylation.

Q1: Why is there a push for "alternative catalysts" for synthesizing picolinic acids?

A1: The demand for alternative catalysts stems from the limitations of classical methods. Traditional routes often rely on:

  • Stoichiometric Organometallics: Methods like the carboxylation of pyridyllithium or Grignard reagents suffer from poor functional group tolerance and require cryogenic temperatures.

  • Precious Metal Catalysts: While effective, catalysts based on palladium, rhodium, and iridium are expensive and have high environmental footprints, making them less ideal for large-scale synthesis.[1]

Alternative catalysts, particularly those based on abundant and less toxic first-row transition metals like iron and copper, offer a more sustainable and cost-effective approach.[2][3] Modern photoredox and electrochemical methods also provide novel, mild pathways that avoid harsh reagents.[4][5]

Q2: What are the main classes of alternative catalysts for this transformation?

A2: The field has rapidly expanded to include several key catalytic systems:

  • Iron-Catalyzed Systems: Iron is an attractive choice due to its low cost and low toxicity.[2] These catalysts are often used for C-H activation/carboxylation reactions, sometimes requiring a directing group on the pyridine ring to achieve regioselectivity.[6][7][8] Recent methods have also shown success in carboxylating pyridylphosphonium salts.[2]

  • Copper-Catalyzed Systems: Copper catalysts are highly versatile and have been successfully employed for the carboxylation of various substrates, including organoboron reagents, organoaluminum species, and aryl halides.[1][3] For pyridine synthesis, they are particularly relevant in the carboxylation of 2-halopyridines.

  • Nickel-Catalyzed Systems: Nickel catalysts, often supported by N-heterocyclic carbene (NHC) ligands, are effective for carboxylating aryl boronic esters and unactivated alkyl halides.[1][9]

  • Photoredox and Electrochemical Methods: These techniques utilize light or electric current to generate reactive intermediates under exceptionally mild conditions.[10][11] They can enable challenging C-H carboxylation reactions that are difficult to achieve with traditional thermal methods and can offer unique regioselectivity.[5][12]

Q3: How do I select the appropriate catalyst and conditions for my specific pyridine substrate?

A3: Catalyst selection is substrate-dependent and requires careful consideration of the starting material's functional groups and desired carboxylation position. The following decision workflow can guide your choice.

G cluster_start Substrate Analysis cluster_solutions Recommended Catalytic System Start What is your starting material? Halopyridine 2-Halopyridine (e.g., 2-bromo, 2-chloro) Start->Halopyridine Pre-functionalized ActivatedPyridine Activated Pyridine (e.g., Phosphonium salt) Start->ActivatedPyridine Pre-activated UnactivatedPyridine Unactivated Pyridine (C-H Bond) Start->UnactivatedPyridine Direct C-H CuNi_System Cu or Ni-based catalyst + Ligand (e.g., NHC, phosphine) + Reductant (e.g., Zn, Mn) Halopyridine->CuNi_System Cross-coupling approach Fe_System Fe-based catalyst + Ligand (e.g., TMEDA) + Reductant ActivatedPyridine->Fe_System Targets activated C-H bond PhotoElectro_System Photoredox Catalyst (e.g., Ir, Ru) + Light OR Electrochemical Cell + Electrolyte UnactivatedPyridine->PhotoElectro_System Direct functionalization

Caption: Decision workflow for selecting a catalytic system.

  • If you have a 2-halopyridine: A copper or nickel-catalyzed cross-coupling approach is often the most reliable. These reactions typically require a reductant (like zinc or manganese) and a suitable ligand.[9][13]

  • If you are starting from an unactivated C-H bond: This is the most atom-economical but challenging route. Photoredox or electrochemical methods are often preferred for their mild conditions and ability to generate the necessary radical intermediates.[5][12] Iron-catalyzed C-H activation is also a powerful option, though it may require a directing group for selectivity.[7]

  • If you have an activated pyridine derivative (e.g., phosphonium salt): Iron-catalyzed carboxylation has been shown to be highly effective for these substrates, providing a practical route to valuable isonicotinic acid derivatives.[2][14]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low to No Yield of the Desired Pyridine-2-Carboxylic Acid

Q: My iron-catalyzed C-H carboxylation reaction is not working. I'm recovering mostly starting material. What are the likely causes and how can I fix it?

A: Low or no conversion in a C-H carboxylation reaction often points to issues with catalyst activation, reaction conditions, or substrate compatibility.

Possible Cause A: Inactive Catalyst or Inefficient Ligand

  • The "Why": Many earth-abundant metal catalysts, including iron, require a specific ligand environment to be active and stable. The ligand modulates the metal center's electronics and sterics, which is critical for C-H activation and CO2 insertion.[7] Additives like N,N,N′,N′-Tetramethylethylenediamine (TMEDA) are often crucial for success in iron catalysis.[14] The purity and oxidation state of the iron precursor are also vital.

  • Troubleshooting Steps:

    • Verify Catalyst Source: Ensure your iron salt (e.g., FeCl2, Fe(acac)3) is anhydrous and from a reliable source. Store it under an inert atmosphere.

    • Optimize Ligand: If using a ligand like TMEDA, ensure it is freshly distilled. Screen other nitrogen- or phosphorus-based ligands. Bulky, electron-donating phosphine ligands have proven critical in similar Pd-catalyzed systems to prevent side reactions.[9]

    • Consider a Pre-catalyst: If possible, use a well-defined iron pre-catalyst complex to ensure consistency.

Possible Cause B: Insufficient CO2 Concentration or Reactivity

  • The "Why": Carbon dioxide is a thermodynamically stable and kinetically inert electrophile. The reaction requires sufficient pressure to ensure a high enough concentration in the solution for the carboxylation step to occur efficiently.

  • Troubleshooting Steps:

    • Increase CO2 Pressure: If you are working at 1 atm, increase the pressure to 5-10 atm using a pressure-rated vessel. Ensure your system is leak-proof.

    • Check Gas Purity: Use high-purity CO2 (≥99.99%) to avoid catalyst poisoning by oxygen or other impurities.

    • Purge System Thoroughly: Before introducing CO2, thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove all traces of oxygen, which can oxidize the active catalyst.

Possible Cause C: Ineffective Reductant

  • The "Why": Many catalytic cycles for carboxylation require a stoichiometric metallic reductant (e.g., Mn, Zn) to regenerate the active low-valent catalytic species [e.g., Fe(0)].[2][7] If the reductant is passivated (e.g., by an oxide layer) or consumed by side reactions, the catalytic cycle will halt.

  • Troubleshooting Steps:

    • Activate the Reductant: Activate manganese or zinc powder before use by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

    • Increase Reductant Equivalents: Stoichiometric side reactions can consume the reductant. Increase the equivalents from 2.0 to 3.0 and monitor for improvement.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: My photoredox C-H carboxylation is giving me a mixture of C2 and C4 carboxylated isomers. How can I improve selectivity for the desired picolinic acid (C2-product)?

A: Regioselectivity in radical-based pyridine functionalization is a well-known challenge, often competing with the electronically favored C4 position.[15][16]

Possible Cause A: Competing Radical Addition Pathways

  • The "Why": In a typical Minisci-type reaction, radical attack on a protonated pyridine occurs preferentially at the C2 and C4 positions due to the electron-deficient nature of the ring.[4] However, recent strategies involving the single-electron reduction of pyridinium ions can form neutral pyridinyl radicals, which show a strong intrinsic preference for C4 functionalization.[4] Your conditions may be accessing a mixture of these pathways.

  • Troubleshooting Steps:

    • Control Acidity: The protonation state of the pyridine is critical. Carefully control the amount and pKa of the acid additive. A Brønsted acid is often required for pyridinium ion formation, but excess acidity can favor classical Minisci pathways.[4]

    • Leverage N-Functionalization: Consider pre-functionalizing the pyridine nitrogen with a removable directing group. N-functionalized pyridinium salts can offer exquisite regiocontrol under mild, acid-free conditions.[15]

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents from polar aprotic (DMF, DMSO) to less polar (Dioxane, Toluene) to see if regioselectivity is impacted.

Possible Cause B: Steric Hindrance

  • The "Why": Steric bulk on the pyridine ring can be used to direct regioselectivity. If the C4 and C6 positions are sterically encumbered, radical attack may be funneled toward the C2 position.

  • Troubleshooting Steps:

    • Substrate Modification: If your synthesis plan allows, introduce a bulky substituent (e.g., tert-butyl, phenyl) at the C3 or C5 position. This can sterically shield the C4 position and favor C2 functionalization.

    • Catalyst/Ligand Sterics: In metal-catalyzed systems, using a bulkier ligand can influence which C-H bond is activated by sterically blocking alternative sites.

Problem 3: Product Decomposition or Side Reactions

Q: In my copper-catalyzed carboxylation of 2-bromopyridine, I'm observing significant amounts of debrominated starting material and homocoupled bipyridine. How can I suppress these side reactions?

A: The formation of dehalogenated and homocoupled products points to parasitic reaction pathways that are outcompeting the desired carboxylation.

Possible Cause: Unproductive Quenching of Intermediates

  • The "Why": The key organocopper intermediate formed after oxidative addition can undergo several unproductive pathways. It can be protonated by trace water or solvent (leading to dehalogenation) or undergo transmetalation with another equivalent of the intermediate followed by reductive elimination (leading to homocoupling). The desired pathway is the interception of this intermediate with CO2.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Ensure your inert gas is passed through a drying agent. Even trace moisture can be a proton source.[17]

    • Optimize Ligand: The choice of ligand is critical. Highly electron-donating and sterically bulky ligands (e.g., specific phosphines or N-heterocyclic carbenes) can stabilize the organometallic intermediate, discouraging side reactions and promoting CO2 insertion.[9]

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes slow down undesired pathways relative to the desired carboxylation. Run a temperature screen from room temperature up to your current condition.

    • Increase CO2 Pressure: As mentioned in Problem 1, ensuring a high concentration of CO2 is the most direct way to favor the carboxylation pathway over competing reactions.

Experimental Protocols & Data

Appendix A: Example Protocol - Iron-Catalyzed Carboxylation of a Pyridylphosphonium Salt

This protocol is adapted from literature procedures for the synthesis of isonicotinic acid derivatives.[2]

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridylphosphonium salt (0.2 mmol, 1.0 equiv.), Fe(acac)3 (5 mol%, 0.01 mmol), and Mn powder (3.0 equiv., 0.6 mmol).

  • Seal the tube, and evacuate and backfill with high-purity argon three times.

  • Add anhydrous, degassed DMF (2.0 mL) via syringe.

  • Evacuate and backfill the tube with CO2 (1 atm) from a balloon three times.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with 1 M HCl (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for iron-catalyzed carboxylation.

Appendix B: Catalyst Performance Comparison

The following table summarizes representative data for different alternative catalytic systems. Note that direct comparison is challenging as substrate scope and optimized conditions vary widely.

Catalyst SystemSubstrate TypeTypical ConditionsAvg. Yield RangeKey AdvantagesReference
FeCl2 / TMEDA 2-Arylpyridines (C-H)Mn reductant, LiCl, DMF, 100 °C, CO250-80%Low cost, non-toxic metal[7]
CuI / Ligand 2-HalopyridinesZn reductant, DMA, 80 °C, CO260-95%Good functional group tolerance[3]
NiCl2(dme) / NHC Aryl Boronic EstersK2CO3, Dioxane, 80 °C, CO270-90%High efficiency, broad scope[1]
Ir(ppy)3 (Photoredox) Pyridines (C-H)Blue LEDs, Base, RT, CO2 source40-75%Extremely mild conditions[10][18]
Electrochemical 2-Phenylpyridine (C-H)Divided cell, Cu(OTf)2, Fe cathode~72%Avoids chemical reductants[5]

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Zhang, X., & McNally, A. (2019). Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts. Article.
  • Correa, A., Martin, R., & Cornella, J. (2018). Transition metal-catalyzed carboxylation reactions with carbon dioxide. Chemical Society Reviews, 47(12), 4387-4443.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Fujihara, T., & Tsuji, Y. (2021).
  • Correa, A., Martin, R., & Cornella, J. (2018). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]

  • Daugulis, O. (2012). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 112(6), 3243-3286.
  • Tang, S., Li, B., & Wang, B. (2015). Iron-Catalyzed Carboxylation of Pyridylphosphonium Salts with CO2. The Journal of Organic Chemistry, 80(20), 10333-10339.
  • Nakamura, E. (2013). Iron-Catalyzed Direct Arylation of Aryl Pyridines and Imines Using Oxygen as an Oxidant. Organic Letters, 15(16), 4212-4215.
  • Wang, C. (2020). Iron-Catalyzed Reductive Carboxylation of Aryl C–H Bonds with Carbon Dioxide Without Organometallic Reagents. CCS Chemistry.
  • Tale, R. H. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504.
  • Reddit. (2023). What are some common causes of low reaction yields? Retrieved from [Link]

  • Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23373-23378.
  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Tale, R. H. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry.
  • Lin, S. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
  • Hashmi, A. S. K. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3046-3063.
  • MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(3), 1138-1141.
  • SciSpace. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines.
  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]

  • MacMillan Group, Princeton University. (2016). Photoredox Catalysis in Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Organic Chemistry Portal. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Retrieved from [Link]

  • American Chemical Society. (n.d.). Direct access to carboxylic acid bioisosteres via organic photoredox catalysis. Retrieved from [Link]

  • OUCI. (n.d.). Copper-Catalyzed Carbonylative Coupling of Alkyl Halides.
  • Organic Chemistry Portal. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved from [Link]

  • ChemistryViews. (2023). Copper-Catalyzed Synthesis of Carbonic Acid Anhydrides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed carboxylation reactions using carbon dioxide. Retrieved from [Link]

  • Amanote Research. (n.d.). Correction to Copper-Catalyzed Carboxylation of.

Sources

troubleshooting guide for the synthesis of substituted pyridine dicarboxylic acid monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridine dicarboxylic acid monoesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic procedures. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted pyridine dicarboxylic acid monoesters, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a pyridine dicarboxylic acid monoester, but I am observing very low or no formation of the desired product. What are the potential causes and how can I improve my yield?

Answer:

Low or negligible product yield is a frequent challenge in these syntheses and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inefficient Esterification: The direct esterification of pyridine dicarboxylic acids can be an equilibrium-driven process.[1][2] To shift the equilibrium towards the product, consider the following:

    • Use of Excess Alcohol: Employing the alcohol reactant in large excess can effectively drive the reaction forward.

    • Water Removal: The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus, particularly when using solvents like toluene.

    • Strong Acid Catalysis: The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is often necessary to protonate the carboxylic acid, thereby increasing its electrophilicity.[2]

  • Incomplete Hydrolysis of Diester: When preparing the monoester via the partial hydrolysis of a diester, incomplete reaction is a common pitfall.

    • Stoichiometry of the Base: Carefully control the stoichiometry of the base (e.g., potassium hydroxide) used for hydrolysis. Using an insufficient amount will result in unreacted diester.[3]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to achieve complete conversion of one ester group.[3] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

  • Poor Substrate Reactivity: The electronic and steric properties of the substituents on the pyridine ring can significantly influence the reactivity of the carboxylic acid groups.

    • Electron-Withdrawing Groups: These groups can increase the acidity of the carboxylic protons but may also deactivate the ring towards certain reagents.

    • Steric Hindrance: Bulky substituents near the carboxylic acid groups can impede the approach of the alcohol. In such cases, using a less sterically hindered alcohol or a more potent activating agent for the carboxylic acid may be necessary.

  • Degradation of Starting Material or Product: Some substituted pyridine dicarboxylic acids are susceptible to decarboxylation at elevated temperatures.[2]

    • Temperature Control: It is critical to maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[2] The use of a catalyst can facilitate lower reaction temperatures.[2]

Issue 2: Formation of Multiple Products (Diester and Unreacted Diacid)

Question: My reaction is producing a mixture of the desired monoester, the corresponding diester, and unreacted starting diacid. How can I improve the selectivity for the monoester?

Answer:

Achieving selective monoesterification is a key challenge. The formation of a product mixture indicates a lack of control over the reaction's selectivity.

Strategies for Enhancing Selectivity:

  • Controlled Hydrolysis of Diesters: This is often the most reliable method for obtaining monoesters. By carefully controlling the amount of base (typically one equivalent), one ester group can be selectively hydrolyzed.[3]

    • Protocol: A typical procedure involves dissolving the diester in an alcohol and adding a solution of a strong base (e.g., KOH in ethanol) dropwise at a controlled temperature (e.g., 20°C).[3] The reaction progress should be closely monitored to prevent over-hydrolysis.

  • Use of Bulky Alcohols in Direct Esterification: Employing a sterically hindered alcohol can favor the formation of the monoester, as the esterification of the second carboxylic acid group becomes more difficult due to increased steric hindrance.

  • Ion-Exchange Resins as Catalysts: Strongly acidic ion-exchange resins have been shown to catalyze the selective monoesterification of dicarboxylic acids.[4] The mechanism is thought to involve a higher rate of esterification for the diacid compared to the resulting monoester on the resin surface.[4]

  • Activation as an Acid Chloride: Converting the diacid to the diacid chloride followed by a controlled reaction with one equivalent of the alcohol can provide a route to the monoester. However, this method can also lead to diester formation if not carefully controlled.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate my target monoester from the reaction mixture, which contains unreacted starting materials and byproducts. What purification techniques are most effective?

Answer:

The purification of pyridine dicarboxylic acid monoesters can be challenging due to their amphoteric nature (possessing both acidic and basic functionalities) and similar polarities to byproducts.

Effective Purification Strategies:

  • pH Adjustment and Extraction: This is a cornerstone technique for separating the monoester from the diacid and diester.

    • Separating from Diacid: At a specific pH, the monoester can be extracted into an organic solvent while the more acidic diacid remains in the aqueous phase as its carboxylate salt.

    • Separating from Diester: The monoester, with its free carboxylic acid group, can be extracted into a basic aqueous solution, leaving the neutral diester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the monoester.[3]

  • Column Chromatography: Silica gel chromatography is a powerful tool for purification.

    • Solvent System Selection: A gradient elution system is often necessary. A typical system might start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Tailing Reduction: The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often improve peak shape.

  • Crystallization: If the monoester is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted pyridine dicarboxylic acid monoesters?

A1: The two most prevalent methods are:

  • Direct Esterification of the Dicarboxylic Acid: This involves reacting the pyridine dicarboxylic acid with an alcohol in the presence of an acid catalyst.[1] While seemingly straightforward, controlling the selectivity to obtain the monoester can be challenging.

  • Partial Hydrolysis of the Corresponding Diester: This method often provides better control and selectivity for the monoester. It involves the saponification of one of the ester groups of a diester using a limited amount of a base.[3]

Q2: How can I monitor the progress of my reaction effectively?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. By spotting the reaction mixture alongside the starting material and, if available, the product standards, you can visualize the consumption of reactants and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, monoester, and diester based on their retention times and mass-to-charge ratios. This is particularly useful for confirming the identity of the products and assessing the purity of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of the ester alkyl group signals.

Q3: What is the role of the pyridine nitrogen in these reactions?

A3: The pyridine nitrogen is a basic site and can be protonated under acidic reaction conditions, such as those used in Fischer esterification.[5] This protonation can affect the overall reactivity of the molecule. In some cases, the pyridine nitrogen can also act as a coordinating site for metal catalysts.

Q4: Are there any one-pot methods available for the synthesis of these compounds?

A4: Yes, one-pot syntheses for certain substituted pyridine-2,6-dicarboxylic acid derivatives have been developed.[6][7] These methods often involve the reaction of pyruvates and aldehydes to form an intermediate, which then reacts with an ammonium source to form the pyridine ring with the desired ester functionalities.[6][7] These methods can be advantageous in terms of efficiency and atom economy.[6]

Experimental Protocols

Protocol 1: General Procedure for Monoesterification via Partial Hydrolysis of a Diester

This protocol is adapted from a known synthesis of pyridine-3,5-dicarboxylic acid monoethyl ester.[3]

  • Dissolve the Diester: In a round-bottom flask, dissolve the diethyl pyridine-3,5-dicarboxylate in ethanol.

  • Prepare the Base Solution: In a separate container, prepare a solution of potassium hydroxide in ethanol. Use a molar equivalent of KOH relative to the diester.

  • Controlled Addition of Base: Slowly add the ethanolic KOH solution to the stirring solution of the diester at room temperature (approximately 20°C).

  • Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 2 hours) and monitor the progress by TLC or LC-MS.

  • Workup:

    • Upon completion, a solid may precipitate. Filter the solid and dissolve it in distilled water.

    • Filter out any insoluble material.

    • Slowly add a hydrochloric acid solution to the aqueous filtrate to adjust the pH to approximately 3.

    • The monoester product should precipitate as a white solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to obtain the pyridine-3,5-dicarboxylic acid monoethyl ester. A typical yield for this specific transformation is around 71%.[3]

Protocol 2: General Procedure for Direct Acid-Catalyzed Monoesterification

This is a general guideline for a Fischer-Speier esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted pyridine dicarboxylic acid in a large excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the desired amount of monoester is formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) at low temperature.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Issue Potential Cause Recommended Action Expected Outcome
Low YieldIncomplete reaction (equilibrium)Use excess alcohol, remove waterShift in equilibrium, increased product formation
Incomplete hydrolysisPrecise control of base stoichiometrySelective hydrolysis of one ester group
DecarboxylationLower reaction temperature, use of catalystMinimized side reactions, improved yield
Poor SelectivityOver-esterification/hydrolysisControlled addition of reagents, reaction monitoringFormation of predominantly monoester
Steric similarity of reaction sitesUse of sterically hindered reagentsIncreased selectivity for the less hindered site
Purification DifficultySimilar polarities of productspH-controlled extraction, gradient column chromatographyEffective separation of components
Tailing on silica gelAdd acid/base modifier to eluentImproved peak shape and separation

Visualization

Troubleshooting Workflow for Monoester Synthesis

TroubleshootingWorkflow Start Start Synthesis CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield LowPurity Mixture of Products? CheckYield->LowPurity No Success Successful Synthesis LowYield->Success No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Degradation Degradation? LowYield->Degradation No LowPurity->Success No ControlStoichiometry Control Stoichiometry of Base (Hydrolysis) LowPurity->ControlStoichiometry Yes IncreaseExcessReagent Increase Excess Reagent / Remove Water IncompleteReaction->IncreaseExcessReagent Yes OptimizeConditions Optimize Reaction Time/Temp IncompleteReaction->OptimizeConditions No IncreaseExcessReagent->CheckYield OptimizeConditions->CheckYield LowerTemp Lower Reaction Temperature Degradation->LowerTemp Yes LowerTemp->CheckYield UseBulkyReagent Use Sterically Hindered Alcohol ControlStoichiometry->UseBulkyReagent PurificationIssue Purification Difficulty? UseBulkyReagent->PurificationIssue PH_Extraction Optimize pH for Extraction PurificationIssue->PH_Extraction Yes ColumnChrom Optimize Column Chromatography PurificationIssue->ColumnChrom No PH_Extraction->CheckYield ColumnChrom->CheckYield

Caption: A decision-making workflow for troubleshooting common issues in the synthesis of pyridine dicarboxylic acid monoesters.

References

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. Esterification of pyridine carboxylic acids.
  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]

  • OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom.
  • Royal Society of Chemistry. (1983). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • Royal Society of Chemistry. (2002). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]

  • Google Patents. Method of analyzing dicarboxylic acids.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ACS Omega. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. Retrieved from [Link]

  • Google Patents. Method of analyzing dicarboxylic acids.

Sources

stability and proper storage conditions for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance on the stability and proper storage of this reagent, along with troubleshooting advice for common experimental challenges. Our aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring, a carboxylic acid at the 2-position, and an ethyl ester at the 5-position, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The reactivity of its functional groups dictates its stability and handling requirements. Understanding these characteristics is paramount for its effective use in research and development.

Core Stability & Storage Recommendations

Proper storage is critical to maintain the chemical integrity of this compound. The primary degradation pathways to consider are hydrolysis and decarboxylation.

ParameterRecommended ConditionRationale & Expert Insights
Temperature 2-8°C (Refrigerated)Storing at reduced temperatures minimizes the rate of potential degradation reactions, such as decarboxylation, which can be accelerated by heat.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The compound is susceptible to moisture. The ester and carboxylic acid functional groups can undergo hydrolysis. Similar pyridine carboxylic anhydrides are known to be extremely sensitive to atmospheric moisture.[3]
Light Exposure Protect from lightWhile specific photostability data is not readily available, substituted pyridines and carboxylic acids can be light-sensitive. It is best practice to store in an amber vial or in a dark location to prevent potential photodegradation.[4][5]
Container Tightly sealed, dry glass containerTo prevent moisture ingress and potential reaction with container materials, a tightly sealed glass vial is recommended.

Frequently Asked Questions (FAQs)

Here we address specific questions you may have regarding the stability and handling of this compound.

Q1: I notice a decline in the purity of my compound over time, even when stored in the refrigerator. What could be the cause?

A1: A decline in purity under refrigerated conditions is likely due to the presence of moisture. Even at low temperatures, hydrolysis of the ethyl ester can occur over extended periods if the compound has been exposed to air. This would result in the formation of 3-chloro-pyridine-2,5-dicarboxylic acid. To mitigate this, always handle the compound in a dry environment (e.g., a glove box) and ensure the container is purged with an inert gas before sealing.

Q2: My reaction yield is lower than expected. Could the quality of my this compound be the issue?

A2: Yes, compromised reagent quality is a common reason for low reaction yields. The primary culprit is often moisture contamination, leading to hydrolysis.[3] Before starting your reaction, it is advisable to check the purity of the starting material, especially if it's from an older batch or has been opened multiple times. You can do this using techniques like ¹H NMR or LC-MS to check for the presence of the hydrolyzed dicarboxylic acid byproduct.

Q3: Is there a risk of decarboxylation when heating my reaction?

A3: Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating.[6] While the exact temperature for this specific compound is not well-documented, it is a potential side reaction to be aware of, especially if your reaction requires high temperatures. If you suspect decarboxylation is occurring, you may see the formation of 3-chloro-5-(ethoxycarbonyl)pyridine. Consider running your reaction at the lowest effective temperature.

Q4: What are the primary degradation products I should look for?

A4: The two most likely degradation products are:

  • Hydrolysis product: 3-chloro-pyridine-2,5-dicarboxylic acid, resulting from the reaction of the ethyl ester with water.

  • Decarboxylation product: 3-chloro-5-(ethoxycarbonyl)pyridine, resulting from the loss of CO₂ from the carboxylic acid group, often induced by heat.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

G start Low Reaction Yield or Unexpected Byproducts check_purity Verify Purity of Starting Material (LC-MS, NMR) start->check_purity is_impure Is the starting material impure? check_purity->is_impure purify Purify by Recrystallization or Chromatography is_impure->purify Yes check_conditions Review Reaction Conditions is_impure->check_conditions No end Proceed with Optimized Protocol purify->end is_anhydrous Are conditions strictly anhydrous? check_conditions->is_anhydrous dry_reagents Dry Solvents and Reagents; Use Inert Atmosphere is_anhydrous->dry_reagents No check_temp Review Reaction Temperature is_anhydrous->check_temp Yes dry_reagents->end is_high_temp Is the temperature elevated (>80°C)? check_temp->is_high_temp lower_temp Consider Lowering Temperature to Minimize Decarboxylation is_high_temp->lower_temp Yes is_high_temp->end No lower_temp->end

Caption: Troubleshooting workflow for experiments using this compound.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the best practices for handling the solid reagent to minimize moisture contamination.

  • Preparation: Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Transfer the container into a glovebox with a dry nitrogen or argon atmosphere.

  • Dispensing: Open the container and quickly weigh the desired amount of the solid into a pre-dried reaction vessel.

  • Sealing: Tightly reseal the main container, and if possible, purge the headspace with an inert gas before sealing.

  • Storage: Return the main container to the refrigerator for storage.

Protocol 2: General Procedure for a Coupling Reaction

This protocol provides a general framework for using the title compound in a typical amide coupling reaction, emphasizing anhydrous conditions.

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or assemble hot under a stream of inert gas.

  • Reagent Preparation: Dissolve this compound in a freshly dried, anhydrous solvent (e.g., dichloromethane or DMF with water content <30 ppm) under an inert atmosphere.

  • Reaction Setup: Add your amine substrate and coupling reagents (e.g., EDC/HOBt or HATU) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography or recrystallization.

References

  • Organic Syntheses. (n.d.). Procedure for a reaction involving a substituted pyridine. Retrieved from [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Rauf, A., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 27(10), 3235.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Georganics. (2015). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID.
  • Google Patents. (2011). Process for preparing soluble granules of salts of pyridine containing carboxylic acids.
  • PubMed. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. J Agric Food Chem, 67(26), 7223-7231.
  • RSC Publishing. (n.d.).
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 27(4), 481-495.
  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved from [Link]

  • AERU. (2023). 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). Retrieved from [Link]

  • chemical label. (n.d.). This compound.
  • IUCr. (n.d.). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • PubChem. (n.d.). 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[7][8]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. Retrieved from [Link]

  • MDPI. (n.d.).
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ResearchGate. (2011). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
  • CAS. (n.d.). 3-Chloro-2-fluoro-4-pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

Sources

dealing with low yields in the synthesis of halogenated pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these valuable compounds. Halogenated pyridine carboxylic acids are crucial building blocks in the development of pharmaceuticals and agrochemicals.[1][2] However, their synthesis is often plagued by low yields and poor regioselectivity due to the electron-deficient nature of the pyridine ring.[3][4]

This resource offers practical, field-proven insights to help you navigate these synthetic hurdles. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Troubleshooting Guide: Navigating Low Yields and Selectivity Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Q1: My direct electrophilic halogenation of a pyridine carboxylic acid is resulting in a low yield and a mixture of isomers. What's going wrong and how can I fix it?

Underlying Chemistry: The direct electrophilic aromatic substitution (EAS) on a pyridine ring is inherently difficult. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less reactive than benzene and requiring harsh reaction conditions like strong acids and high temperatures.[3][4] Under these conditions, the electrophile typically attacks the C3 position to avoid placing a destabilizing positive charge on the electronegative nitrogen atom, which would occur with attack at C2 or C4.[3] However, this preference is not absolute, often leading to mixtures of regioisomers and low yields.[3] The carboxylic acid group, being an electron-withdrawing group, further deactivates the ring, exacerbating the low yield issue.

Troubleshooting & Optimization:

  • Activate the Ring with an N-Oxide: A highly effective strategy is to first oxidize the pyridine nitrogen to an N-oxide.[5] This modification makes the ring more susceptible to electrophilic attack and directs substitution primarily to the C4 position.[5] The N-oxide can be subsequently removed to yield the desired halogenated pyridine.

  • Employ a Directing Group Strategy: The carboxylic acid group itself can be used as a directing group to achieve ortho-lithiation.[6] Treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the position adjacent to the carboxylate, followed by quenching with a halogen source. This method offers high regioselectivity.

  • Consider a "Ring-Opening/Ring-Closing" Strategy: For selective 3-halogenation, a novel approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate.[1][7] This acyclic intermediate is more akin to an electron-rich alkene and undergoes highly regioselective halogenation under mild conditions.[1][7] The ring is then reformed to yield the 3-halopyridine.[1][7]

Q2: I'm attempting a Sandmeyer reaction to introduce a halogen, but the yield is consistently poor. What are the critical parameters to control?

Underlying Chemistry: The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile.[8][9] The success of this reaction hinges on the efficient formation and stability of the diazonium salt, which can be sensitive to temperature, pH, and the presence of water.[10]

Troubleshooting & Optimization:

  • Diazonium Salt Formation:

    • Acid and Nitrite Source: Ensure the use of a sufficient excess of acid (e.g., HBr or HCl) to maintain a low pH, which is crucial for the stability of the diazonium salt. For the nitrite source, while sodium nitrite is common, organic nitrites like tert-butyl nitrite or isoamyl nitrite can sometimes offer better solubility and milder reaction conditions.[10]

    • Temperature Control: Diazotization is an exothermic reaction and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[11]

    • Solvent Choice: While aqueous conditions are traditional, using an organic solvent like acetonitrile can sometimes improve the solubility of the starting material and the stability of the diazonium intermediate.[10]

  • Copper(I) Catalyst:

    • Freshness and Purity: The copper(I) halide (CuCl or CuBr) is the catalyst and its quality is paramount.[9] Ensure it is fresh and free from oxidation to copper(II) salts, which are less effective.

    • Stoichiometry: While catalytic amounts are sufficient, using a stoichiometric amount of the copper(I) salt can sometimes improve yields, especially for less reactive substrates.[9]

  • Decomposition of the Diazonium Salt: The addition of the diazonium salt solution to the copper(I) halide solution should be done carefully and with controlled temperature to manage the evolution of nitrogen gas and prevent side reactions.

Q3: My attempts at lithiation followed by halogenation are giving me a complex mixture of products. How can I improve the regioselectivity?

Underlying Chemistry: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[12] In the case of pyridine carboxylic acids, the carboxylate group can direct a strong base to deprotonate the adjacent C-H bond. However, pyridines are electron-deficient, and the resulting lithiated species can be reactive, potentially leading to side reactions like addition to unreacted starting material or dimerization.[12]

Troubleshooting & Optimization:

  • Choice of Base: The choice of the lithium base is critical. While n-butyllithium (n-BuLi) is a strong base, it can also act as a nucleophile. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred as they are bulkier and less nucleophilic, minimizing side reactions.[6][12]

  • Reaction Conditions:

    • Cryogenic Temperatures: These reactions are typically performed at very low temperatures (-78 °C) to control the exothermicity and suppress side reactions.[6]

    • Anhydrous Conditions: Strict exclusion of moisture is essential, as water will quench the organolithium species. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Directing Group Influence: The position of the carboxylic acid will dictate the site of lithiation. For example, a carboxylic acid at the 2-position will direct lithiation to the 3-position.

  • Transmetalation: After the initial lithiation, transmetalating to a different metal, such as zinc or magnesium, can sometimes lead to cleaner subsequent reactions with the electrophilic halogen source.[12]

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing chloro- and bromo-pyridine carboxylic acids?

The most prevalent methods include:

  • Direct Electrophilic Halogenation: While challenging due to the deactivated nature of the pyridine ring, this method is sometimes employed, often requiring harsh conditions.[3][4]

  • Sandmeyer Reaction: This is a versatile method starting from an amino-pyridine carboxylic acid, which is converted to a diazonium salt and then displaced with a halide.[8][9]

  • Lithiation/Halogenation: This involves the deprotonation of the pyridine ring using a strong base, directed by a substituent like the carboxylic acid, followed by quenching with a halogen source.[6][12]

  • Halogen/Metal Exchange: Starting from an iodo- or bromo-pyridine, a halogen/metal exchange can be performed, followed by the introduction of a carboxylic acid group via reaction with CO2.

Q: How can I purify my final halogenated pyridine carboxylic acid product effectively?

Purification can be challenging due to the polar nature of these compounds. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography is often used. Due to the acidic nature of the carboxylic acid, it may be necessary to add a small amount of acetic or formic acid to the eluent to prevent streaking on the column.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

Q: Are there any specific safety precautions I should take when working with these reactions?

Yes, several safety precautions are crucial:

  • Halogenating Agents: Many halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide, elemental halogens) are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium Reagents: Strong bases like n-BuLi and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated in a dry state. It is generally recommended to use them in solution immediately after their formation and to avoid their accumulation.[10]

  • Exothermic Reactions: Many of these reactions are exothermic. Proper temperature control using ice baths or other cooling systems is essential to prevent runaway reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a 4-Chloropyridine Derivative via the N-Oxide
  • N-Oxide Formation: Dissolve the starting pyridine carboxylic acid (1.0 equiv) in a suitable solvent like acetic acid. Add hydrogen peroxide (30% solution, 1.5 equiv) and heat the mixture at 70-80 °C for several hours, monitoring the reaction by TLC.

  • Chlorination: After cooling the reaction mixture, cautiously add phosphorus oxychloride (POCl3, 3.0 equiv) dropwise while maintaining the temperature below 60 °C. Heat the mixture at reflux for 2-4 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium carbonate until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary: Regioselectivity in Pyridine Halogenation
MethodPosition of HalogenationTypical ConditionsKey Considerations
Direct Electrophilic HalogenationC3Strong acid, high temperatureLow yields, potential for isomer mixtures[3]
Halogenation of N-OxideC4POCl3 or SO2Cl2Requires subsequent N-oxide reduction[5]
Directed ortho-Metalationortho to directing groupStrong base (LDA), -78 °CRequires anhydrous conditions, sensitive to sterics[6][12]
Zincke Ring-Opening/ClosingC3Dibenzylamine, NIS/NBS, NH4OAcMild conditions, high regioselectivity[1][7]

Visualizations

Decision Tree for Synthetic Strategy

The following diagram provides a decision-making framework for selecting an appropriate synthetic route based on the desired position of halogenation.

G start Desired Halogen Position? c4 C4-Halogenation start->c4 C4 c3 C3-Halogenation start->c3 C3 c2 C2-Halogenation start->c2 C2 n_oxide Pyridine N-Oxide Formation followed by Halogenation c4->n_oxide dom Directed ortho-Metalation (DoM) with Carboxylate c3->dom zincke Zincke Ring-Opening/Closing Strategy c3->zincke sandmeyer Sandmeyer Reaction from 2-Amino Precursor c2->sandmeyer

Caption: Decision tree for selecting a halogenation strategy.

Workflow for Zincke-based 3-Halogenation

This workflow illustrates the key steps in the regioselective 3-halogenation of pyridines via a ring-opening/closing strategy.[1][7]

G sub Pyridine Substrate act Activation with Tf2O & Ring Opening with Amine sub->act zincke Zincke Imine Intermediate act->zincke halo Halogenation (e.g., NIS, NBS) zincke->halo ring_close Ring Closing (NH4OAc, heat) halo->ring_close prod 3-Halogenated Pyridine ring_close->prod

Caption: Zincke strategy for 3-halogenation.

References

  • Reactions of halogen-pyridine systems. (1979). OSTI.GOV. [Link]

  • Direct regioselective C-3 halogenation of pyridines | Request PDF. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF. ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]

  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. [Link]

  • 2-Chloro-5-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China – High Purity Pyridine Derivatives. Hopax Fine Chemicals. [Link]

  • (PDF) Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines (2012) | Keith Smith | 13 Citations. SciSpace. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Regioselectivity of Pyridine Deprotonation in the Gas Phase | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • 2-Chloro-5-iodopyridine: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. ResearchGate. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed. [Link]

  • Selective meta-Halogenation of Pyridines. ResearchGate. [Link]

  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of pyridine-carboxylic acids and the like.
  • Process for producing pyridine carboxylic acids.
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. PubMed. [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters. ACS Publications. [Link]

  • Process for producing pyridine carboxylic acids. European Patent Office. [Link]

  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. The University of Manchester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid purity. Grounded in scientific principles and regulatory expectations, this document outlines a robust validation protocol, compares HPLC with alternative analytical techniques, and offers insights into best practices.

The Critical Role of Purity for this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities, which can arise from starting materials, intermediates, or degradation products, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a rigorously validated analytical method to confirm the purity of this intermediate is not merely a quality control measure but a critical component of regulatory compliance and patient safety. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

HPLC Method Validation: A Framework for Trustworthiness

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For the purity determination of this compound, this involves a series of experiments to assess the performance of the HPLC method. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5]

The core validation parameters that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: A Step-by-Step Guide to HPLC Validation

This section details a comprehensive, step-by-step protocol for the validation of an HPLC method for determining the purity of this compound.

Materials and Instrumentation
  • Analyte: this compound reference standard of known purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine-based compounds.[6][7]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) is often effective for separating polar compounds and their impurities.[7][8][9]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration.[9]

Chromatographic Conditions (Example)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: A workflow diagram illustrating the sequential steps in HPLC method validation.

Detailed Validation Procedures and Acceptance Criteria
Validation ParameterExperimental ProcedureAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if applicable), reference standard, and sample solutions. Spike the sample with known impurities and degradants.The peak for the analyte should be pure and well-resolved from any other peaks. Peak purity analysis (e.g., using a diode array detector) should confirm no co-eluting peaks.
Linearity Prepare at least five concentrations of the reference standard over the expected working range (e.g., 50-150% of the target concentration). Plot the peak area response versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.As per linearity, accuracy, and precision.
Accuracy Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). This can be done by spiking a placebo with known amounts of the analyte or by comparing with a well-characterized reference material.The percent recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, use the standard deviation of the response and the slope of the calibration curve.Visually identifiable and reproducible.
Robustness Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).The system suitability parameters should remain within acceptable limits. The results should not be significantly affected by the variations.
System Suitability Inject a standard solution multiple times (e.g., five or six replicates) before starting the analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas ≤ 2.0%.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the predominant technique for purity analysis of pharmaceutical intermediates, other methods can be considered for specific applications or as complementary techniques.

TechniquePrincipleAdvantages for this compoundDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities. High sensitivity and quantitative accuracy. Versatile for a wide range of compounds.Requires solvent consumption. Can be more complex to develop and validate than some other methods.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities, such as residual solvents.[2] Highly sensitive.The analyte must be volatile or be made volatile through derivatization. High temperatures can cause degradation of thermally labile compounds.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency. Low sample and reagent consumption.[10][11] Can be a good alternative for compounds that are difficult to separate by HPLC.Can have lower sensitivity and reproducibility compared to HPLC. More susceptible to matrix effects.
UV-Visible Spectrophotometry Measurement of the absorption of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective for quantitative analysis if the analyte is the only absorbing species.[12]Lacks the specificity to separate and quantify individual impurities. Not suitable for complex mixtures.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Technique_Selection Start Purity Analysis of This compound IsComplexMixture Is the sample a complex mixture with potential impurities? Start->IsComplexMixture HPLC HPLC (Primary Choice) IsComplexMixture->HPLC Yes UV_Vis UV-Vis Spectrophotometry (For simple quantification) IsComplexMixture->UV_Vis No IsVolatile Are volatile impurities (e.g., residual solvents) a primary concern? IsCharged Is the analyte ionic and difficult to separate by other means? IsVolatile->IsCharged No GC Gas Chromatography (GC) (Complementary) IsVolatile->GC Yes CE Capillary Electrophoresis (CE) (Alternative) IsCharged->CE Yes HPLC->IsVolatile Consider also

Caption: A decision tree for selecting an analytical technique for purity determination.

Conclusion: Ensuring Quality and Compliance

The validation of an HPLC method for the purity determination of this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By adhering to the principles outlined in this guide and referencing authoritative guidelines such as ICH Q2(R1) and USP General Chapter <621>, researchers and drug development professionals can establish a self-validating system that ensures the reliability of their analytical data.[13][14][15][16] While HPLC remains the cornerstone for this application, a comprehensive understanding of alternative techniques allows for a more holistic and robust approach to impurity profiling.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • USP <621> Chromatography - DSDP Analytics . [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . [Link]

  • Quality Guidelines - ICH . [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare . [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals . [Link]

  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org . [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci . [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews . [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography . [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies . [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 . [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate . [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia . [Link]

  • 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 . [Link]

  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS . [Link]

  • 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188) - AERU . [Link]

Sources

A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical development. We will explore the fundamental principles of qNMR, present a validated experimental protocol, and objectively compare its performance against established chromatographic techniques such as HPLC-UV and LC-MS. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and accurate methods for molecular quantification.

The Principle and Power of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from most other analytical techniques. Its power lies in a simple, fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2][3] This relationship allows qNMR to function as a primary ratio method of measurement, enabling the determination of a substance's purity or concentration by comparing its NMR signal integral to that of a certified reference material (the internal standard), without the need for an identical standard of the analyte itself.[2]

Unlike chromatographic methods that rely on compound-specific response factors and calibration curves, qNMR offers absolute quantification.[1][2] This characteristic provides significant advantages, including:

  • Versatility: The technique is applicable to nearly any organic compound that can be dissolved in a suitable deuterated solvent.[1]

  • Non-Destructive Analysis: The sample can be recovered and used for further analyses after the measurement is complete.[2]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and rich structural information, confirming the identity of the analyte simultaneously.[4]

  • Traceability: By using a certified reference material as an internal standard, results can be made directly traceable to the International System of Units (SI).[2]

These features have led to the wide acceptance of qNMR in pharmaceutical analysis for the purity assessment of active pharmaceutical ingredients (APIs), intermediates, and reference standards.[4][5] Its utility is recognized and detailed in pharmacopeial chapters such as USP General Chapter <761> and European Pharmacopoeia Chapter 2.2.46.[6][7]

Experimental Protocol: qNMR Analysis of this compound

This section details a self-validating protocol for determining the purity of this compound. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Part A: Method Planning and Rationale
  • Selection of the Internal Standard (IS): The choice of IS is paramount for accurate qNMR. An ideal standard must be of high, certified purity (≥99.5%), chemically stable, readily soluble in the chosen solvent, and possess NMR signals that do not overlap with the analyte's signals.[8][9] For this analysis, Maleic acid is selected. It is available as a certified reference material, is highly soluble in DMSO-d₆, and its two equivalent vinylic protons produce a sharp singlet in a relatively clear region of the spectrum (around 6.3 ppm), far from the expected signals of the analyte.

  • Selection of the Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for analysis.[5][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the carboxylic acid analyte and the maleic acid standard. Its residual proton signal (at ~2.50 ppm) does not interfere with the signals chosen for quantification.

  • Selection of Quantification Signals: To ensure accuracy, signals chosen for integration must be well-resolved, baseline-separated, and free from any overlap with impurity or solvent signals.

    • Analyte: The proton at position 4 or 6 of the pyridine ring of this compound is a suitable candidate. These are expected to be sharp singlets or narrow doublets in a region between 8-9 ppm.

    • Internal Standard (Maleic Acid): The singlet corresponding to the two vinylic protons (H-2, H-3) at ~6.3 ppm is used for quantification.

Part B: Sample Preparation

Accurate weighing is critical as any error directly impacts the final purity calculation.[10] A 1:1 molar ratio between the analyte and the standard is targeted to optimize integration accuracy.[5]

  • Using a calibrated analytical microbalance, accurately weigh approximately 20 mg of this compound into a clean glass vial. Record the mass precisely.

  • Accurately weigh approximately 10 mg of certified Maleic acid (purity ≥ 99.5%) into the same vial. Record the mass precisely.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Secure the vial cap and ensure complete dissolution of both components by gentle vortexing or sonication. The solution should be clear and free of particulates.

  • Transfer approximately 0.6 mL of the final solution into a clean, dry 5 mm NMR tube.

Part C: NMR Data Acquisition

Data acquisition parameters must be carefully selected to ensure that the resulting spectrum is truly quantitative. The experiment should be performed on a well-qualified NMR spectrometer (e.g., 400 MHz or higher).[5][11]

  • Instrument Setup: Tune and match the probe for the sample. Perform shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on a Bruker instrument).[5]

    • Pulse Angle: Set to a 90° flip angle to ensure maximum and uniform excitation of all signals.[5]

    • Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being integrated (both analyte and IS).[12] A conservative delay of 30 seconds is recommended to ensure full relaxation and prevent signal saturation, which would lead to integration errors.[12]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

    • Receiver Gain (RG): Set the receiver gain to a level that maximizes dynamic range without causing signal clipping (ADC overflow).

Part D: Data Processing and Purity Calculation

Careful, manual processing of the acquired Free Induction Decay (FID) is recommended for the highest precision.[5]

  • Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz) to improve S/N. Perform a Fourier Transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a multipoint baseline correction across the entire spectrum, ensuring a flat baseline, especially around the integrated signals.

  • Integration: Manually define the integral regions for the selected analyte signal and the maleic acid singlet.

  • Calculation: The purity of the analyte is calculated using the following equation[5]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte : Integral area of the selected analyte signal.

    • I_std : Integral area of the internal standard signal.

    • N_analyte : Number of protons giving rise to the selected analyte signal (e.g., 1H).

    • N_std : Number of protons giving rise to the internal standard signal (2H for maleic acid).

    • M_analyte : Molar mass of the analyte (229.62 g/mol ).

    • M_std : Molar mass of the internal standard (116.07 g/mol for maleic acid).

    • m_analyte : Mass of the analyte weighed.

    • m_std : Mass of the internal standard weighed.

    • P_std : Purity of the internal standard (as a percentage from the certificate).

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the qNMR experiment from conception to final result.

qNMR_Workflow cluster_planning Part A: Method Planning cluster_prep Part B: Sample Preparation cluster_acq Part C: Data Acquisition cluster_proc Part D: Data Processing plan1 Select Analyte Signal (e.g., Pyridine H-4/H-6) prep1 Accurate Weighing (Analyte & Standard) plan1->prep1 plan2 Select Internal Standard (Maleic Acid) plan2->prep1 plan3 Select Solvent (DMSO-d6) prep2 Dissolution in Solvent plan3->prep2 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Qualification (Shimming, Tuning) prep3->acq1 acq2 Set Key Parameters (d1 ≥ 5*T1, 90° Pulse) acq1->acq2 acq3 Acquire Data (High S/N) acq2->acq3 proc1 Manual Processing (Phasing, Baseline Correction) acq3->proc1 proc2 Signal Integration proc1->proc2 proc3 Purity Calculation proc2->proc3 Result Final Purity Result proc3->Result

Caption: A streamlined workflow for qNMR analysis.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like HPLC-UV and LC-MS. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the availability of reference standards.

Performance Metrics Comparison
FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS
Principle Primary ratio method based on nuclear properties.Comparative, based on UV absorbance relative to a standard.Comparative, based on ion intensity relative to a standard.
Standard Requirement Any certified standard with non-overlapping signals.[2][9]Requires a well-characterized standard of the specific analyte.Requires a standard of the specific analyte, often isotopically labeled.
Calibration Curve Not required for absolute quantification.[1][2]Required; response can be non-linear outside a defined range.Required; response can be affected by matrix effects and saturation.
Selectivity Excellent; high spectral resolution distinguishes structurally similar compounds.Good; depends on chromatographic separation. Co-elution is possible.Excellent; combines chromatographic separation with mass-to-charge ratio specificity.
Sensitivity (LOD/LOQ) Moderate (typically low mg to high µg range).[13]High (typically low µg to ng range).[14]Very High (typically ng to pg range).[15]
Sample Preparation Simple; typically involves only weighing and dissolution.[13]Can be more complex; may require filtration, extraction, or derivatization.Often requires extensive sample cleanup to minimize matrix effects.
Analysis Time ~10-15 minutes per sample for acquisition.[1]5-30 minutes per sample, plus time for column equilibration.Similar to HPLC, but method development can be more extensive.
Destructive? No , sample is fully recoverable.[2]Yes , sample is consumed.Yes , sample is consumed.
Information Provided Quantitative and Structural Quantitative Quantitative and Mass
Environmental Impact Low solvent consumption (typically <1 mL per sample).[13]Higher solvent consumption (several mL per sample).Higher solvent consumption.
Expert Insights: Choosing the Right Tool for the Job
  • When to Choose qNMR: qNMR is the gold standard for the certification of new chemical entities and reference materials where an identical, pre-certified standard does not exist. It is also exceptionally useful for rapid purity checks during process development and for materials that lack a strong UV chromophore, making HPLC-UV analysis difficult. Its non-destructive nature is a significant advantage when working with precious or limited quantities of material.[2]

  • When to Choose HPLC-UV: HPLC-UV is the workhorse of quality control (QC) laboratories for routine analysis of known compounds.[13] Once a method is validated, it offers high throughput, excellent precision, and is cost-effective for analyzing large numbers of samples against a known reference standard.

  • When to Choose LC-MS: LC-MS is the undisputed choice for trace-level quantification, especially in complex biological or environmental matrices.[15][16] Its superior sensitivity and selectivity are essential for impurity profiling, metabolite identification, and pharmacokinetic studies where analyte concentrations are extremely low.

Logical Framework for Technique Selection

The decision to use qNMR, HPLC, or LC-MS is a function of the analytical target profile. The diagram below outlines a logical decision-making process.

Technique_Selection Start Define Analytical Goal q1 Absolute Quantification or Standard Certification? Start->q1 q2 Trace Level Analysis (<100 ng/mL)? q1->q2 No Res_qNMR Use qNMR q1->Res_qNMR Yes q3 Routine QC with Existing Standard? q2->q3 No Res_LCMS Use LC-MS q2->Res_LCMS Yes q3->Res_qNMR No (e.g., No chromophore) Res_HPLC Use HPLC-UV q3->Res_HPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate method for the analysis of this compound. As a primary analytical technique, it offers direct quantification without the need for analyte-specific calibration standards, making it an invaluable tool for reference material certification and purity determination in research and development. While HPLC-UV remains the industry standard for high-throughput routine QC and LC-MS excels in trace analysis, qNMR provides a unique combination of quantitative accuracy, structural confirmation, and methodological simplicity. By understanding the distinct advantages and limitations of each technique, scientists can confidently select the most appropriate and scientifically sound method to meet their analytical objectives.

References

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2023). YouTube. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. (2012). PMC. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]

  • New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. (2023). gmp-compliance.org. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. [Link]

  • How do I choose a reference standard for my Q-NMR analysis?. (2022). Chemistry LibreTexts. [Link]

  • an important general chapter: ph. eur. 2.2.46 and harmonized text. (n.d.). Aschimfarma. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016). ResearchGate. [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017). Phenomenex. [Link]

  • Quantitative NMR vs. LC–MS — complementary techniques [Video]. (2023). YouTube. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2017). PMC - NIH. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests several potential disconnection points, leading to a few logical synthetic strategies. The primary challenge lies in the selective introduction of the three different substituents—a chlorine atom, an ethoxycarbonyl group, and a carboxylic acid—at the 2, 3, and 5 positions of the pyridine ring.

G cluster_route1 Route 1: Late-Stage Carboxylation cluster_route2 Route 2: Pyridine Ring Formation cluster_route3 Route 3: Functional Group Interconversion target 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid route1_start 2,3,5-Trichloropyridine route1_mid1 Ethyl 5,6-dichloronicotinate route1_start->route1_mid1 Carbonylation/Esterification route1_mid2 Ethyl 3-chloro-5-(ethoxycarbonyl)picolinate route1_mid1->route1_mid2 Selective Reduction/Substitution route1_mid2->target Oxidation/Hydrolysis route2_start Substituted Acrylonitrile & Diethyl Malonate route2_mid1 Substituted Dihydropyridine route2_start->route2_mid1 Hantzsch-type Condensation route2_mid2 Ethyl 3-chloro-5-cyano-2-hydroxypyridine- (and subsequent functionalization) route2_mid1->route2_mid2 Aromatization & Chlorination route2_mid2->target Esterification & Hydrolysis route3_start 3,5-Dichloropyridine-2-carbonitrile route3_mid1 Ethyl 3,5-dichloropicolinate route3_start->route3_mid1 Hydrolysis & Esterification route3_mid2 Ethyl 5-chloro-3-(substituted)-2-carboxylate route3_mid1->route3_mid2 Selective Nucleophilic Substitution route3_mid2->target Functional Group Manipulation

Route 1: Synthesis from Polychlorinated Pyridines

This approach leverages the differential reactivity of the chlorine atoms on a polychlorinated pyridine scaffold, such as 2,3,5-trichloropyridine, to sequentially introduce the desired functional groups.

Workflow

G start 2,3,5-Trichloropyridine step1 Selective carbonylation or Grignard formation at C2 start->step1 intermediate1 Ethyl 2,5-dichloro-3-pyridinecarboxylate step1->intermediate1 step2 Selective reduction of C6-Cl or nucleophilic substitution intermediate1->step2 intermediate2 Ethyl 3-chloro-5-ethoxycarbonylpicolinate step2->intermediate2 step3 Oxidation of a precursor or hydrolysis of a nitrile intermediate2->step3 end_product This compound step3->end_product

Experimental Protocol

Step 1: Synthesis of Ethyl 3,5-dichloropicolinate

A potential starting material is 3,5-dichloropyridine-2-carboxylic acid, which can be esterified to its ethyl ester. A general procedure for the esterification of a pyridine carboxylic acid involves reaction with thionyl chloride to form the acid chloride, followed by treatment with ethanol.[1]

  • Suspend 3,5-dichloropyridine-2-carboxylic acid in a suitable solvent like toluene.

  • Add thionyl chloride and heat the mixture under reflux.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in ethanol and heat under reflux to form the ethyl ester.

  • Purify the product by distillation or chromatography.

Step 2: Selective Substitution at the 5-position

The chlorine at the 5-position is more susceptible to nucleophilic substitution than the one at the 3-position. A nucleophilic substitution with sodium ethoxide could introduce the ethoxy group. However, a more controlled approach might involve a palladium-catalyzed carbonylation to introduce the ethoxycarbonyl group directly, a reaction demonstrated on similar pyridine systems.[2]

Step 3: Introduction of the Carboxylic Acid at the 2-position

This is the most challenging step. If the starting material was 2,3,5-trichloropyridine, a selective lithiation or Grignard formation at the more reactive 2-position, followed by quenching with carbon dioxide, could be envisioned. Alternatively, if a precursor with a methyl or formyl group at the 2-position is used, it could be oxidized to the carboxylic acid.

Data Comparison
ParameterStep 1 (Esterification)Step 2 (Substitution)Step 3 (Carboxylation)Overall Yield
Typical Yield >90%[1]50-70% (estimated)40-60% (estimated)18-38% (estimated)
Reagents Thionyl chloride, EthanolSodium ethoxide or CO/Pd catalystn-BuLi/CO2 or Oxidizing agent
Conditions RefluxElevated temperature/pressureLow temperature for lithiation
Expertise & Trustworthiness

This route is conceptually straightforward but presents significant challenges in achieving the desired regioselectivity, especially in the functionalization of the 2 and 5 positions. The reactivity of the chloro-substituents is influenced by the electronic effects of the other groups on the ring, which can lead to mixtures of products. While similar transformations have been reported, the specific combination of substituents in the target molecule may lead to unforeseen difficulties.[3]

Route 2: De Novo Pyridine Ring Synthesis

This approach involves constructing the substituted pyridine ring from acyclic precursors. A modified Hantzsch-type pyridine synthesis is a plausible strategy.

Workflow

G start Ethyl (E)-2-cyano-3-ethoxyacrylate + 3-amino-2-chloroacrylonitrile step1 Cyclocondensation start->step1 intermediate1 Ethyl 2-amino-3,5-dicyano-6-chloropyridine-4-carboxylate step1->intermediate1 step2 Diazotization & Sandmeyer reaction intermediate1->step2 intermediate2 Ethyl 3,6-dichloro-2,5-dicyanopyridine-4-carboxylate step2->intermediate2 step3 Selective hydrolysis and decarboxylation intermediate2->step3 end_product This compound step3->end_product

Experimental Protocol

Step 1: Cyclocondensation

A multi-component reaction between an enamine or enone, an active methylene compound, and an ammonia source can be used to construct the dihydropyridine ring, which is then oxidized to the pyridine. For the target molecule, a reaction between a suitable 1,3-dicarbonyl compound, a cyanating agent, and an amino-chloro-acrylate derivative could be a potential starting point.

Step 2: Aromatization and Chlorination

The initially formed dihydropyridine would require aromatization, typically with an oxidizing agent. Subsequent chlorination might be necessary if the chloro-substituent is not introduced during the ring formation.

Step 3: Functional Group Manipulation

The cyano group, often used in pyridine synthesis, can be hydrolyzed to a carboxylic acid.[4] The ester group at the 5-position would need to be stable to these hydrolysis conditions, or a differential protection strategy would be required.

Data Comparison
ParameterStep 1 (Cyclocondensation)Step 2 (Aromatization/Chlorination)Step 3 (Hydrolysis)Overall Yield
Typical Yield 40-60% (estimated)70-90% (estimated)80-95%[5]22-51% (estimated)
Reagents Acrylate derivatives, ammonia sourceOxidizing agent (e.g., HNO3), Chlorinating agent (e.g., SO2Cl2)Strong acid or base
Conditions RefluxVariesHarsh (reflux in strong acid/base)
Expertise & Trustworthiness

Ring-forming strategies offer a high degree of flexibility in introducing the desired substituents. However, they can be lengthy and may suffer from low yields in the initial cyclization step. The regiochemical outcome of the condensation can also be a significant issue, potentially leading to a mixture of isomers that are difficult to separate. The harsh conditions often required for hydrolysis of the nitrile could potentially affect the ethyl ester.

Route 3: Functional Group Interconversion from a Pre-functionalized Pyridine

This strategy starts with a pyridine ring that already contains some of the required functional groups or their precursors and then elaborates them to the final product. A plausible starting material would be a di-substituted pyridine like ethyl 2-chloronicotinate.

Workflow

G start Ethyl 2-chloronicotinate step1 Directed ortho-metalation and carboxylation start->step1 intermediate1 Diethyl 2-chloropyridine-3,5-dicarboxylate step1->intermediate1 step2 Selective hydrolysis of the 3-ester intermediate1->step2 end_product This compound step2->end_product

Experimental Protocol

Step 1: Synthesis of Diethyl 2-chloropyridine-3,5-dicarboxylate

Starting from commercially available ethyl 2-chloronicotinate, a directed ortho-metalation approach could be used to introduce the second ester group. The chlorine at the 2-position and the ester at the 3-position would direct a strong base like lithium diisopropylamide (LDA) to deprotonate the 4-position. Subsequent reaction with diethyl carbonate would introduce the second ester group.

Step 2: Selective Hydrolysis

The final step would involve the selective hydrolysis of the ester at the 2-position to the carboxylic acid. The steric hindrance around the 2-position, being flanked by the chloro and the bulky ester group, might allow for selective hydrolysis of the less hindered ester at the 5-position under carefully controlled conditions. However, achieving high selectivity can be challenging.

Data Comparison
ParameterStep 1 (Directed Metalation)Step 2 (Selective Hydrolysis)Overall Yield
Typical Yield 50-70% (estimated)30-50% (selectivity is an issue)15-35% (estimated)
Reagents LDA, Diethyl carbonateLiOH or other bases in controlled stoichiometry
Conditions Low temperature (-78 °C)Room temperature or slightly elevated
Expertise & Trustworthiness

This route is elegant in its directness but relies on a challenging selective hydrolysis step. Achieving high selectivity between two similar ester groups on the same molecule is often difficult and can lead to a mixture of the desired product, the diacid, and unreacted starting material, necessitating difficult purification. The directed metalation step also requires strictly anhydrous conditions and careful temperature control.

Conclusion

The synthesis of this compound is a non-trivial task that can be approached from several different strategic directions.

  • Route 1 (from Polychlorinated Pyridines) offers a convergent approach but is likely to be hampered by regioselectivity issues in the substitution and carboxylation steps.

  • Route 2 (De Novo Ring Synthesis) provides flexibility but may involve more steps and potentially harsh conditions for functional group transformations, which could impact the overall yield.

  • Route 3 (Functional Group Interconversion) is potentially the shortest route but hinges on a challenging selective hydrolysis step that could significantly lower the overall yield and complicate purification.

For an industrial-scale synthesis, Route 1 might be the most attractive if the regioselectivity challenges can be overcome through careful optimization of reaction conditions, as starting materials like trichloropyridine are readily available. For laboratory-scale synthesis and analogue preparation, the flexibility of Route 2 could be advantageous. Route 3 presents an interesting academic challenge in selective transformations.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, cost of starting materials, and the desired purity of the final product. Further experimental investigation is required to validate and optimize these proposed pathways.

References

  • Benchchem. (n.d.). Synthesis routes of Ethyl chloronicotinate. Retrieved from Benchchem website.[1]

  • Google Patents. (2019). Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. CN109836376A.
  • Google Patents. (2014).
  • European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2.
  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WO2021105399A1.
  • Google Patents. (2002).
  • Google Patents. (2017). Method for preparing pyridylpyrazolidone carboxylic acid compound. WO2017114121A1.
  • Google Patents. (2021).
  • Google Patents. (1994).
  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chem-Impex. (n.d.). Ethyl 6-chloronicotinate.
  • Google Patents. (2014). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • PubChem. (n.d.). Ethyl 6-chloronicotinate.
  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Biosynth. (n.d.). 3-Chloro-5-cyano-2-pyridinecarboxylic acid.
  • Google Patents. (1981). Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid. JPS56169672A.
  • Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • RSC Publishing. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Chloro vs. 3-Bromo-Pyridine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Picolinic Acids in Drug Discovery

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, pyridine-2-carboxylic acids (picolinic acids) and their halogenated derivatives serve as exceptionally versatile building blocks. Their strategic value lies in their capacity to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[1][2]

This guide provides an in-depth comparative analysis of two common, yet distinct, building blocks: 3-chloro-pyridine-2-carboxylic acid and 3-bromo-pyridine-2-carboxylic acid. The choice between a chloro or bromo substituent at the 3-position is a critical decision in synthetic design, directly impacting reaction efficiency, catalyst selection, and overall cost. For researchers and drug development professionals, understanding the nuanced differences in their reactivity is key to optimizing synthetic routes and accelerating the discovery pipeline.

Pillar 1: The Theoretical Framework of Reactivity

The reactivity of these substrates in cross-coupling reactions is governed by a confluence of electronic effects, steric factors, and fundamental bond energetics. The catalytic cycle for most palladium-catalyzed couplings involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3][4][5] The initial oxidative addition step, where the carbon-halogen bond is broken and a new bond with the palladium catalyst is formed, is often the rate-determining step and is most sensitive to the nature of the halogen.[6][7][8]

Electronic and Steric Landscape
  • Inductive vs. Resonance Effects: Both chlorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the pyridine ring.[9] This effect decreases the electron density of the ring and the C-X bond, making the carbon atom more electrophilic. Conversely, as halogens, they possess lone pairs that can be donated into the π-system, a positive resonance effect (+R).[9] For halogens, the inductive effect typically dominates. The slightly lower electronegativity of bromine compared to chlorine means it is a marginally weaker inductive withdrawer.

  • Steric Hindrance: The bromine atom is larger than the chlorine atom (van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). Positioned at the 3-position, adjacent to the carboxylic acid group, this difference in steric bulk can influence the approach of the bulky palladium catalyst complex and may affect the torsional angle of the carboxylic acid group relative to the ring.[10][11]

The Decisive Factor: Carbon-Halogen Bond Strength

The most significant differentiator is the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond.

BondAverage Bond Dissociation Energy (kcal/mol)
C-Cl (Aryl)~96
C-Br (Aryl)~81

This ~15 kcal/mol difference is substantial and directly translates to a lower activation energy for the oxidative addition of the C-Br bond to the Pd(0) catalyst.[6] Consequently, 3-bromo-pyridine-2-carboxylic acid is expected to react faster and under milder conditions than its 3-chloro counterpart.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The theoretical differences in bond strength and electronics manifest clearly in the practical application of these building blocks in palladium-catalyzed reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[12][13] The general trend observed is that aryl bromides are significantly more reactive than aryl chlorides.

Reactivity Synopsis:

  • 3-Bromo-Pyridine-2-Carboxylic Acid: Typically undergoes Suzuki coupling with high efficiency under a broad range of "standard" conditions. It often requires lower catalyst loadings, lower temperatures, and shorter reaction times. Common catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

  • 3-Chloro-Pyridine-2-Carboxylic Acid: Coupling this substrate is more challenging.[14][15] It necessitates more specialized and highly active catalyst systems. These often feature electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition of the C-Cl bond.[16] Higher temperatures and longer reaction times are generally required.

Comparative Data Summary (Illustrative)

Parameter3-Bromo-Pyridine-2-CA3-Chloro-Pyridine-2-CARationale
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / XPhos, Pd-PEPPSI-IPrChloro-substrate requires a more active catalyst to break the stronger C-Cl bond.[16]
Typical Temperature 80-100 °C100-120 °CHigher energy is needed to overcome the activation barrier for C-Cl oxidative addition.
Reaction Time 2-12 hours12-24 hoursSlower rate of the rate-determining oxidative addition step for the chloride.
Yield Generally Good to ExcellentModerate to Good (highly condition-dependent)The bromide's higher reactivity leads to more efficient conversion.
Side Reactions Potential for protodeboronation of the boronic acid.Increased risk of catalyst decomposition and side reactions due to harsher conditions.
B. Buchwald-Hartwig Amination: The Gateway to C-N Linkages

Forming C-N bonds via Buchwald-Hartwig amination is another critical transformation where the C-X bond reactivity is paramount.[17][18][19][20] The principles mirror those of the Suzuki coupling.

Reactivity Synopsis:

  • 3-Bromo-Pyridine-2-Carboxylic Acid: Readily participates in amination reactions with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig ligands (e.g., BINAP, Xantphos).[5] The reactions are often robust and high-yielding.

  • 3-Chloro-Pyridine-2-Carboxylic Acid: Requires the use of state-of-the-art, sterically hindered biarylphosphine ligands (e.g., G3/G4 ligands like BrettPhos, AdBrettPhos) that are specifically designed to facilitate the oxidative addition of aryl chlorides. The choice of base and solvent is also more critical for success.

Pillar 3: Self-Validating Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-Pyridine-2-Carboxylic Acid

This protocol describes a typical procedure for coupling 3-bromo-pyridine-2-carboxylic acid with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-pyridine-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq.).

  • Solvent Addition & Degassing: Add a 3:1 mixture of dioxane and water (to a concentration of ~0.1 M with respect to the limiting reagent). Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vial in a preheated heating block at 90 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~3-4 with 1N HCl to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-Pyridine-2-Carboxylic Acid

This protocol employs a more advanced catalyst system required for the less reactive chloro-substrate.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add 3-chloro-pyridine-2-carboxylic acid (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.) to an oven-dried reaction vial with a stir bar.

  • Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq.).

  • Assembly: Remove the vials from the glovebox. Add the catalyst to the reagent vial under a positive flow of argon.

  • Solvent Addition: Add anhydrous toluene (to a concentration of ~0.2 M).

  • Reaction: Seal the vial and place it in a preheated heating block at 110 °C. Stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~4-5. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by an appropriate method (chromatography or crystallization).

Visualizing the Mechanistic Workflow

Understanding the core steps of the catalytic cycle is crucial for troubleshooting and optimization.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_TS Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OA_TS + Ar-X PdII Ar-Pd(II)(X)L₂ OA_TS->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetalation + R-B(OH)₂ or R₂NH PdII_Nu Ar-Pd(II)(Nu)L₂ Transmetalation->PdII_Nu RE_TS Reductive Elimination PdII_Nu->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Ar-Nu Desired Product RE_TS->Product

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Reactivity_Comparison start Select Halopyridine Substrate bromo 3-Bromo-Pyridine-2-CA start->bromo chloro 3-Chloro-Pyridine-2-CA start->chloro bromo_bond Weaker C-Br Bond (~81 kcal/mol) bromo->bromo_bond bromo_conditions Milder Conditions (Lower Temp, Shorter Time) bromo_bond->bromo_conditions bromo_catalyst Standard Pd Catalysts (e.g., Pd(dppf)Cl₂) bromo_conditions->bromo_catalyst bromo_outcome Higher Reactivity & Generally Higher Yield bromo_catalyst->bromo_outcome chloro_bond Stronger C-Cl Bond (~96 kcal/mol) chloro->chloro_bond chloro_conditions Harsher Conditions (Higher Temp, Longer Time) chloro_bond->chloro_conditions chloro_catalyst Specialized, Active Catalysts (e.g., Buchwald Ligands) chloro_conditions->chloro_catalyst chloro_outcome Lower Reactivity & Requires Optimization chloro_catalyst->chloro_outcome

Sources

A Comparative Guide to the Biological Activity Screening of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering objective analysis, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

The pyridine carboxylic acid framework is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1][2] Derivatives of this structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] This document focuses on the screening methodologies used to identify and characterize these activities, providing a comparative analysis of reported data for various derivatives and the detailed experimental workflows required to validate them.

Section 1: Antimicrobial Activity Screening

Pyridine derivatives have shown significant potential as antimicrobial agents, with various synthesized compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[3][6][7] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9][10][11]

Comparative Performance of Pyridine Derivatives

The antimicrobial efficacy of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the performance of select derivatives from recent studies, highlighting their potency against representative pathogens.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyridyl-amidrazone Isatin (2a₃) Staphylococcus aureus4Ciprofloxacin-[12]
Escherichia coli32Ciprofloxacin-[12]
Pyridyl-amidrazone Isatin (2a₂) Candida albicans16Fluconazole-[12]
Ru-benzene Complex (C5) Staphylococcus aureus0.63--[7]
Escherichia coli0.63--[7]
Ru-toluene Complex (C8) Candida albicans0.31--[7]

Note: Direct comparison between studies should be made with caution due to potential variations in assay conditions and bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of a test compound, a crucial step in antimicrobial screening.[8][9][13] The causality behind this choice is its efficiency and suitability for screening multiple compounds in a 96-well format, providing quantitative and reproducible results.

Workflow for Antimicrobial Screening (MIC Assay)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions D Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->D B Culture Microorganisms (e.g., Mueller-Hinton Broth) C Standardize Inoculum (e.g., to 0.5 McFarland) B->C E Inoculate Wells with Standardized Bacterial Suspension C->E D->E F Incubate Plate (e.g., 37°C for 18-24h) E->F G Visually Inspect for Turbidity (Bacterial Growth) F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi according to the manufacturer's instructions.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Assay Plate Preparation:

    • Dispense 50 µL of sterile broth into wells A1 through A12 and B1 through H11 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (prepared in broth) to well A1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well A1 to A2, A2 to A3, and so on, up to well A10. Discard 50 µL from well A10.

    • Well A11 serves as a positive control (broth + inoculum, no compound), and well A12 serves as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells A1 through A11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

  • Result Interpretation:

    • Following incubation, examine the plate for visible turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Section 2: Anticancer Activity Screening

The pyridine scaffold is integral to several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic potential against various cancer cell lines.[1][4][14] Screening for anticancer activity typically involves in vitro cytotoxicity assays that measure a compound's ability to reduce cell viability or induce cell death.

Comparative Performance of Pyridine Derivatives

The effectiveness of these compounds often varies significantly between different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Zn Complex (VI) SMMC-7721 (Hepatocellular Carcinoma)21.80--[4]
Dihydropyridine (3a) HCT-15 (Colon Cancer)7.94Cisplatin10.3[15]
Dihydropyridine (3b) HCT-15 (Colon Cancer)9.24Gefitinib11.4[15]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for assessing cell metabolic activity and, by extension, cell viability.[16][17] Its selection is justified by its reliability and high-throughput capability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is directly proportional to the number of living cells.[17]

Workflow for Anticancer Screening (MTT Assay)

MTT_Workflow cluster_prep Cell Culture & Seeding cluster_assay Treatment & Assay cluster_analysis Data Analysis A Culture Cancer Cells (e.g., DMEM + 10% FBS) B Trypsinize and Count Cells (Hemocytometer) A->B C Seed Cells into 96-well Plate and Incubate for 24h B->C D Treat Cells with Serial Dilutions of Test Compound for 48-72h C->D E Add MTT Reagent (e.g., 20 µL of 5 mg/mL) D->E F Incubate for 3-4h (Formazan Crystal Formation) E->F G Add Solubilizing Agent (e.g., DMSO, isopropanol) F->G H Read Absorbance (e.g., 570 nm) G->H I Calculate % Viability and Determine IC50 Value H->I

Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) at 37°C and 5% CO₂.

    • Harvest sub-confluent cells using trypsin, and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Anti-inflammatory Activity Screening

The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes.[18][19] Pyridine derivatives have been investigated as potential COX inhibitors.[1][5] The two main isoforms, COX-1 and COX-2, are responsible for prostaglandin synthesis. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[19] Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.

Comparative Performance of Pyridine Derivatives

Screening involves determining the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity. The selectivity index (SI), calculated as IC₅₀(COX-1) / IC₅₀(COX-2), indicates the preference for inhibiting COX-2. A higher SI value is desirable.

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Source
Isoxazole Derivative (C3) >1000.14>714[20]
Isoxazole Derivative (C5) >1000.12>833[20]
Isoxazole Derivative (C6) >1000.09>1111[20]
Indomethacin (Reference) 0.212.450.08[20]
Celecoxib (Reference) >1000.05>2000[20]

Note: The data above is for isoxazole derivatives, which are structurally related and serve as an example for COX inhibition screening. Data for the specific this compound derivatives would require targeted synthesis and testing.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a common method to screen for COX-1 and COX-2 inhibitors in vitro.[21][22] The rationale for this assay is its ability to directly measure the peroxidase activity of the COX enzyme, providing a quantitative measure of inhibition.

Mechanism of COX Inhibition

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs Catalyzes Conversion Inhibitor Pyridine Derivative (Test Compound) Inhibitor->COX Blocks Activity

Caption: Simplified pathway of COX enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare solutions of heme cofactor, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.[21]

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

    • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately add 10 µL of the colorimetric probe solution.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode. The rate of color development is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value for both COX-1 and COX-2.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). NIH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated is
  • Antimicrobial Susceptibility Testing - St
  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Emedicine.medscape.com.
  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic. (n.d.). OUP Academic.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022, July 7). YouTube.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (n.d.). Benchchem.
  • In Vitro Anticancer Activity Screening of Anticancer Agent 40: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.).
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. (2025, August 5).
  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. (2024, February 9). SpringerLink.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry. (n.d.).
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-Substituted Pyridine-2-Carboxylic Acids as Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-5-substituted pyridine-2-carboxylic acids, a significant class of synthetic auxin herbicides. We will explore the influence of various substituents on their herbicidal efficacy, drawing comparisons with related compounds and providing supporting experimental data and protocols for researchers in drug development and agrochemical science.

Introduction: The Significance of Pyridine-2-Carboxylic Acids in Agriculture

Pyridine-2-carboxylic acids, also known as picolinic acids, represent a cornerstone in the development of modern herbicides.[1] Their mode of action is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2] This class of herbicides is particularly effective against broadleaf weeds.[3]

The molecular target of these synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[4] The binding of an auxin, natural or synthetic, to this complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate growth.[4] Notably, many picolinate-based herbicides exhibit a selective and stronger binding affinity for the auxin signaling F-box protein 5 (AFB5) receptor compared to other TIR1/AFB proteins.[5][6][7]

The Core Scaffold: 3-Chloro-Pyridine-2-Carboxylic Acid

The presence of a chlorine atom at the 3-position of the pyridine ring is a common structural feature in many potent picolinic acid herbicides. This substitution pattern significantly influences the electronic properties and binding affinity of the molecule to its target receptor. This guide will focus on the impact of further substitutions at the 5-position of this core scaffold.

Structure-Activity Relationship at the 5-Position

While systematic studies focusing solely on the 5-position of the 3-chloropicolinic acid scaffold are limited in publicly available literature, valuable insights can be gleaned from broader studies on polysubstituted picolinic acids. The introduction of a substituent at the 5-position, often in conjunction with modifications at the 4- and 6-positions, has been shown to modulate herbicidal activity.

A notable example comes from the study of 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[3][8][9] In this series, the presence of a fluorine atom at the 5-position is a key feature of highly active compounds. Fluorine, being a small and highly electronegative atom, can influence the molecule's conformation, metabolic stability, and binding interactions within the receptor pocket.

The following table summarizes the herbicidal activity of a representative compound from this class against the model plant Arabidopsis thaliana and various weeds, in comparison to the commercial herbicide picloram.

Compound IDStructure (R = H)Target SpeciesIC50 (µM) or Inhibition %Reference
S202 4-amino-3-chloro-5-fluoro-6-(5-phenyl-1H-pyrazol-1-yl)picolinic acidArabidopsis thaliana78.4% inhibition at 0.5 µM[8]
Picloram 4-amino-3,5,6-trichloropicolinic acidArabidopsis thalianaLower inhibitory effect than S202[8]

The data indicates that the combination of a 5-fluoro substituent with a bulky aryl-pyrazolyl group at the 6-position can lead to exceptionally high herbicidal potency, surpassing that of established commercial herbicides.[8] The electron-withdrawing nature of the 5-fluoro group likely plays a crucial role in optimizing the electronic properties of the picolinic acid ring for enhanced receptor binding.

Comparative Analysis with Other Positions

To fully appreciate the role of the 5-substituent, it is essential to consider the SAR at other positions of the pyridine ring.

  • The 4-Position: An amino group at the 4-position is a common feature in many highly active picolinic acid herbicides, including picloram and aminopyralid.[10] This group is known to be critical for the molecule's interaction with the auxin receptor.

  • The 6-Position: The substituent at the 6-position has been a major focus of recent herbicide design.[2] Replacing the chlorine atom found in older herbicides like picloram with bulky aryl or heteroaryl groups has led to the development of new-generation herbicides with improved activity and a broader weed control spectrum.[1][3][4][5][6][7][9] The introduction of a substituted pyrazolyl ring at this position has proven to be a particularly successful strategy.[1][5]

The interplay between substituents at the 3, 4, 5, and 6-positions is therefore crucial in determining the overall herbicidal efficacy of a picolinic acid derivative.

Experimental Protocols

General Synthesis of 3-Chloro-5-substituted Pyridine-2-Carboxylic Acids

The synthesis of these compounds typically involves a multi-step process, starting from a suitably substituted pyridine precursor. A generalized synthetic route is outlined below.

Workflow for the Synthesis of 3-Chloro-5-substituted Pyridine-2-Carboxylic Acids

G start Substituted Pyridine step1 Chlorination at C3 start->step1 e.g., Cl2, SO2Cl2 step2 Introduction of Substituent at C5 step1->step2 Various methods depending on substituent step3 Carboxylation at C2 step2->step3 e.g., Grignard reaction followed by CO2 end_product 3-Chloro-5-substituted Pyridine-2-carboxylic Acid step3->end_product

Caption: Generalized synthetic workflow.

Step-by-step Protocol (Example for a 5-Fluoro derivative):

  • Chlorination: Start with a suitable pyridine derivative. Chlorination at the 3-position can be achieved using various chlorinating agents such as chlorine gas or sulfuryl chloride. The reaction conditions (solvent, temperature) need to be optimized based on the specific substrate.

  • Fluorination: Introduction of a fluorine atom at the 5-position can be accomplished through methods like the Balz-Schiemann reaction if starting from a 5-amino precursor, or by nucleophilic aromatic substitution with a fluoride source on an activated pyridine ring.

  • Carboxylation: The carboxylic acid group at the 2-position is typically introduced late in the synthesis. This can be done by metal-halogen exchange (e.g., using n-butyllithium) on a 2-halopyridine intermediate, followed by quenching with solid carbon dioxide.

  • Purification: The final product is purified by standard techniques such as recrystallization or column chromatography. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

Herbicidal Activity Assay (Root Growth Inhibition)

The herbicidal activity of the synthesized compounds is commonly assessed by measuring the inhibition of root growth in the model plant Arabidopsis thaliana.[3]

Workflow for Herbicidal Activity Assay

G start Synthesized Compound step1 Prepare Stock Solutions start->step1 step3 Plate seeds on agar medium containing the test compound step1->step3 step2 Sterilize Arabidopsis thaliana seeds step2->step3 step4 Incubate plates vertically step3->step4 step5 Measure root length after a set period step4->step5 step6 Calculate IC50 or % inhibition step5->step6

Caption: Workflow for root growth inhibition assay.

Step-by-step Protocol:

  • Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a solution of bleach and a surfactant, followed by several washes with sterile water.

  • Plating: The sterilized seeds are plated on a sterile agar medium (e.g., Murashige and Skoog medium) in Petri dishes. The medium is supplemented with various concentrations of the test compound. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are sealed and incubated vertically in a growth chamber under controlled conditions of light and temperature.

  • Measurement: After a defined period (e.g., 7-10 days), the plates are photographed, and the primary root length of the seedlings is measured using image analysis software.

  • Data Analysis: The root length in the presence of the test compound is compared to the solvent control. The concentration of the compound that causes 50% inhibition of root growth (IC50) is calculated.

Conclusion and Future Outlook

The structure-activity relationship of 3-chloro-5-substituted pyridine-2-carboxylic acids is complex, with the herbicidal activity being highly dependent on the interplay of substituents at multiple positions on the pyridine ring. While the 3-chloro and 4-amino groups are often considered essential for high potency, modifications at the 5- and 6-positions offer significant opportunities for the development of novel herbicides with improved efficacy and weed spectrum.

The introduction of a small, electron-withdrawing group like fluorine at the 5-position, in combination with a bulky aryl or heteroaryl group at the 6-position, appears to be a promising strategy for designing next-generation synthetic auxin herbicides. Future research should focus on a more systematic exploration of a wider range of substituents at the 5-position to build a more comprehensive QSAR model.[4][11][12] This will enable a more rational design of picolinic acid derivatives with optimized herbicidal properties and potentially novel modes of action.

References

  • Li, H., Wei, W., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • National Center for Biotechnology Information. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Feng, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. [Link]

  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]

  • Hackler, R. E., et al. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475-478. [Link]

  • ResearchGate. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Wang, G., et al. (2018). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Google Patents. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Wikipedia. (2023). Quantitative structure–activity relationship. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • National Center for Biotechnology Information. (2018). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. [Link]

  • ResearchGate. (2019). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]

Sources

A Comparative Spectroscopic Guide to Pyridine-2-Carboxylic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for pyridine-2-carboxylic acid (picolinic acid) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into how structural modifications influence spectroscopic signatures. The experimental protocols and comparative analyses herein are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Significance of Pyridine-2-Carboxylic Acid Analogs

Pyridine-2-carboxylic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science. As a metabolite of tryptophan, picolinic acid itself is implicated in neuroinflammatory and immunological processes.[1] Its analogs are of significant interest for their potential applications in catalysis, coordination chemistry, and as molecular switches.[2] A thorough understanding of their structural and electronic properties, as revealed through spectroscopy, is paramount for the rational design of new therapeutic agents and functional materials. This guide will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this important class of molecules.

General Experimental Workflow for Spectroscopic Analysis

A robust spectroscopic analysis workflow is crucial for obtaining high-quality, reproducible data. The following diagram outlines a generalized process applicable to the techniques discussed in this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Purification B Solvent Selection & Sample Dissolution A->B Purity Verification C Internal Standard Addition (for quantitative analysis) B->C D Instrument Calibration & Setup C->D Sample Injection/Placement E Spectroscopic Measurement D->E Optimized Parameters F Data Processing (e.g., Fourier Transform, Baseline Correction) E->F Raw Data G Spectral Interpretation & Peak Assignment F->G Processed Spectrum H Comparative Analysis with Analogs G->H Structural Insights

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For pyridine-2-carboxylic acid and its analogs, ¹H and ¹³C NMR provide precise information on the electronic environment of each nucleus, revealing the influence of substituent effects on the aromatic ring.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these compounds due to its excellent solubilizing power for polar carboxylic acids and its wide chemical shift window, which prevents solvent signals from obscuring important proton resonances. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the pyridine ring protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a high-resolution spectrometer, such as a Bruker Avance 400 MHz instrument.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)SolventReference
Pyridine-2-carboxylic acid 8.108.037.678.7613.0 (br s, COOH)DMSO-d₆[3]
Picolinic acid N-oxide 8.337.917.998.75Broad OH signalDMSO-d₆[4]
4-Aminopicolinic acid 7.45-6.808.156.35 (s, NH₂), 12.8 (br s, COOH)DMSO-d₆[5]

Note: Peak assignments may vary slightly between sources due to different referencing methods.

Analysis and Interpretation

The chemical shifts of the pyridine ring protons are highly sensitive to the nature of the substituents.

  • Parent Compound: In pyridine-2-carboxylic acid, the protons are deshielded due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group. The H-6 proton, being ortho to the nitrogen, is the most downfield.[3]

  • N-oxide Analog: The formation of the N-oxide in picolinic acid N-oxide leads to a general downfield shift of the ring protons, indicating increased deshielding.[4]

  • Amino-substituted Analog: Conversely, the introduction of a strong electron-donating group like the amino group in 4-aminopicolinic acid causes a significant upfield shift of the ring protons, particularly H-3 and H-5, due to increased electron density on the ring.[5]

G cluster_0 Electron-Withdrawing Group (e.g., -COOH, N-oxide) cluster_1 Electron-Donating Group (e.g., -NH2) a Decreased electron density on ring -> Deshielding of protons -> Downfield shift (higher ppm) b Increased electron density on ring -> Shielding of protons -> Upfield shift (lower ppm)

Caption: Influence of substituents on ¹H NMR chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For pyridine-2-carboxylic acid and its analogs, IR spectra provide clear signatures for the carboxylic acid, amide, and pyridine ring vibrations.

Expertise & Experience: The "Why" Behind the Protocol

The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and the minimal sample preparation required. Alternatively, the KBr pellet method can be used, which involves grinding the sample with dry potassium bromide to form a transparent pellet.[6] The choice between these methods depends on the sample's physical state and the desired spectral quality. It is crucial to ensure the KBr is completely dry to avoid a broad O-H stretching band from water, which can obscure the carboxylic acid O-H signal.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, clamp the sample onto the crystal to ensure good contact and record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
CompoundO-H (Carboxylic Acid)C=O (Carbonyl)C=N, C=C (Pyridine Ring)Reference
Pyridine-2-carboxylic acid ~3100-2500 (broad)~1700~1600, ~1580[7]
Pyridine-2,6-dicarboxylic acid 3200-3000 (broad)16891572[8]
N-(pyridin-2-yl) pyrazine-2-carboxamide N/A (Amide N-H at ~3300)1665-1678 (Amide I)~1600[9]
Analysis and Interpretation
  • Carboxylic Acid Vibrations: The most characteristic feature for pyridine-2-carboxylic acid and its dicarboxylic analog is the very broad O-H stretching vibration in the 3200-2500 cm⁻¹ region, which is indicative of hydrogen-bonded dimers. The C=O stretching vibration appears around 1700 cm⁻¹.[7][8]

  • Amide Derivatives: In amide analogs, the O-H band is replaced by N-H stretching vibrations around 3300 cm⁻¹. The carbonyl stretch (Amide I band) is typically found at a lower wavenumber (1665-1680 cm⁻¹) compared to the carboxylic acid due to resonance effects.[9]

  • Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring are consistently observed in the 1600-1570 cm⁻¹ region for all analogs.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyridine and its derivatives, the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent can significantly impact the UV-Vis spectrum by influencing the polarity of the molecule's environment and its state of protonation.[10] Therefore, it is essential to use a consistent solvent, such as ethanol or a buffered aqueous solution, for comparative studies. A concentration in the micromolar range is typically used to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). Dilute the stock solution to a final concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Comparative UV-Vis Data
Compoundλ_max (nm)SolventReference
Pyridine 254Acidic Mobile Phase[11]
Pyridine-2-carboxylic acid ~265Water/Ethanol[10]
Pyridine-3,5-dicarboxylic acid ~270DMSO[12]
Analysis and Interpretation
  • π → π* Transitions: The observed absorption bands in the 250-270 nm range for these compounds are attributed to π → π* electronic transitions within the aromatic pyridine ring.

  • Effect of Carboxylic Acid Group: The presence of the carboxylic acid group in picolinic acid causes a bathochromic (red) shift in λ_max compared to unsubstituted pyridine, indicating that the carboxyl group extends the conjugated system.[10][11]

  • Effect of Multiple Carboxyl Groups: The addition of a second carboxylic acid group, as in pyridine-3,5-dicarboxylic acid, can further extend the conjugation and lead to an additional red shift.[12] The position of the substituents is crucial, as it affects the overall electronic structure of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like pyridine-2-carboxylic acid and its analogs, as it typically produces an intact molecular ion (or protonated/deprotonated molecule), which directly gives the molecular weight.[13] For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting daughter ions.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an electrospray ionization source (LC-MS).

  • Data Acquisition: Inject the sample into the LC system. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the molecular ion.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

Comparative Mass Spectrometry Data
CompoundFormulaMolecular WeightObserved Ion (m/z)Ionization Mode
Pyridine-2-carboxylic acid C₆H₅NO₂123.11124.04 ([M+H]⁺)ESI+
4-Chloropicolinamide C₆H₅ClN₂O156.57157.02 ([M+H]⁺)ESI+
4-Aminopicolinic acid C₆H₆N₂O₂138.12139.05 ([M+H]⁺)ESI+

Note: Data synthesized from typical ESI-MS behavior. Exact m/z values are for the most abundant isotope.

Analysis and Interpretation
  • Molecular Weight Confirmation: The primary use of MS in this context is the unambiguous confirmation of the molecular weight of the synthesized or isolated analogs. The observed m/z of the protonated molecule ([M+H]⁺) should match the calculated molecular weight plus the mass of a proton.

  • Fragmentation Patterns: While not detailed in the table, the fragmentation patterns obtained from MS/MS can provide valuable structural information. For pyridine-2-carboxylic acid, a characteristic fragmentation is the loss of CO₂ (44 Da) from the carboxyl group. The fragmentation of analogs will be influenced by the nature of the substituents. For example, amide derivatives may show characteristic losses of the amide side chain.

Conclusion

This guide has provided a comparative analysis of the spectroscopic data for pyridine-2-carboxylic acid and several of its structurally diverse analogs. By understanding how modifications to the pyridine scaffold influence NMR, IR, UV-Vis, and MS data, researchers can more effectively characterize novel compounds, validate synthetic protocols, and ultimately accelerate the drug development process. The causal relationships between molecular structure and spectroscopic output, grounded in established principles, offer a framework for the predictive interpretation of spectra for new analogs in this important chemical class.

References

  • BenchChem. Picolinic Acid-d4 Versus Structural Analogs for Clinical Sample Analysis.
  • Hicks, F. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10070. [Link]

  • BenchChem. Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide.
  • Al-Tannak, N. F., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1318, 241-248. [Link]

  • ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... [Link]

  • Stephenson, H. P., & Sponer, H. (1952). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 74(1), 213-214. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • SpectraBase. 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). [Link]

Sources

Assessing the Agrochemical Potential of Compounds Derived from 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective agrochemicals, the pyridine carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1] This guide provides a comprehensive technical assessment of the potential agrochemical applications of derivatives synthesized from 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid . While direct, extensive research on derivatives from this specific starting material is not abundant in publicly accessible literature, by drawing comparisons with structurally related compounds and leveraging established principles of agrochemical discovery, we can project its potential and outline a robust strategy for its evaluation.

This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development. It aims to provide not just a theoretical overview, but also actionable experimental protocols and the scientific rationale behind them.

The Strategic Value of the this compound Scaffold

The starting material, this compound, presents several strategic advantages for derivatization in an agrochemical context:

  • Multiple Reactive Sites: The presence of both a carboxylic acid and an ester group allows for selective modification. The carboxylic acid at the 2-position is primed for amide bond formation, a common linkage in bioactive molecules. The ethoxycarbonyl group at the 5-position can be hydrolyzed to the corresponding carboxylic acid, offering another point for derivatization, or it can be a site for further chemical transformations.

  • Chlorine Substitution: The chloro-substituent at the 3-position can influence the electronic properties of the pyridine ring and contribute to the overall lipophilicity and metabolic stability of the derived compounds, factors that are critical for their bioavailability and efficacy in target organisms.

  • Pyridine Core: The pyridine ring itself is a well-established pharmacophore in agrochemicals, known to interact with various biological targets in insects, fungi, and plants.[1]

Synthetic Strategy: From a Common Intermediate to Diverse Agrochemical Candidates

The primary and most direct synthetic route to explore the agrochemical potential of this compound is through the formation of amide derivatives at the 2-position carboxylic acid. This approach is widely documented in the synthesis of pyridine carboxamide insecticides and fungicides.[2][3]

Caption: Generalized synthesis of pyridine carboxamide derivatives.

Experimental Protocol: Synthesis of Pyridine Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of a library of pyridine carboxamide derivatives from this compound.

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in the same solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine carboxamide derivative.

Assessment of Herbicidal Potential

Pyridine carboxylic acids are a well-known class of herbicides that act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants.[2][4] Derivatives of this compound, particularly after hydrolysis of the ester to a dicarboxylic acid, could exhibit this mode of action.

Comparative Performance

While specific data for derivatives of our target molecule is unavailable, we can compare its potential to other pyridine carboxylic acid herbicides like picloram and clopyralid.[2] These herbicides are particularly effective against broadleaf weeds. The herbicidal efficacy of new derivatives would be benchmarked against these commercial standards.

Compound Typical Application Rate (g/ha) Primary Target Weeds
Picloram140 - 1120Broadleaf weeds, woody plants
Clopyralid70 - 560Thistles, knapweeds, and other broadleaf weeds
Hypothetical DerivativeTo be determinedExpected to be broadleaf weeds
Experimental Protocol: Primary Herbicidal Screening (Pre- and Post-Emergence)

This protocol is adapted from established methods for evaluating the herbicidal activity of new compounds.[5]

  • Plant Material: Use a selection of monocotyledonous (e.g., barnyard grass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti; pigweed, Amaranthus retroflexus) weed species.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to the desired concentrations.

  • Pre-emergence Assay:

    • Sow seeds of the test plant species in pots filled with a standard soil mix.

    • Apply the test solutions evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

    • After 14-21 days, visually assess the percentage of weed control, with 0% representing no effect and 100% representing complete inhibition of emergence.

  • Post-emergence Assay:

    • Sow seeds and allow the plants to grow to the 2-3 leaf stage.

    • Apply the test solutions as a foliar spray to the emerged seedlings.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the percentage of weed control based on symptoms like chlorosis, necrosis, and growth inhibition.

Caption: Workflow for primary herbicidal screening.

Assessment of Fungicidal Potential

Pyridine carboxamides are a known class of fungicides that often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[3]

Comparative Performance

The performance of novel derivatives can be compared to existing pyridine carboxamide fungicides like boscalid.

Compound Target Pathogens Typical EC50 (µg/mL)
BoscalidBotrytis cinerea, Sclerotinia sclerotiorum0.1 - 5.0
Hypothetical DerivativeTo be determinedTo be determined
Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for determining the in vitro fungicidal activity of the synthesized compounds.[3]

  • Fungal Strains: Use a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Microtiter Plate Assay:

    • Add a small volume of each compound dilution to the wells of a 96-well microtiter plate.

    • Add a suspension of fungal spores or mycelial fragments to each well.

    • Incubate the plates at an appropriate temperature for 2-5 days.

    • Measure the fungal growth inhibition spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each compound against each fungal species.

Assessment of Insecticidal Potential

The pyridine scaffold is a core component of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[6] Derivatives of this compound could potentially exhibit this mode of action.

Comparative Performance

The insecticidal activity of new derivatives can be benchmarked against commercial neonicotinoids like imidacloprid and acetamiprid.

Compound Target Pests Typical LC50 (mg/L)
ImidaclopridAphids, whiteflies, thrips0.5 - 20
AcetamipridAphids, whiteflies5 - 50
Hypothetical DerivativeTo be determinedTo be determined
Experimental Protocol: Insecticidal Bioassay (Aphid Leaf-Dip Method)

This is a standard method for assessing the toxicity of compounds to sucking insects like aphids.[6]

  • Insect Rearing: Maintain a healthy culture of a susceptible aphid species (e.g., green peach aphid, Myzus persicae) on a suitable host plant.

  • Compound Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant.

  • Leaf-Dip Assay:

    • Excise leaves from the host plant and dip them in the test solutions for a few seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves in petri dishes containing a moist filter paper.

    • Transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf.

    • Incubate the petri dishes at a controlled temperature and photoperiod.

  • Mortality Assessment: After 24-48 hours, count the number of dead aphids. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.

Caption: Workflow for primary insecticidal screening.

Conclusion and Future Directions

While the direct derivatization of this compound for agrochemical applications appears to be an under-explored area in the public domain, its structural features strongly suggest its potential as a valuable starting material. The synthetic accessibility of diverse carboxamide derivatives, coupled with the known bioactivities of the pyridine carboxamide scaffold, provides a compelling rationale for its investigation.

The experimental workflows detailed in this guide offer a robust framework for the systematic evaluation of its herbicidal, fungicidal, and insecticidal potential. By comparing the performance of novel derivatives against established commercial standards, researchers can effectively identify promising lead compounds for further optimization and development. The exploration of this chemical space could lead to the discovery of new agrochemical solutions with improved efficacy, selectivity, and environmental profiles.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH. [Link]

  • Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PMC - NIH. [Link]

  • Pyridine Derivatives as Insecticides. Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

  • facile synthesis and pesticidal activity of substituted heterocyclic pyridine compounds. ResearchGate. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC - NIH. [Link]

  • Pyridine carboxamide pesticides.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]

  • Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. PubMed. [Link]

  • 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. PubMed. [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]

  • Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. PubChem. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

Sources

Benchmarking 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic Acid: A Comparative Guide for the Development of Novel NAD+-Dependent DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to overcoming the ever-growing challenge of antimicrobial resistance. This guide provides a comprehensive framework for benchmarking the performance of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid as a promising scaffold for the development of inhibitors targeting bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial survival.[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a comparative analysis of the target scaffold against established inhibitor classes, supported by experimental data from the scientific literature. Furthermore, it provides detailed, field-proven protocols to enable the direct evaluation of this and other novel scaffolds.

The Rationale for Targeting NAD+-Dependent DNA Ligase (LigA)

Bacterial NAD+-dependent DNA ligase (LigA) is a critical enzyme involved in DNA replication, repair, and recombination.[1][2] Its essentiality for bacterial viability, coupled with its absence in humans (who utilize ATP-dependent DNA ligases), makes it an ideal target for the development of selective antibacterial agents with a potentially broad spectrum of activity.[1][2][3] The discovery of inhibitors that are competitive with the NAD+ cofactor has opened a promising avenue for novel antibiotic development.[1][3]

The this compound scaffold has been selected for evaluation based on the well-documented success of pyridine carboxylic acid isomers in a multitude of therapeutic areas, including as enzyme inhibitors. The electronic properties and substitution pattern of this particular scaffold suggest it may serve as a potent pharmacophore for LigA inhibition.

Comparative Scaffolds for LigA Inhibition

To effectively benchmark the performance of the this compound scaffold, it is essential to compare it against other classes of known LigA inhibitors. The following table summarizes the performance of representative compounds from alternative scaffolds, providing a baseline for the evaluation of novel derivatives.

Scaffold ClassRepresentative CompoundTarget OrganismIC50 (nM)Reference
Substituted Adenosine AnalogsCompound 1Haemophilus influenzaeCompetitive with NAD+[1][2]
PyridochromanonesNot specifiedEscherichia coliNanomolar range[3][4]
Arylamino CompoundsChloroquineEscherichia coli>28-fold selectivity for bacterial vs. T4 ligase[5]
Pyrimidopyrimidine2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidineStreptococcus pneumoniaeCompetitive with NAD+[6]

Experimental Protocols for Performance Benchmarking

The following protocols are designed to provide a robust and reproducible means of assessing the inhibitory activity of novel compounds against NAD+-dependent DNA ligase.

Experimental Workflow for LigA Inhibition Assay

LigA_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purified_LigA Purified LigA Enzyme Reaction_Mix Prepare Reaction Mixture: Buffer, NAD+, DNA, LigA Purified_LigA->Reaction_Mix Nicked_DNA Nicked DNA Substrate Nicked_DNA->Reaction_Mix Test_Compound Test Compound Dilutions Add_Inhibitor Add Test Compound Test_Compound->Add_Inhibitor Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA/formamide) Incubation->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Imaging Phosphorimaging or Fluorescence Scanning Gel_Electrophoresis->Imaging Data_Analysis Quantify Ligation & Calculate IC50 Imaging->Data_Analysis

Caption: Workflow for determining LigA inhibitory activity.

Detailed Protocol: NAD+-Dependent DNA Ligase Inhibition Assay (Gel-Based)

This assay directly visualizes the inhibition of DNA ligation by quantifying the conversion of a nicked DNA substrate to a ligated product.

Materials:

  • Purified NAD+-dependent DNA ligase (e.g., from E. coli or S. aureus)

  • Nicked DNA substrate: A 5'-radiolabeled or fluorescently-labeled oligonucleotide annealed to a longer complementary strand to create a single-strand break.

  • 10X Ligase Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 10 mM DTT.

  • NAD+ solution: 260 µM in sterile water.

  • Test compounds: Serial dilutions in DMSO.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing polyacrylamide gel (15%) in TBE buffer with 7M urea.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: In a 20 µL reaction volume, combine the following on ice:

    • 2 µL of 10X Ligase Reaction Buffer

    • 2 µL of 260 µM NAD+

    • 1 µL of nicked DNA substrate (e.g., 100 nM final concentration)

    • 1 µL of test compound dilution (or DMSO for control)

    • x µL of sterile water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of purified LigA enzyme to initiate the reaction. The optimal enzyme concentration should be determined empirically to give approximately 50-80% ligation in the absence of an inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 10 µL of each sample onto the denaturing polyacrylamide gel. Run the gel until adequate separation of the nicked substrate and ligated product is achieved.

  • Imaging and Analysis: Dry the gel (if using radiolabeling) and expose it to a phosphor screen or scan for fluorescence. Quantify the band intensities for the substrate and product. Calculate the percentage of ligation for each inhibitor concentration relative to the no-inhibitor control.

  • IC50 Determination: Plot the percentage of ligation against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Context: DNA Replication and Repair

DNA_Replication_Repair cluster_replication DNA Replication cluster_repair DNA Repair (e.g., BER) Replication_Fork Replication Fork Formation Okazaki_Fragments Okazaki Fragment Synthesis (Lagging Strand) Replication_Fork->Okazaki_Fragments Nicked_DNA_Rep Nicked DNA Okazaki_Fragments->Nicked_DNA_Rep LigA NAD+-Dependent DNA Ligase (LigA) Nicked_DNA_Rep->LigA DNA_Damage DNA Damage Excision Base Excision & Strand Nicking DNA_Damage->Excision Nicked_DNA_Repair Nicked DNA Excision->Nicked_DNA_Repair Nicked_DNA_Repair->LigA Sealed_DNA Sealed Phosphodiester Backbone LigA->Sealed_DNA Ligation Inhibitor 3-Chloro-5-(ethoxycarbonyl) pyridine-2-carboxylic acid (and derivatives) Inhibitor->LigA

Caption: Role of LigA in DNA replication and repair.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors of bacterial NAD+-dependent DNA ligase. While direct experimental data for this specific scaffold is not yet widely available, the established importance of the pyridine carboxylic acid motif in enzyme inhibition provides a strong rationale for its investigation.[1][2] By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively benchmark the performance of derivatives of this scaffold against known LigA inhibitors. This systematic approach will facilitate the identification of potent and selective antibacterial agents, contributing to the critical effort to combat antimicrobial resistance.

References

  • Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. PubMed. [Link]

  • Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. National Institutes of Health. [Link]

  • Specific and potent inhibition of NAD+-dependent DNA ligase by pyridochromanones. PubMed. [Link]

  • Specific Inhibition of the Eubacterial DNA Ligase by Arylamino Compounds. ASM Journals. [Link]

  • Specific and Potent Inhibition of NAD+-dependent DNA Ligase by Pyridochromanones. ResearchGate. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

  • Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed. [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Structure-based pharmacophore model of NAD + in complex with GADPH (PDB... | Download Scientific Diagram. ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid. Canadian Center of Science and Education. [Link]

  • Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors. National Institutes of Health. [Link]

  • NAD+-Dependent DNA Ligase: A novel target waiting for the right inhibitor. ResearchGate. [Link]

  • Discovery of bacterial NAD+-dependent DNA ligase inhibitors: optimization of antibacterial activity. PubMed. [Link]

  • NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Identification and characterization of an inhibitor specific to bacterial NAD+-dependent DNA ligases. PubMed. [Link]

  • Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. ResearchGate. [Link]

  • (PDF) Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. ResearchGate. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Identification and characterization of an inhibitor specific to bacterial NAD+-dependent DNA ligases | Request PDF. ResearchGate. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and compliant disposal of 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS No. 1200497-77-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides a procedural framework grounded in established safety protocols to manage this chemical's waste stream effectively. The causality behind each step is explained to ensure a deep, actionable understanding of the process.

Chemical Profile and Hazard Assessment: Know Your Compound

This compound is a substituted pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—featuring a chlorinated pyridine ring—allows us to infer its hazard profile from closely related analogues. Analogous chlorinated pyridine compounds are classified as hazardous, with common warnings including skin and eye irritation, and potential harm if inhaled or swallowed.[1][2][3]

Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. A thorough risk assessment must be conducted in your specific laboratory environment before handling.

Property / Hazard Information (Based on Analogous Compounds) Details Source
Chemical Name This compound-
CAS Number 1200497-77-3[4]
Molecular Formula C9H8ClNO4[4]
Likely Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[1][2][3]
Signal Word Warning[1][3]

Core Directive: Personal Protective Equipment (PPE)

Before any handling or disposal-related activities, the correct PPE is non-negotiable. This is your primary barrier against exposure.

  • Eye Protection : Wear chemical safety glasses or goggles at all times.[1]

  • Hand Protection : Use impervious gloves, such as butyl rubber. Nitrile gloves may not offer sufficient protection for prolonged contact; always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned laboratory coat is mandatory.[1]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

The rationale here is to create a complete barrier. The compound's potential to cause skin and eye irritation necessitates full coverage, while its presumed inhalation hazard makes a fume hood essential for controlling airborne particles.[1][3]

Spill Management Protocol

Accidents happen. A clear, rehearsed spill protocol is a hallmark of a safe laboratory.

Step 1: Immediate Area Control

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ensure the spill area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, increase ventilation if it is safe to do so.

Step 2: Assess the Spill

  • For a small, solid spill: Proceed with cleanup.

  • For a large spill or a spill involving a volatile solution: Evacuate, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Step 3: Cleanup of a Small, Solid Spill

  • Don appropriate PPE.

  • Contain the spill. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[6]

  • Collect the material. Carefully sweep or scoop the absorbed material and spilled powder into a designated, sealable hazardous waste container.[1][7] Use spark-proof tools if a flammable solvent was involved.

  • Decontaminate the area. Wipe the spill area with soap and water.

  • Dispose of all materials. All cleanup materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the same sealed container.

Step-by-Step Disposal Procedure

Proper disposal is a regulated process that ensures hazardous materials do not harm the environment or public health. Pyridine and its derivatives are considered hazardous waste and require specific disposal methods.[8]

Step 1: Waste Segregation and Collection

  • Never mix this waste with other waste streams. This compound is a chlorinated organic substance. Mixing it with incompatible materials (like strong acids or bases) can cause dangerous chemical reactions.[5]

  • Collect all waste—including residual solid, contaminated labware (e.g., weigh boats, pipette tips), and cleanup materials—in a dedicated, compatible, and clearly labeled hazardous waste container.[5] The container must be sealable and in good condition.

Step 2: Labeling

  • Label the waste container immediately with the words "Hazardous Waste."

  • List all contents, including "this compound" and any solvents used.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Include the date when waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area.[5]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5]

Step 4: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash. This is illegal and environmentally harmful.[1][9]

  • Contact your institution’s EH&S department to arrange for a pickup. They are trained to handle and transport hazardous waste.

  • The ultimate disposal method for chlorinated pyridine compounds is typically high-temperature incineration in a licensed hazardous waste facility.[1][8] This process is necessary to destroy the molecule completely and prevent the formation of toxic byproducts like dioxins.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (e.g., unused chemical, contaminated labware) B Is the waste container compatible, sealed, and in good condition? A->B C Properly Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings Accumulation Start Date B->C  Yes G Obtain a new, compliant waste container. B->G No   D Store in Designated Satellite Accumulation Area C->D E Contact EH&S for Waste Pickup D->E F Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) E->F G->A

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves, our colleagues, and our research. This guide provides essential, experience-driven safety and logistical information for working with 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS No. 1200497-77-3). This is not a rigid template but a dynamic framework designed to empower you with the knowledge to work safely and effectively.

Understanding the Hazard: A Proactive Approach to Safety

Known Hazards:

Based on available data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] Similar chlorinated pyridine carboxylic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

HazardPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[1]
Skin Irritation May cause redness, itching, and inflammation upon contact.[2][3]
Eye Irritation Can cause serious eye irritation or damage.[2][3]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[2]

The causality behind these hazards lies in the reactivity of the molecule's functional groups. The carboxylic acid can be corrosive, while the chlorinated pyridine ring system can exhibit toxicity.

The Core of Protection: Personal Protective Equipment (PPE)

Your first line of defense is a correctly chosen and properly worn set of Personal Protective Equipment. The following recommendations are based on best practices for handling acidic and chlorinated organic compounds.

Hand Protection: The Critical Barrier

For handling this compound, gloves made from nitrile or butyl rubber are highly recommended.[5] Nitrile gloves offer good resistance to a wide range of chemicals and provide excellent dexterity.[5][6] For prolonged exposure or when handling larger quantities, heavier-duty butyl rubber gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the potential for serious eye irritation, splash-proof chemical goggles are mandatory. When there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to goggles to provide full facial protection.[5]

Body Protection: Minimizing Skin Exposure

A standard laboratory coat is required to protect your skin and clothing from accidental spills.[7] For tasks with a higher risk of significant exposure, consider a chemical-resistant apron made of a material like PVC.

Respiratory Protection: Guarding Against Inhalation

All handling of solid this compound that may generate dust, or any procedures that could create aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] If a fume hood is not available or if exposure limits are exceeded, a properly fitted respirator with cartridges appropriate for acid gases and organic vapors is necessary.[5]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for safe and efficient handling. The following procedural steps provide a clear guide for working with this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Weighing and Aliquoting
  • Location: Always weigh solid this compound in a chemical fume hood to contain any dust.

  • Procedure:

    • Don all required PPE.

    • Use a clean, dedicated spatula and weigh boat.

    • Carefully transfer the desired amount of the solid, avoiding the creation of dust.

    • Close the primary container tightly immediately after use.

    • Clean any residual solid from the weighing area with a damp cloth or paper towel, and dispose of it as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, always add the solvent to the solid slowly to avoid splashing.

  • Exothermic Reactions: Be aware that the dissolution of carboxylic acids can be exothermic. If dissolving in a reactive solvent, perform the addition slowly and with cooling if necessary.

  • Reaction Vessel: Ensure your reaction vessel is clean, dry, and appropriate for the scale and nature of your reaction.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Step 3 Set up Reaction Set up Reaction Dissolve in Solvent->Set up Reaction Step 4 Clean Work Area Clean Work Area Set up Reaction->Clean Work Area Step 5 Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Step 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 7

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Due to its chlorinated nature, this compound requires specific disposal procedures.

Waste Segregation
  • Halogenated Organic Waste: All solid waste, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8] Do not dispose of this chemical down the drain.[7][9]

Container Management
  • Labeling: Ensure the waste container is properly labeled with its contents.

  • Closure: Keep the waste container closed when not in use.

  • Location: Store the waste container in a well-ventilated area, away from heat and ignition sources.

Final Disposal

The collected halogenated organic waste will typically be sent for high-temperature incineration by a licensed chemical waste disposal company.[8][10] This process is designed to break down the chlorinated organic molecules into less harmful components.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][11] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][11] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as halogenated organic waste.[12]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always remember to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

  • This compound Chemical Label.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. LeelineWork Sourcing. 2025-01-07.
  • Process for Disposal of Chlorinated Organic Residues.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 2025-03-04.
  • This compound. Sigma-Aldrich.
  • Water Corporation. Laboratory chemical waste.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Georganics. SAFETY DATA SHEET. 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER. 2016-08-09.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025-11-06.
  • Quicktest. Safety equipment, PPE, for handling acids. 2022-08-26.
  • Fisher Scientific. SAFETY DATA SHEET. 2024-04-01.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • American Chemistry Council. Protective Equipment.
  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2024-09-08.
  • Apollo Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
  • Echemi. 3-Chloro-5-Methoxy-2-pyridinecarboxylic acid Safety Data Sheets.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.